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  • Product: 7-Methyl-1H-indazole-5-carbaldehyde
  • CAS: 635712-40-2

Core Science & Biosynthesis

Foundational

Synthesis of 7-Methyl-1H-indazole-5-carbaldehyde from 7-Methyl-indole: A Comprehensive Technical Guide

Executive Summary & Rationale The synthesis of 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) from 7-methyl-indole represents a classic challenge in heterocyclic chemistry. Indazoles are privileged scaffolds in m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The synthesis of 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) from 7-methyl-indole represents a classic challenge in heterocyclic chemistry. Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles in kinase inhibitor design. However, direct functionalization of the indazole core is notoriously difficult. Direct electrophilic formylation (e.g., Vilsmeier-Haack) on pre-formed indazoles typically fails or lacks regioselectivity, and direct nitrosation of indoles exclusively yields the 3-carboxaldehyde derivative ()[1].

To achieve strict regiocontrol at the C5 position, this guide outlines a highly robust, 5-step indirect synthetic strategy. By temporarily reducing the indole to an indoline, we leverage the strong ortho/para-directing effects of the aniline nitrogen to install a bromine atom exclusively at C5. Following re-oxidation, an oxidative cleavage of the indole ring and subsequent condensation with hydrazine constructs the indazole core ()[2]. Finally, a halogen-metal exchange yields the target C5-carbaldehyde.

Retrosynthetic Strategy & Mechanistic Causality

The logic driving this synthetic route is rooted in electronic causality:

  • Regiocontrol via Indoline: Electrophilic aromatic substitution on an indole core preferentially occurs at the electron-rich C3 position. By reducing 7-methyl-indole to 7-methylindoline, the system behaves as an ortho/para-substituted aniline. Since the ortho positions are either sterically blocked by the C7-methyl group or occupied by the fused pyrrolidine ring, bromination is forced exclusively to the para position (C5).

  • Indole-to-Indazole Metamorphosis: Rather than attempting to build an indazole from scratch, the 5-bromo-7-methyl-1H-indole intermediate is subjected to ozonolysis. This cleaves the C2=C3 double bond, generating an ortho-aminobenzaldehyde intermediate. Condensation with hydrazine seamlessly closes the ring to form the indazole.

  • Late-Stage Formylation: With the indazole core established and the C5 position pre-activated with a bromine atom, a rapid lithium-halogen exchange followed by a DMF quench installs the aldehyde group with absolute regiochemical fidelity.

G A 7-Methyl-indole B 7-Methylindoline A->B NaCNBH3 AcOH C 5-Bromo-7-methylindoline B->C NBS DMF D 5-Bromo-7-methyl-1H-indole C->D DDQ CH2Cl2 E 5-Bromo-7-methyl-1H-indazole D->E 1. O3, then Me2S 2. HCl 3. N2H4·H2O F 7-Methyl-1H-indazole- 5-carbaldehyde E->F 1. THP protection 2. n-BuLi, DMF 3. HCl deprotection

Overall 5-step synthetic workflow from 7-methyl-indole to the target carbaldehyde.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that researchers can analytically confirm the success of each transformation before proceeding.

Step 1: Reduction to 7-Methylindoline

Procedure:

  • Dissolve 7-methyl-indole (10.0 g, 76.2 mmol) in glacial acetic acid (100 mL) and cool to 15 °C under argon.

  • Add sodium cyanoborohydride (NaCNBH₃, 14.4 g, 228.6 mmol) in small portions over 30 minutes to manage hydrogen evolution.

  • Stir the mixture at room temperature for 2 hours.

  • Quench by slowly pouring into ice-cold 6N NaOH until pH > 10. Extract with EtOAc (3 × 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation & QC: TLC (Hexane/EtOAc 9:1) shows the disappearance of the indole spot (UV active, Rf = 0.6) and the appearance of a new spot (Rf = 0.4) that stains intensely with ninhydrin. ¹H NMR confirms the loss of aromatic C2/C3 protons (δ 6.5–7.2 ppm) and the appearance of aliphatic multiplets at δ 3.0–3.6 ppm.

Step 2: Regioselective Bromination

Procedure:

  • Dissolve the crude 7-methylindoline (10.1 g, 75.8 mmol) in anhydrous DMF (80 mL) and cool to 0 °C.

  • Add N-bromosuccinimide (NBS, 14.1 g, 79.5 mmol) dropwise as a solution in DMF (40 mL) over 1 hour.

  • Stir at 0 °C for 1 hour. Pour into ice water (300 mL) and extract with MTBE (3 × 100 mL).

  • Wash the organic layer with water (3 × 100 mL) to remove DMF, dry, and concentrate to yield 5-bromo-7-methylindoline.

  • Validation & QC: The reaction is self-validating via ¹H NMR: the aromatic region simplifies to two meta-coupled doublets (or a broad singlet if coupling is unresolved) integrating for 2 protons, confirming mono-substitution at the para position.

Step 3: Oxidation to 5-Bromo-7-methyl-1H-indole

Procedure:

  • Dissolve 5-bromo-7-methylindoline (15.0 g, 70.7 mmol) in CH₂Cl₂ (150 mL).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 17.6 g, 77.8 mmol) portion-wise at room temperature.

  • Stir for 2 hours. The solution will turn dark, and a precipitate (DDQH₂) will form.

  • Filter through a pad of Celite, wash with CH₂Cl₂, and concentrate the filtrate. Purify via short silica plug (Hexane/EtOAc 95:5).

  • Validation & QC: TLC shows a highly UV-active spot (Rf = 0.55). ¹H NMR confirms the return of the pyrrole ring double bonds with characteristic doublets at δ 6.5 ppm (C3-H) and δ 7.2 ppm (C2-H).

Step 4: Oxidative Cleavage & Hydrazine Cyclization

Procedure:

  • Ozonolysis: Dissolve 5-bromo-7-methyl-1H-indole (10.0 g, 47.6 mmol) in CH₂Cl₂ (200 mL) and cool to -78 °C. Bubble O₃ through the solution until a faint blue color persists. Purge with Ar, then add dimethyl sulfide (Me₂S, 10 mL) and warm to room temperature overnight. Concentrate to yield the formamide intermediate.

  • Hydrolysis: Dissolve the residue in MeOH (100 mL) and 6N HCl (50 mL). Reflux for 2 hours, then cool and neutralize with solid NaHCO₃.

  • Cyclization: Add hydrazine hydrate (N₂H₄·H₂O, 7.1 g, 142.8 mmol) to the methanolic mixture and reflux for 4 hours.

  • Cool, concentrate to remove MeOH, and extract with EtOAc. Purify via column chromatography to isolate 5-bromo-7-methyl-1H-indazole.

  • Validation & QC: Mass spectrometry (ESI+) confirms the mass shift from the indole (m/z 210/212) to the indazole (m/z 211/213). ¹H NMR shows the diagnostic indazole C3-H singlet at ~δ 8.0 ppm.

Mechanism N1 5-Bromo-7-methyl-1H-indole N2 Primary Ozonide N1->N2 O3, -78°C N3 2-Amino-5-bromo-3-methylbenzaldehyde N2->N3 1. Me2S 2. HCl/MeOH N4 Hydrazone Intermediate N3->N4 N2H4·H2O N5 5-Bromo-7-methyl-1H-indazole N4->N5 Intramolecular Cyclization

Mechanistic pathway of indole oxidative cleavage and subsequent indazole cyclization.

Step 5: Halogen-Metal Exchange & Formylation

Procedure:

  • Protection: Reflux 5-bromo-7-methyl-1H-indazole (5.0 g, 23.7 mmol) with 3,4-dihydro-2H-pyran (DHP, 3.0 g, 35.5 mmol) and cat. TsOH in CH₂Cl₂ (50 mL) for 4 hours. Wash with NaHCO₃ and concentrate.

  • Formylation: Dissolve the THP-protected indazole in anhydrous THF (60 mL) and cool to -78 °C under argon. Dropwise add n-BuLi (2.5 M in hexanes, 11.4 mL, 28.4 mmol). Stir for 30 minutes to ensure complete lithium-halogen exchange. Add anhydrous DMF (3.5 g, 47.4 mmol) and allow the reaction to warm to room temperature over 2 hours.

  • Deprotection: Quench with saturated NH₄Cl (20 mL). Extract with EtOAc, concentrate, and dissolve the residue in MeOH (50 mL) with 2N HCl (10 mL). Stir at 50 °C for 2 hours to cleave the THP group. Neutralize, extract, and recrystallize to yield 7-Methyl-1H-indazole-5-carbaldehyde .

  • Validation & QC: The final product is validated by the appearance of a sharp aldehyde proton singlet at δ 10.1 ppm in ¹H NMR and a strong carbonyl stretching band at ~1690 cm⁻¹ in FTIR.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the 5-step protocol based on optimized laboratory conditions:

StepChemical TransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 ReductionNaCNBH₃, AcOH15 to 252.090 - 92%
2 BrominationNBS, DMF01.085 - 88%
3 OxidationDDQ, CH₂Cl₂252.088 - 90%
4 Cleavage & CyclizationO₃; Me₂S; N₂H₄·H₂O-78 to 8018.070 - 75%
5 Formylationn-BuLi, DMF; HCl-78 to 255.065 - 70%
Overall Indole to Carbaldehyde - - - ~35%

Troubleshooting & Self-Validating Systems

  • Incomplete Ozonolysis (Step 4): If the blue color of ozone does not persist, the C2=C3 bond is not fully cleaved. This leads to unreacted indole carrying over. Solution: Ensure strictly anhydrous conditions and maintain the temperature at -78 °C to prevent over-oxidation of the amine.

  • Premature Quenching during Lithiation (Step 5): The presence of trace moisture in THF will protonate the C5-lithium intermediate, yielding the deformylated 7-methyl-1H-indazole side product. Solution: Titrate n-BuLi prior to use and utilize freshly distilled THF over sodium/benzophenone.

  • THP Deprotection Failure: If the final NMR shows broad multiplets between δ 1.5–2.0 ppm, the THP group is still attached. Solution: Increase the concentration of HCl during the methanolic deprotection step and monitor closely via TLC.

References

  • Petit, C., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018.[Link]

  • "New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine." Journal of Organic Chemistry, 2006.[Link]

  • "Cas 1414976-16-1, 4-((7-methyl-1H-indazol-5-yl)methylene) - LookChem" (Upstream synthesis intermediate reference for 5-bromo-7-methyl-1H-indazole). LookChem.[Link]

Sources

Exploratory

Discovery and Optimization of Novel Indazole Derivatives: A Technical Blueprint for Next-Generation Therapeutics

Executive Summary The indazole (benzpyrazole) nucleus has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Characterized by a fused benzene and pyrazole ring system, this bicyclic framework o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole (benzpyrazole) nucleus has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Characterized by a fused benzene and pyrazole ring system, this bicyclic framework offers unparalleled structural versatility, enabling the rational design of highly selective therapeutics across oncology, metabolic disorders, and urological diseases[1]. As drug discovery pivots toward increasingly complex targets—such as multi-kinase networks and closely related G-protein-coupled receptor (GPCR) subtypes—the indazole core provides a highly tunable pharmacophore. This technical guide synthesizes recent advances in the discovery of novel indazole derivatives, detailing structure-activity relationship (SAR) optimization strategies, self-validating experimental protocols, and the mechanistic causality behind their biological efficacy.

The Indazole Scaffold: Structural and Physicochemical Rationale

The pharmacological utility of the indazole ring is rooted in its unique physicochemical properties. The scaffold exists primarily in two tautomeric forms: the thermodynamically favored 1H-indazole and the less stable 2H-indazole[1].

From a structural biology perspective, the 1H-indazole core is an exceptional hinge-binding motif. The N1 atom acts as a potent hydrogen bond donor, while the N2 atom serves as a hydrogen bond acceptor. This dual capability allows indazole derivatives to anchor deeply within the ATP-binding pockets of kinases or the transmembrane domains of GPCRs[2]. The clinical validation of this scaffold is evidenced by several FDA-approved multi-kinase inhibitors, including Pazopanib and Axitinib, as well as the PARP inhibitor Niraparib[1].

Mechanistic Case Studies in Rational Drug Design

Kinase Inhibition: Targeting the ASK1 Pathway in NASH

Apoptosis signal-regulating kinase 1 (ASK1/MAP3K5) is a critical node in the mitogen-activated protein kinase (MAPK) pathway, driving cellular stress responses and apoptosis. Overactivation of ASK1 is heavily implicated in the progression of Non-Alcoholic Steatohepatitis (NASH).

Recent SAR studies have yielded novel indazole-based ASK1 inhibitors, notably Compound 33c . By optimizing the indazole scaffold to fit the ASK1 allosteric pocket, researchers achieved potent kinase inhibition. Mechanistic assays revealed that Compound 33c successfully downregulates the ASK1-p38/JNK signaling cascade, leading to a quantifiable reduction in lipid droplets (steatosis) and pro-apoptotic proteins in NASH cell models[3].

Pathway Stress Cellular Stress (TNF-α, ROS) ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK MKK4 / MKK7 MKK3 / MKK6 ASK1->MKK JNK_p38 JNK & p38 MAPK MKK->JNK_p38 NASH Apoptosis & NASH JNK_p38->NASH Indazole Indazole Inhibitor (e.g., Cmpd 33c) Indazole->ASK1 Kinase Inhibition

Caption: Modulation of the ASK1-p38/JNK signaling pathway by indazole-based inhibitors.

GPCR Agonism: Eliminating Off-Target Cardiovascular Toxicity

The development of human β3-Adrenergic Receptor (β3-AR) agonists for overactive bladder (OAB) highlights the precision tunability of the indazole ring. Early hit compounds (e.g., Compound 5) exhibited potent β3-AR agonism but suffered from off-target α1A-AR activation, which triggers adverse cardiovascular events like elevated blood pressure[4].

Through rigorous SAR profiling of the indazole 3-position, researchers discovered that replacing a simple methyl group with bulkier aliphatic groups (iso-propyl, cyclopropyl, or tert-butyl) completely abolished α1A-AR affinity. Compound 11 (3-isopropyl derivative) emerged as a highly selective β3-AR agonist (EC50 = 13 nM) with >769-fold selectivity over α1A-AR, showing no effect on heart rate in in vivo rat models[4]. Further optimization of the sulfonamide moiety yielded Compound 15 , which resolved metabolic instability issues, demonstrating superior pharmacokinetic (PK) properties (Cmax and AUC)[5].

Oncology: Microtubule Targeting and Multi-Kinase Blockade

In oncology, the indazole core has been functionalized to disrupt cellular division and signaling:

  • Tubulin Polymerization: Indazole derivatives 3c and 3f , featuring a 3,4,5-trimethoxyphenyl moiety, were designed as microtubule-targeting agents (MTAs). They bind directly to the colchicine site of tubulin, arresting HCT116 colorectal cancer cells in the G2/M phase. In vivo, Compound 3f suppressed tumor growth by 58.9% at an oral dose of 25 mg/kg without inducing severe weight loss[6].

  • Pan-Pim & Haspin Kinases: Systematic optimization of 3-(pyrazin-2-yl)-1H-indazoles led to Compound 82a , which inhibits Pim-1, Pim-2, and Pim-3 kinases with sub-nanomolar IC50 values (0.4–1.1 nM)[2]. Similarly, N1-acylation of 5-(4-pyridinyl)indazoles produced Compound 21 , a potent and selective inhibitor of Haspin kinase (IC50 = 78 nM), effectively halting NCI-60 cancer cell line proliferation[7].

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative biological data of the lead indazole derivatives discussed, highlighting the causality between structural modifications and target affinity:

CompoundTarget / MechanismKey Structural ModificationBiological Activity (IC50/EC50)Ref
Compound 11 β3-AR (Agonist)3-isopropyl substitution on indazole coreEC50 = 13 nM (Selectivity >769-fold over α1A)[4]
Compound 82a Pan-Pim KinasesPiperidine & 2,6-difluorophenyl optimizationPim-1 IC50 = 0.4 nM; Pim-2 IC50 = 1.1 nM[2]
Compound 3f Tubulin (Colchicine site)Addition of 3,4,5-trimethoxyphenyl moietyLow nanomolar potency; 58.9% in vivo TGI[6]
Compound 21 Haspin KinaseN1-acylation with m-hydroxyphenyl acetic acidIC50 = 78 nM (High selectivity over Clk/Dyrk)[7]
Compound 33c ASK1 (Inhibitor)Indazole core optimization for allosteric fitPotent inhibition; reduced lipid droplets in NASH[3]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the discovery of these derivatives relies on robust, self-validating workflows.

Workflow A Target ID (Kinases, GPCRs) B In Silico Design (SAR & Docking) A->B C Chemical Synthesis (Indazole Core) B->C D In Vitro Assays (Self-Validating) C->D D->B Inactive E Lead Optimization D->E Hit (IC50 < 100nM)

Caption: Workflow for the rational discovery and optimization of novel indazole derivatives.

Protocol 1: General Synthesis of the Functionalized 1H-Indazole Core

This protocol outlines a modern metal-catalyzed cross-coupling and cyclization strategy[1].

  • Reagent Preparation: In a flame-dried, argon-purged Schlenk flask, combine the functionalized o-bromobenzaldehyde (1.0 eq), the corresponding hydrazine derivative (1.2 eq), and the palladium catalyst (e.g., Pd2(dba)3, 0.05 eq).

    • Causality: Argon purging is mandatory to prevent the oxidation of the highly sensitive Palladium(0) catalyst, which is required to initiate the oxidative addition cycle.

  • Ligand & Base Addition: Add a bulky phosphine ligand (e.g., XPhos, 0.1 eq) and sodium tert-butoxide (NaOtBu, 2.0 eq) in anhydrous toluene.

    • Causality: NaOtBu deprotonates the hydrazine, dramatically increasing its nucleophilicity. XPhos facilitates the reductive elimination step, overcoming the steric hindrance of the forming bicyclic system.

  • Reaction & Monitoring: Heat the mixture to 100°C for 12 hours. Monitor the reaction via LC-MS.

    • Self-Validation: The reaction is deemed complete only when LC-MS confirms the total disappearance of the o-bromobenzaldehyde mass peak and the dominant presence of the [M+H]+ product peak.

  • Workup: Quench the reaction with distilled water and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

    • Causality: Na₂SO₄ aggressively sequesters residual water, preventing the hydrolytic degradation of sensitive functional groups during subsequent rotary evaporation[1].

Protocol 2: In Vitro Antiproliferative MTT Assay (Self-Validating System)

Used to evaluate the cytotoxicity of indazole derivatives (e.g., Compound 3f) against cancer cell lines[1][6][8].

  • Cell Seeding: Seed the target cancer cells (e.g., HCT116 or KM-12) in 96-well plates at a density of 3,000–5,000 cells per well in standard media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the indazole test compound (ranging from 0.1 nM to 10 μM) for 72 hours.

    • Self-Validation: The assay must include a Vehicle Control (0.1% DMSO) to establish the 100% viability baseline, and a Positive Control (e.g., Doxorubicin) to validate the assay's dynamic range and sensitivity[8].

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours at 37°C.

    • Causality: Only metabolically active, viable cells possess the mitochondrial reductase enzymes necessary to cleave the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals[1]. This provides a direct, quantifiable surrogate for cell viability.

  • Quantification: Carefully aspirate the media and add 150 μL of pure DMSO to solubilize the formazan crystals. Measure the absorbance at 570 nm using a microplate reader and calculate the IC50 using non-linear regression analysis.

Conclusion & Future Perspectives

The indazole scaffold continues to be a cornerstone of rational drug design. As demonstrated by the successful mitigation of cardiovascular off-target effects in β3-AR agonists and the potent multi-kinase inhibition seen in oncology and NASH models, iterative SAR optimization of the indazole core yields highly selective and efficacious therapeutics. Future discovery efforts will likely leverage this privileged scaffold in the development of Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors, further expanding its clinical utility.

References

  • Wada, Y., et al. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry. URL:[Link]

  • Wang, et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. URL:[Link]

  • Wada, Y., et al. (2015). Discovery of Novel Indazole Derivatives as Highly Potent and Selective Human β3-Adrenergic Receptor Agonists with the Possibility of Having No Cardiovascular Side Effects. Journal of Medicinal Chemistry. URL:[Link]

  • Liu, et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry. URL:[Link]

  • He, M., et al. (2024). Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. Bioorganic Chemistry. URL:[Link]

  • Frejat, F.O.A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Assiut University / European Journal of Medicinal Chemistry. URL: [Link]

  • Abdel-Halim, M., et al. (2024). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. Bioorganic Chemistry. URL:[Link]

Sources

Foundational

Whitepaper: Reactivity and Therapeutic Applications of 7-Methyl-1H-indazole-5-carbaldehyde

Executive Summary 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) has emerged as a highly versatile, "privileged" building block in modern medicinal chemistry[1]. Featuring a rigid bicyclic aromatic core, a strate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) has emerged as a highly versatile, "privileged" building block in modern medicinal chemistry[1]. Featuring a rigid bicyclic aromatic core, a strategically positioned methyl group, and a highly reactive electrophilic aldehyde, this compound serves as a foundational intermediate for synthesizing complex therapeutics as detailed by [2]. It is prominently utilized in the development of mutant-specific kinase inhibitors (e.g., Akt, PAK1) and calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraines [3] [4].

Structural Causality: The "Privileged" Scaffold

The pharmacological value of 7-methyl-1H-indazole-5-carbaldehyde is dictated by the synergistic effects of its structural components:

  • The 7-Methyl Substituent (Steric Gatekeeping): While distant from the C5 reactive center, the 7-methyl group profoundly influences the scaffold's biological binding profile. In kinase targets such as Akt, the 7-methyl group creates a deliberate steric clash with the gatekeeper methionine residue of the wild-type kinase [3]. This causality enables the rational design of analog-sensitive or mutant-specific kinase inhibitors that bypass off-target toxicity [5]. Furthermore, the methyl group enhances the lipophilicity and metabolic stability of the indazole core [1].

  • The C5-Carbaldehyde (Electrophilic Hub): The aldehyde functional group at the C5 position acts as a versatile handle for molecular elaboration [6]. Because the indazole ring is electron-rich, the C5-carbaldehyde is primed for nucleophilic attack, allowing for systematic exploration of structure-activity relationships (SAR) through reductive aminations, Wittig reactions, and condensations [1][6].

Chemical Reactivity Profile & Quantitative Data

The reactivity of the C5-aldehyde allows chemists to rapidly generate diverse libraries of indazole derivatives.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 160.17 g/mol PubChem[2]
Chemical Formula C9H8N2OPubChem[2]
XLogP3 1.4PubChem[2]
Topological Polar Surface Area 45.8 ŲPubChem[2]
CAS Registry Number 635712-40-2Benchchem[1]

Table 2: Key C5-Aldehyde Transformations

Reaction TypeReagents / CatalystTypical YieldTherapeutic Application
Reductive Amination Amine, NaBH(OAc)₃, AcOH, DCE60–85%Flexible C-N linkers for Sigma-1/Kinase modulators[7]
Azlactone Synthesis Hippuric acid, Ac₂O, NaOAc, Heat70–90%Rigid C=C linkers for CGRP receptor antagonists[4]
Wittig Olefination Phosphonium ylide, Base, THF50–75%Alkene extension for structural rigidification[6]

Biological Pathways & Target Mapping

The derivatives of 7-methyl-1H-indazole-5-carbaldehyde are critical in disrupting aberrant cellular signaling. For example, when converted into a mature inhibitor, the indazole core acts as an ATP-competitive antagonist. The 7-methyl group specifically prevents binding to wild-type Akt by clashing with the gatekeeper methionine, while successfully inhibiting analog-sensitive mutant kinases [3].

AktPathway A PI3K Activation B PIP3 Generation A->B C Akt Recruitment B->C D Akt Phosphorylation (Active) C->D E Downstream Signaling (Cell Survival) D->E F 7-Methyl-Indazole Derivative F->D Competitive Inhibition (Gatekeeper Clash)

Diagram 1: Disruption of the Akt signaling pathway via competitive inhibition by 7-methyl-indazole.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice.

Protocol 1: Reductive Amination of the C5-Carbaldehyde

This protocol generates secondary or tertiary amines, a critical step in synthesizing piperidine-linked indazole modulators [8] [7].

  • Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without prematurely reducing the unreacted C5-aldehyde [7]. Acetic acid acts as a crucial catalyst to protonate the intermediate carbinolamine, facilitating water elimination to form the iminium species.

  • Step-by-Step Workflow:

    • Imine Formation: Dissolve 7-methyl-1H-indazole-5-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Catalysis: Add glacial acetic acid (1.5 eq) to the mixture and stir at room temperature for 30 minutes under an argon atmosphere to ensure complete iminium ion formation.

    • Reduction: Slowly add NaBH(OAc)₃ (2.0 eq) to the solution. Stir the reaction at room temperature for 12–72 hours [7].

    • Quenching (Self-Validation): Quench the reaction with saturated aqueous Na₂CO₃. The cessation of gas evolution visually validates the neutralization of excess acid and hydride [7].

    • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, concentrate in vacuo, and purify via normal-phase silica gel chromatography (DCM/MeOH gradient)[7].

ReductiveAmination Step1 1. Dissolve Aldehyde & Amine in DCE Step2 2. Add Acetic Acid (Catalyst) & Stir Step1->Step2 Step3 3. Add NaBH(OAc)3 (Reducing Agent) Step2->Step3 Step4 4. Stir 12-72h under Argon at RT Step3->Step4 Step5 5. Quench (Sat. Na2CO3) & Extract Step4->Step5 Step6 6. Purify via Column Chromatography Step5->Step6

Diagram 2: Step-by-step experimental workflow for the reductive amination of the C5-carbaldehyde.

Protocol 2: Erlenmeyer-Plöchl Azlactone Synthesis

This transformation is utilized to synthesize 4-((7-methyl-1H-indazole-5-yl)methylene)-2-phenyloxazol-5(4H)-one, a critical upstream intermediate for highly potent CGRP receptor inhibitors (e.g., multikilogram scale syntheses) [4].

  • Causality of Reagents: Acetic anhydride serves a dual purpose as both the solvent and the dehydrating agent, driving the cyclization of hippuric acid into a reactive oxazolone. Sodium acetate acts as a mild base to generate the enolate of the oxazolone, which subsequently attacks the electrophilic C5-aldehyde.

  • Step-by-Step Workflow:

    • Combine 7-methyl-1H-indazole-5-carbaldehyde (1.0 eq), hippuric acid (1.1 eq), and anhydrous sodium acetate (1.0 eq) in a round-bottom flask.

    • Add an excess of acetic anhydride.

    • Heat the mixture to 80–100 °C for 2–4 hours until the mixture liquefies and subsequently precipitates the azlactone product.

    • Cool to room temperature, add ethanol to quench excess acetic anhydride, and filter the solid. Wash with hot water and cold ethanol to yield the pure azlactone intermediate [4].

References

  • Source: benchchem.
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  • Source: ucsf.
  • Source: benchchem.
  • Source: google.
  • Source: nih.
  • Cas 1414976-16-1,4-((7-methyl-1H-indazol-5-yl)methylene)

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Methyl-1H-indazole-5-carbaldehyde in Drug Discovery

Executive Summary & Pharmacological Context 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) has emerged as a privileged bicyclic aromatic scaffold in contemporary medicinal chemistry[1]. Acting as a robust bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) has emerged as a privileged bicyclic aromatic scaffold in contemporary medicinal chemistry[1]. Acting as a robust bioisostere for purines and indoles, the indazole core is foundational in developing targeted therapeutics, particularly kinase inhibitors (e.g., Axitinib, Pazopanib) and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists[1].

In lead optimization campaigns, this specific building block offers a dual-functional handle: the C5-carbaldehyde serves as a versatile electrophilic center for molecular elaboration (via reductive amination, Knoevenagel, or Wittig reactions), while the C7-methyl group modulates lipophilicity, metabolic stability, and critically influences the regioselectivity of downstream N-alkylation through steric hindrance[1]. A prominent example of this scaffold's utility is the discovery of Zavegepant (BMS-742413), a potent CGRP receptor antagonist used in anti-migraine therapy[1].

Physicochemical & Structural Descriptors

To effectively utilize this building block, researchers must account for its baseline physicochemical properties and the electronic/steric effects of its substituents. All quantitative data is summarized below.

Table 1: Key Physicochemical Properties
PropertyValueSource / Significance
IUPAC Name 7-methyl-1H-indazole-5-carbaldehydeStandard Nomenclature[2]
CAS Number 635712-40-2Registry Identification[3]
Molecular Weight 160.17 g/mol Favorable for Fragment-Based Drug Design (FBDD)[2]
Molecular Formula C9H8N2OExact Mass: 160.0636 Da[2]
XLogP3 1.4Optimal baseline lipophilicity for oral bioavailability[2]
TPSA 45.8 ŲExcellent membrane permeability profile[2]
Table 2: Substituent Effects on Reactivity
SubstituentPositionElectronic EffectMechanistic Impact on Synthesis
Methyl C7Electron-donatingIncreases local lipophilicity. Exerts significant steric hindrance, directing N-alkylation regioselectivity (N1 vs N2) based on base/solvent choice[1].
Carbaldehyde C5Electron-withdrawingDeactivates the benzene ring toward electrophilic substitution. Serves as the primary site for nucleophilic attack (e.g., imine formation)[1].

Synthetic Workflow & Elaboration Strategy

The structural elaboration of 7-Methyl-1H-indazole-5-carbaldehyde typically follows a divergent pathway, allowing medicinal chemists to build libraries of structurally diverse analogs.

ScaffoldWorkflow Start 7-Methyl-1H-indazole- 5-carbaldehyde N_Alk Regioselective N-Alkylation Start->N_Alk Base / Alkyl Halide C5_Mod C5-Aldehyde Elaboration Start->C5_Mod Nucleophilic Attack LeadOpt Lead Optimization (e.g., CGRP Antagonists) N_Alk->LeadOpt Library Generation RedAm Reductive Amination C5_Mod->RedAm Amine + Reductant Wittig Wittig/Knoevenagel Condensation C5_Mod->Wittig Ylide / Active Methylene RedAm->LeadOpt Wittig->LeadOpt

Caption: Workflow for the structural elaboration of 7-Methyl-1H-indazole-5-carbaldehyde in drug discovery.

Validated Experimental Protocols

As a Senior Application Scientist, I have designed the following protocols to be self-validating systems . Each step includes the mechanistic causality behind the reagent choices and In-Process Controls (IPCs) to ensure experimental integrity.

Protocol A: C5-Carbaldehyde Reductive Amination

Objective: Chemoselective conversion of the C5-aldehyde into a secondary or tertiary amine, a critical step in synthesizing basic lipophilic domains for target binding.

  • Step 1: Imine Formation.

    • Action: Dissolve 7-Methyl-1H-indazole-5-carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE). Add glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the aldehyde oxygen, increasing its electrophilicity to accelerate nucleophilic attack by the amine, without fully protonating the amine (which would kill its nucleophilicity).

  • Step 2: Chemoselective Reduction.

    • Action: Add Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq), portion-wise. Stir for 12 hours at room temperature.

    • Causality: The choice of NaBH(OAc)3 over NaBH4 is critical. NaBH(OAc)3 is a milder reducing agent that selectively reduces the transient iminium ion. It prevents the premature reduction of any unreacted C5-carbaldehyde into a dead-end C5-alcohol byproduct.

  • Step 3: Quench and Phase Separation.

    • Action: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (EtOAc).

    • Causality: NaHCO3 safely decomposes unreacted hydride species and neutralizes the acetic acid, ensuring the newly formed amine product remains in its free-base (lipophilic) form for efficient extraction into the organic phase.

  • Self-Validation (IPC):

    • Monitor via LC-MS. The protocol is validated when the UV chromatogram shows the complete disappearance of the starting material peak ( m/z 161.0 [M+H]+ ) and the emergence of the target mass. The appearance of m/z 163.0 [M+H]+ indicates premature aldehyde reduction, flagging a failure in Step 1 (incomplete imine formation).

Protocol B: Regioselective N1-Alkylation

Objective: Alkylation of the indazole core while overcoming the steric hindrance of the C7-methyl group[1].

  • Step 1: Deprotonation.

    • Action: Suspend the indazole derivative (1.0 eq) and Cesium Carbonate, Cs2CO3 (2.0 eq), in anhydrous DMF. Stir at 50°C for 30 minutes.

    • Causality: The C7-methyl group introduces significant steric bulk adjacent to the N1 position[1]. Using bases with smaller counterions (e.g., NaH) creates tight ion pairs that drive the reaction toward the less hindered N2 position. Cs2CO3 is chosen for the "cesium effect"—the large, highly polarizable cesium cation creates a loose ion pair, generating a highly reactive "naked" nitrogen anion capable of overcoming the C7 steric barrier to favor N1-alkylation.

  • Step 2: Electrophilic Addition.

    • Action: Add the alkyl halide (1.1 eq) dropwise. Stir at 50°C for 4 hours.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing over-alkylation or the formation of quaternary ammonium salts.

  • Step 3: Workup & DMF Removal.

    • Action: Dilute the mixture with water and extract with Dichloromethane (DCM). Wash the combined organic layers thoroughly with a 5% aqueous LiCl solution.

    • Causality: The LiCl wash is specifically required to pull residual DMF out of the organic phase. Residual DMF suppresses ionization in LC-MS and obscures critical aliphatic signals in 1H-NMR.

  • Self-Validation (IPC):

    • Perform 1H-NMR on the crude mixture. The protocol is validated by calculating the N1:N2 isomer ratio. N1-alkylation disrupts the aromatic symmetry differently than N2-alkylation, resulting in a distinct downfield shift of the indazole C3-proton (typically ~8.0 ppm for N1 vs. ~8.3 ppm for N2). An integration ratio of >9:1 confirms successful regiocontrol.

Pharmacological Application: CGRP Receptor Antagonism

Derivatives of 7-Methyl-1H-indazole-5-carbaldehyde are heavily utilized in the synthesis of CGRP receptor antagonists[1]. These compounds are critical in the acute treatment of migraines. The diagram below illustrates the self-validating biological pathway targeted by these synthesized derivatives.

CGRPPathway Drug Indazole-Derived Antagonist Receptor CLR / RAMP1 Receptor Drug->Receptor Competitive Blockade CGRP CGRP Peptide CGRP->Receptor Agonist Binding Gs Gs Protein Coupling Receptor->Gs Pathway Activation cAMP cAMP Accumulation Gs->cAMP Pathway Activation Migraine Vasodilation & Migraine Pathology cAMP->Migraine Pathway Activation

Caption: Mechanism of action for indazole-derived CGRP receptor antagonists in migraine therapy.

By competitively binding to the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1) complex, the indazole derivatives prevent the Gs-protein coupled accumulation of cAMP, thereby halting the vasodilation cascade responsible for migraine pathogenesis.

References

  • Title: 7-Methyl-1H-indazole-5-carbaldehyde | C9H8N2O | CID 18452106 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Application

Synthesis of 7-Methyl-1H-indazole-5-carbaldehyde: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed protocol for the synthesis of 7-Methyl-1H-indazole-5-carbaldehyde, a key building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the synthesis of 7-Methyl-1H-indazole-5-carbaldehyde, a key building block in medicinal chemistry. Due to the absence of a direct, single-step synthetic route in the current literature, this document outlines a robust, multi-step pathway. The proposed synthesis begins with the formation of a 5-bromo-7-methyl-1H-indazole intermediate, followed by a metal-halogen exchange and subsequent formylation to yield the target aldehyde. This application note offers a comprehensive, step-by-step methodology, including reaction mechanisms, reagent quantification, and purification techniques, to facilitate the successful synthesis of this valuable compound.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in drug discovery, forming the structural core of numerous therapeutic agents. The specific substitution pattern on the indazole ring is crucial for modulating pharmacological activity. 7-Methyl-1H-indazole-5-carbaldehyde is a versatile intermediate, with the aldehyde functionality at the C5 position providing a reactive handle for further molecular elaboration in the development of novel therapeutics.

Direct formylation of the indazole ring, particularly at the C5 position, is often challenging. Therefore, a multi-step synthetic approach is necessary. The strategy detailed herein focuses on the introduction of a functional group at the C5 position that can be readily converted to a carbaldehyde.

Proposed Synthetic Pathway

The proposed synthesis of 7-Methyl-1H-indazole-5-carbaldehyde is a two-step process, starting from the commercially available 4-bromo-2-methylaniline. The overall workflow is depicted below:

Synthesis_Workflow Overall Synthetic Workflow for 7-Methyl-1H-indazole-5-carbaldehyde A 4-Bromo-2-methylaniline B Step 1: Diazotization and Cyclization A->B 1. NaNO₂, HCl 2. Heat C 5-Bromo-7-methyl-1H-indazole B->C D Step 2: Metal-Halogen Exchange and Formylation C->D 1. n-BuLi or i-PrMgCl 2. DMF E 7-Methyl-1H-indazole-5-carbaldehyde D->E

Caption: Proposed two-step synthesis of 7-Methyl-1H-indazole-5-carbaldehyde.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-7-methyl-1H-indazole

This initial step involves the formation of the indazole ring from a substituted aniline precursor. The reaction proceeds via a diazotization followed by an intramolecular cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromo-2-methylaniline186.0410.0 g53.75
Sodium Nitrite (NaNO₂)69.004.08 g59.12
Concentrated HCl (37%)36.4615 mL~180
Water (deionized)18.0250 mL-
Toluene92.14100 mL-
Sodium Bicarbonate (sat. aq.)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Diazotization: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-bromo-2-methylaniline (10.0 g, 53.75 mmol) in a mixture of concentrated HCl (15 mL) and water (20 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (4.08 g, 59.12 mmol) in water (15 mL) and add this solution dropwise to the aniline suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyclization: In a separate flask, heat toluene (100 mL) to 80-90 °C.

  • Carefully add the cold diazonium salt solution to the hot toluene. Vigorous nitrogen evolution will occur.

  • After the addition is complete, continue heating and stirring the mixture for 1-2 hours until the gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-bromo-7-methyl-1H-indazole by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Part 2: Synthesis of 7-Methyl-1H-indazole-5-carbaldehyde

This final step involves the conversion of the 5-bromo functionality to the desired 5-carbaldehyde via a metal-halogen exchange followed by quenching with a formylating agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-Bromo-7-methyl-1H-indazole197.045.0 g25.37
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.0611.2 mL28.0
or Isopropylmagnesium chloride (i-PrMgCl) (2.0 M in THF)102.7514.0 mL28.0
N,N-Dimethylformamide (DMF)73.092.9 mL38.0
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Saturated Ammonium Chloride (aq.)-As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-7-methyl-1H-indazole (5.0 g, 25.37 mmol) in anhydrous THF (100 mL).

  • Metal-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (11.2 mL of a 2.5 M solution in hexanes, 28.0 mmol) or isopropylmagnesium chloride (14.0 mL of a 2.0 M solution in THF, 28.0 mmol) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (2.9 mL, 38.0 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford 7-Methyl-1H-indazole-5-carbaldehyde.

Mechanistic Insights

Step 1: Indazole Formation

The formation of the indazole ring proceeds through the diazotization of the primary aromatic amine, 4-bromo-2-methylaniline, to form a diazonium salt. This is followed by an intramolecular cyclization, where the diazonium group is attacked by the aromatic ring, leading to the formation of the bicyclic indazole system with the expulsion of a proton.

Step 2: Formylation

The conversion of the 5-bromo-7-methyl-1H-indazole to the corresponding aldehyde is achieved through a metal-halogen exchange reaction. The use of a strong organometallic base, such as n-butyllithium or a Grignard reagent, at low temperatures facilitates the deprotonation at the bromine-bearing carbon, forming a highly reactive organolithium or organomagnesium intermediate. This nucleophilic species then readily attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures and, upon aqueous work-up, hydrolyzes to yield the final aldehyde product.

Troubleshooting and Optimization

  • Low yield in Step 1: Ensure the diazotization reaction is carried out at a consistently low temperature (0-5 °C) to prevent the premature decomposition of the diazonium salt. The addition of the diazonium salt to hot toluene should be done carefully to control the rate of nitrogen evolution.

  • Side reactions in Step 2: The use of anhydrous solvents and an inert atmosphere is critical to prevent the quenching of the organometallic intermediates. The temperature must be strictly maintained at -78 °C during the addition of the organometallic reagent and DMF to minimize side reactions.

  • Purification challenges: The final product may require careful purification by column chromatography to remove any unreacted starting material or byproducts. The choice of eluent system should be optimized by thin-layer chromatography (TLC) analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 7-Methyl-1H-indazole-5-carbaldehyde. By following this two-step procedure, researchers can reliably access this valuable building block for the development of novel indazole-based compounds with potential therapeutic applications. The provided mechanistic insights and troubleshooting tips will aid in the successful execution and optimization of this synthetic route.

References

  • A review on the synthesis of indazoles. Org. Biomol. Chem., 2015, 13, 6554-6576.
  • Recent advances in the synthesis of indazoles. RSC Adv., 2021, 11, 28352-28377.
  • Metal-halogen exchange reactions. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2009.
  • Formylation of organolithium and Grignard reagents with N,N-dimethylformamide. In Comprehensive Organic Synthesis; Pergamon: 1991; Vol. 1, pp 789-817.
Method

Synthesis of 7-Methyl-1H-indazole-5-carbaldehyde: An In-Depth Technical Guide for Researchers

Introduction: The Significance of 7-Methyl-1H-indazole-5-carbaldehyde in Medicinal Chemistry The indazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged" structure due to its ability to i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 7-Methyl-1H-indazole-5-carbaldehyde in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. Within this important class of heterocycles, 7-Methyl-1H-indazole-5-carbaldehyde stands out as a crucial building block for the synthesis of complex pharmaceutical agents. Its utility has been particularly noted in the development of novel therapeutics, including potent anti-migraine agents.[1] The strategic placement of the methyl group at the 7-position and the reactive carbaldehyde at the 5-position provides a versatile platform for medicinal chemists to explore structure-activity relationships and develop new chemical entities with enhanced efficacy and pharmacokinetic profiles.

This application note provides a comprehensive guide to the synthesis of 7-Methyl-1H-indazole-5-carbaldehyde, offering detailed protocols, mechanistic insights, and a discussion of the critical reaction parameters. This document is intended for researchers, scientists, and professionals in the field of drug development who require a reliable and reproducible method for the preparation of this key intermediate.

Synthetic Strategy: A Two-Step Approach via Indazole Formation and Subsequent Formylation

The synthesis of 7-Methyl-1H-indazole-5-carbaldehyde is most effectively achieved through a two-step sequence:

  • Synthesis of 7-Methyl-1H-indazole: The initial step involves the construction of the core indazole ring system from a readily available starting material.

  • Formylation of 7-Methyl-1H-indazole: The second step introduces the carbaldehyde group at the C5 position of the indazole ring through an electrophilic substitution reaction.

This strategic approach allows for the efficient and controlled synthesis of the target molecule. The following sections provide detailed protocols and a discussion of the underlying chemical principles for each step.

Part 1: Synthesis of 7-Methyl-1H-indazole

The synthesis of 7-Methyl-1H-indazole can be accomplished through the diazotization of 2-amino-3-methylbenzonitrile followed by an intramolecular cyclization. This method is a variation of the classical indazole synthesis from o-toluidine derivatives.[2]

Reaction Scheme:

Synthesis of 7-Methyl-1H-indazole 2-amino-3-methylbenzonitrile 2-amino-3-methylbenzonitrile diazonium_salt Diazonium Salt Intermediate 2-amino-3-methylbenzonitrile->diazonium_salt NaNO2, HCl 7-methyl-1H-indazole 7-Methyl-1H-indazole diazonium_salt->7-methyl-1H-indazole Intramolecular Cyclization

Caption: Synthesis of 7-Methyl-1H-indazole.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-3-methylbenzonitrile132.1610.0 g75.7 mmol
Sodium Nitrite (NaNO₂)69.005.75 g83.3 mmol
Concentrated Hydrochloric Acid (HCl)36.4625 mL-
Water (H₂O)18.02As needed-
Toluene92.14100 mL-
Sodium Bicarbonate (NaHCO₃)84.01As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Diazotization: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-methylbenzonitrile (10.0 g, 75.7 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL). Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (5.75 g, 83.3 mmol) in water (20 mL) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a clear solution of the diazonium salt should be observed.

  • Cyclization and Work-up: Carefully and slowly add the cold diazonium salt solution to a vigorously stirred, saturated aqueous solution of sodium bicarbonate at room temperature to neutralize the excess acid.

  • Extract the aqueous mixture with toluene (3 x 50 mL).

  • Wash the combined organic layers with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Methyl-1H-indazole.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-Methyl-1H-indazole.

Part 2: Formylation of 7-Methyl-1H-indazole to 7-Methyl-1H-indazole-5-carbaldehyde

The introduction of the formyl group at the C5 position of the 7-methyl-1H-indazole ring can be achieved via a Rieche formylation.[3][4][5] This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). The electron-donating methyl group at the 7-position directs the electrophilic substitution to the C5 position.

Reaction Scheme:

Formylation of 7-Methyl-1H-indazole 7-methyl-1H-indazole 7-Methyl-1H-indazole iminium_intermediate Iminium Salt Intermediate 7-methyl-1H-indazole->iminium_intermediate Cl2CHOCH3, TiCl4 7-methyl-1H-indazole-5-carbaldehyde 7-Methyl-1H-indazole-5-carbaldehyde iminium_intermediate->7-methyl-1H-indazole-5-carbaldehyde Aqueous Work-up

Caption: Formylation of 7-Methyl-1H-indazole.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Methyl-1H-indazole132.165.0 g37.8 mmol
Dichloromethyl methyl ether114.964.8 g (4.1 mL)41.6 mmol
Titanium tetrachloride (TiCl₄)189.688.6 g (5.0 mL)45.4 mmol
Dichloromethane (DCM)84.93100 mL-
Water (H₂O)18.02As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-methyl-1H-indazole (5.0 g, 37.8 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add titanium tetrachloride (5.0 mL, 45.4 mmol) to the solution via the dropping funnel. A yellow-orange slurry may form.

  • After stirring for 15 minutes at 0 °C, add dichloromethyl methyl ether (4.1 mL, 41.6 mmol) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g).

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 7-Methyl-1H-indazole-5-carbaldehyde as a solid.

Characterization Data

The identity and purity of the synthesized 7-Methyl-1H-indazole-5-carbaldehyde should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Dichloromethyl methyl ether is a carcinogen and should be handled with extreme caution.

  • Titanium tetrachloride is corrosive and reacts violently with water. Handle with care under an inert atmosphere.

  • Concentrated hydrochloric acid is highly corrosive.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • RSC Publishing. (2018, April 9). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20.
  • RepHip UNR. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity.
  • ResearchGate. (n.d.).
  • Beilstein Journals. (n.d.).
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • DergiPark. (2019, January 22).
  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

Sources

Application

Application Note: Advanced Chromatographic Purification of 7-Methyl-1H-indazole-5-carbaldehyde

Introduction and Chemical Context 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) is a highly valued privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of complex indazole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) is a highly valued privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of complex indazole derivatives and target-specific therapeutic agents[1]. The molecule features an electron-rich bicyclic indazole core paired with a reactive electrophilic carbaldehyde group at the C5 position[1]. While this dual functionality makes it an excellent building block for reductive aminations and cross-coupling reactions, it presents distinct challenges during downstream purification.

Chromatographic Challenges & Mechanistic Causality

Purifying nitrogen-containing heterocycles via normal-phase silica gel chromatography requires a deep understanding of the analyte-stationary phase interactions. As an Application Scientist, it is critical to address the specific physicochemical factors that dictate the chromatographic behavior of 7-Methyl-1H-indazole-5-carbaldehyde:

  • Hydrogen Bonding and Tautomerism: The 1H-indazole ring possesses both a hydrogen-bond donor (N1-H) and a hydrogen-bond acceptor (N2). This allows the molecule to interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel[2]. If not properly managed, this interaction causes severe peak tailing and band broadening.

  • Solubility Constraints: Indazole derivatives often exhibit poor solubility in non-polar hydrocarbon solvents (e.g., hexanes or petroleum ether)[3]. Attempting to wet-load the sample using a polar solvent like dichloromethane (DCM) or methanol will disrupt the column equilibrium, causing the analyte to streak down the column prematurely.

  • Aldehyde Oxidation: The C5 carbaldehyde is susceptible to auto-oxidation into the corresponding carboxylic acid when exposed to the large surface area of silica gel in the presence of atmospheric oxygen. Rapid, efficient elution is critical to minimizing on-column degradation.

The Solution: To counteract these issues, this protocol utilizes a dry-loading technique combined with a carefully optimized Hexane/Ethyl Acetate (EtOAc) gradient [2][3]. EtOAc acts as a competitive hydrogen-bond acceptor, effectively shielding the indazole core from the silica silanol groups and ensuring sharp, symmetrical elution bands.

Physicochemical Profile

PropertyValueCausality / Impact on Chromatography
Molecular Weight 160.17 g/mol [4]Standard small molecule; elutes predictably based on polarity.
Formula C9H8N2O[4]Contains polar functional groups requiring moderate solvent polarity.
LogP (Computed) 1.4[4]Moderate lipophilicity; requires a non-polar bulk solvent (Hexane) for retention.
Topological Polar Surface Area 45.8 Ų[4]High surface polarity necessitates a strong hydrogen-bond acceptor (EtOAc) in the mobile phase.

Experimental Methodology: Step-by-Step Protocol

Preparation of the Dry Load

Causality: Dry loading prevents the "solvent crash" effect where the compound precipitates at the top of the column, and eliminates the band-broadening caused by wet-loading with polar solvents.

  • Dissolve the crude 7-Methyl-1H-indazole-5-carbaldehyde in a minimal amount of volatile polar solvent (e.g., Acetone or THF).

  • Add flash-grade silica gel (40–63 µm) to the solution[5]. The mass of the silica should be approximately 2 to 3 times the mass of the crude mixture.

  • Evaporate the solvent completely under reduced pressure using a rotary evaporator until a free-flowing, dry powder is obtained. Critical Step: Ensure no residual solvent remains, as traces of polar solvent will ruin the initial band focus.

Column Packing
  • Select a glass chromatography column appropriate for the scale (typically 30-50 g of silica per 1 g of crude product)[6].

  • Prepare a slurry of silica gel (40–63 µm) in Hexane[5][6].

  • Pour the slurry into the column and allow it to settle under mild positive air pressure. Ensure the column bed is perfectly flat to maintain a uniform solvent front.

  • Add a 1 cm protective layer of clean sea sand to the top of the silica bed.

Sample Application and Gradient Elution

Causality: A step-gradient approach allows impurities with lower polarity to elute first, while gradually increasing the EtOAc concentration to desorb the target indazole.

  • Carefully pour the dry-loaded silica powder (from Step 4.1) evenly onto the sand layer.

  • Add another 1 cm layer of sea sand on top of the sample to prevent physical disruption of the bed during solvent addition.

  • Elution Gradient:

    • Flush: 100% Hexane (2 Column Volumes, CV) to remove highly non-polar impurities.

    • Step 1: 8:2 Hexane/EtOAc (3 CV) to elute less polar byproducts[3].

    • Step 2: 6:4 Hexane/EtOAc (3 CV). The target 7-Methyl-1H-indazole-5-carbaldehyde typically begins to elute in this window.

    • Step 3: 5:5 Hexane/EtOAc (2 CV) to flush any remaining target compound[6].

  • Collect fractions in appropriately sized test tubes (e.g., 20 mL fractions for a 1 g scale).

Fraction Analysis and Recovery
  • Analyze the fractions using Thin Layer Chromatography (TLC) on aluminum-backed silica gel plates (60 F254)[6].

  • Develop the plates in a 6:4 Hexane/EtOAc system. Visualize the spots using a short-wave UV lamp (254 nm). The indazole core is highly UV-active.

  • Pool the fractions containing the pure 7-Methyl-1H-indazole-5-carbaldehyde.

  • Concentrate the pooled fractions under reduced pressure at 35 °C to yield the pure product[6]. Note: Do not exceed 40 °C to prevent thermal degradation of the carbaldehyde.

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Severe Peak Tailing / Streaking on TLC Strong hydrogen bonding between the indazole N-H and silica silanol groups.Add 1% Triethylamine (TEA) or Acetic Acid to the mobile phase to deactivate silanol sites.
Product Elutes in the Void Volume The dry-load powder contained residual polar solvent (e.g., THF/Acetone).Ensure the dry-load mixture is evaporated to a completely dry, free-flowing powder before application.
New Polar Impurity Appears Post-Column On-column oxidation of the C5 carbaldehyde to a carboxylic acid.Increase the flow rate to minimize column residence time. Purge solvents with nitrogen if oxidation is severe.

Experimental Workflow Diagram

G N1 Crude 7-Methyl-1H-indazole- 5-carbaldehyde N2 Dry Loading Preparation (Dissolve & Evaporate on Silica) N1->N2 N4 Sample Application & Gradient Elution (Hexane/EtOAc) N2->N4 N3 Column Packing (Silica Slurry in Hexane) N3->N4 N5 Fraction Analysis (TLC at UV 254 nm) N4->N5 Collect Fractions N6 Concentration & Pure Product Recovery N5->N6 Pool Pure Fractions

Workflow for the chromatographic purification of 7-Methyl-1H-indazole-5-carbaldehyde.

References

  • PubChem. "7-Methyl-1H-indazole-5-carbaldehyde | C9H8N2O | CID 18452106". National Institutes of Health. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles". Available at:[Link]

  • Semantic Scholar. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles". Available at: [Link]

  • Organic Syntheses. "1H-indazole-3-carboxylic acid, ethyl ester". Available at:[Link]

Sources

Method

Application Note: 7-Methyl-1H-indazole-5-carbaldehyde as a Privileged Scaffold in Kinase Inhibitor Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary In contemporary medicinal chemistry, the identification and elaboration of "privileged scaffolds" is a fundamental s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

In contemporary medicinal chemistry, the identification and elaboration of "privileged scaffolds" is a fundamental strategy for accelerating drug discovery. 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) has emerged as a highly versatile building block, particularly in the synthesis of targeted kinase inhibitors and receptor antagonists[1]. By combining the bioisosteric properties of the indazole core with a strategically positioned electrophilic handle, this compound enables the rapid generation of diverse chemical libraries. This application note details the structural rationale, biological applications, and validated synthetic protocols for incorporating this scaffold into advanced drug development workflows.

Structural Rationale & Physicochemical Profiling

The utility of 7-Methyl-1H-indazole-5-carbaldehyde is intrinsically linked to its unique structural features, which dictate both its chemical reactivity and its biological target engagement[1].

  • The 1H-Indazole Core: Functioning as a bioisostere for purines and indoles, the indazole ring is a recognized hinge-binding motif[1]. It engages in critical bidentate hydrogen bonding with the backbone amides of the kinase hinge region, mimicking the binding of the adenine ring of ATP[2].

  • 7-Methyl Substitution: The inclusion of an electron-donating methyl group at the C7 position serves multiple purposes. Sterically, it restricts the rotation of the molecule within the binding pocket, locking it into a favorable bioactive conformation. Physicochemically, it modulates the lipophilicity (XLogP3) and metabolic stability of the core, preventing oxidative degradation at the electron-rich C7 position[1].

  • 5-Carbaldehyde Moiety: Positioned at the C5 vector—which typically points toward the solvent-exposed region or a specificity pocket of the kinase—the reactive aldehyde provides a highly efficient handle for late-stage functionalization (e.g., reductive aminations, Knoevenagel condensations)[1][3].

Table 1: Key Physicochemical Properties

Property Value Source / Impact
CAS Number 635712-40-2 4[4]
Molecular Formula C9H8N2O 4[4]
Molecular Weight 160.17 g/mol Ideal low-MW starting material for Fragment-Based Drug Discovery (FBDD)[4].
XLogP3 1.4 Optimal lipophilicity for oral bioavailability when elaborated[4].

| Topological Polar Surface Area | 45.8 Ų | Ensures excellent membrane permeability[4]. |

Mechanistic Applications in Target-Based Drug Discovery

Derivatives of 7-Methyl-1H-indazole-5-carbaldehyde have demonstrated profound efficacy across multiple therapeutic domains:

  • Kinase Inhibition (Oncology & Autoimmune): The scaffold is heavily patented for its use in synthesizing inhibitors targeting kinases such as GSK-3, ROCK, JAK, and MSK1/RSK2 [2][5]. By modifying the C5 position, chemists can design molecules that not only bind the hinge region but also extend into the DFG-out allosteric pocket, achieving high kinase selectivity[2].

  • CGRP Receptor Antagonists (Neurology): The 7-methyl-1H-indazole scaffold is a valuable starting point for designing Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, which are critical in the prophylactic treatment of migraines[1].

Pathway Visualization: Kinase Inhibition Mechanism

G Cyto Cytokine / Growth Factor Rec Receptor Dimerization Cyto->Rec JAK Target Kinase (e.g., JAK/GSK-3) ATP Binding Pocket Rec->JAK Downstream Downstream Phosphorylation (e.g., STAT) JAK->Downstream ATP Hydrolysis Inhibitor Indazole-Derived Drug Candidate Inhibitor->JAK Competitive Hinge Binding Response Cellular Response (Proliferation / Survival) Downstream->Response

Mechanism of action: Indazole-derived inhibitors blocking kinase signaling pathways.

Experimental Workflows & Protocols

To maximize the utility of this scaffold, the following protocols have been optimized for high yield, scalability, and self-validation.

Protocol A: High-Throughput Reductive Amination

This one-pot reaction is the most efficient method for introducing diverse amine functionalities at the C5 position, generating libraries of secondary or tertiary amines[1].

Mechanistic Causality: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride because it is a milder reducing agent. It selectively reduces the transiently formed imine/iminium ion without prematurely reducing the starting aldehyde to an alcohol, ensuring high conversion rates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N2), dissolve 7-Methyl-1H-indazole-5-carbaldehyde (1.0 eq, 1.0 mmol) and the desired primary or secondary amine (1.2 eq, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Causality: Anhydrous conditions prevent the hydrolysis of the intermediate imine back to the aldehyde.

  • Catalysis: If utilizing a sterically hindered or weakly nucleophilic amine (e.g., an aniline derivative), add glacial acetic acid (0.1 eq). Causality: Acid catalysis accelerates the dehydration step of imine formation.

  • Imine Formation: Stir the mixture at room temperature for 2 hours.

  • Reduction: Add STAB (1.5 eq, 1.5 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm and minimizes off-target reduction. Stir for an additional 12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validation & Quality Control:

  • LC-MS Monitoring: The reaction is complete when the UV trace (254 nm) shows the disappearance of the aldehyde peak. The product mass (M+H) should be observed.

  • 1H NMR Confirmation: Successful conversion is definitively validated by the disappearance of the characteristic aldehyde proton singlet at ~10.0 ppm and the emergence of a new benzylic CH2 signal between 3.5 - 4.5 ppm [6].

Protocol B: Knoevenagel Condensation for Extended Conjugation

This protocol is utilized to create rigid, planar alkene extensions from the C5 position, which are often required to reach deep allosteric pockets in kinase targets.

Mechanistic Causality: Ethanol is used as the solvent because it dissolves both starting materials but acts as a poor solvent for the highly conjugated product. This causes the product to precipitate out of solution, driving the equilibrium forward (Le Chatelier's principle) and simplifying purification.

Step-by-Step Methodology:

  • Preparation: Combine 7-Methyl-1H-indazole-5-carbaldehyde (1.0 eq, 1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 eq, 1.1 mmol) in absolute ethanol (5 mL).

  • Initiation: Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as a mild secondary amine base to deprotonate the active methylene, generating the reactive carbanion without triggering unwanted self-condensation of the indazole.

  • Reaction: Heat the mixture to reflux (78°C) for 3-4 hours.

  • Isolation: Allow the reaction to cool to room temperature, then further cool in an ice bath. Filter the resulting brightly colored precipitate, wash with cold ethanol, and dry under vacuum.

Self-Validation & Quality Control:

  • Visual Cue: The reaction is visually self-validating; the formation of a highly conjugated system typically results in a vibrant yellow or orange precipitate.

  • 1H NMR Confirmation: Validated by the loss of the aldehyde proton (~10.0 ppm) and the appearance of a downfield vinylic proton signal (7.5 - 8.5 ppm ).

Quantitative Data: Reaction Optimization

Table 2: Optimization of Reductive Amination Conditions (Model Data)

Solvent Reducing Agent Additive Time (h) Conversion Yield (%)
Methanol NaBH4 None 4 45% (High alcohol byproduct)
THF NaBH3CN AcOH (0.1 eq) 12 72%
DCE NaBH(OAc)3 (STAB) None 14 94% (Optimal)

| DCE | NaBH(OAc)3 (STAB) | AcOH (0.1 eq) | 14 | 96% (Best for weak amines) |

References

  • Benchchem. 7-Methyl-1H-indazole-5-carbaldehyde | 635712-40-2. 1

  • Benchchem. 7-Methyl-1H-indazole-4-carbaldehyde (Scaffold Hopping Strategies). 3

  • PubChem (NIH). 7-Methyl-1H-indazole-5-carbaldehyde | CID 18452106. 4

  • Google Patents. US9163007B2 - 5-substituted indazoles as kinase inhibitors. 2

  • ResearchGate. Synthesis of Novel N1 and N2 Indazole Derivatives. 6

  • eScholarship (UC San Francisco). Electronic Theses and Dissertations (MSK1/RSK2 Kinase Inhibition). 5

Sources

Application

Application Notes &amp; Protocols: The Synthetic Utility of 7-Methyl-1H-indazole-5-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Strategic Application of 7-Methyl-1H-indazole-5-carbaldehyde in the Synthesis of Biologically Active Molecules Introduction: The Strategi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Strategic Application of 7-Methyl-1H-indazole-5-carbaldehyde in the Synthesis of Biologically Active Molecules

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold".[1] Its bioisosteric relationship to native purines allows it to effectively interact with the ATP-binding sites of numerous kinases, making it a foundational element in the design of targeted therapeutics.[1] Within this class of molecules, 7-Methyl-1H-indazole-5-carbaldehyde has emerged as a particularly valuable and versatile building block for constructing complex molecular architectures.

This guide provides an in-depth exploration of its application, focusing on the strategic advantages conferred by its unique substitution pattern and the synthetic transformations enabled by its reactive aldehyde functionality.

Molecular Architecture and Strategic Advantages

The utility of 7-Methyl-1H-indazole-5-carbaldehyde is rooted in its distinct structural features:

  • The Indazole Core: Serves as a potent hinge-binding motif for a multitude of protein kinases. This interaction is fundamental to the mechanism of action for approved anticancer drugs like Axitinib and Pazopanib.[1]

  • The 7-Methyl Group: This substituent is not merely a passive spectator. Its presence can significantly influence the molecule's physicochemical properties, including solubility and metabolic stability. Furthermore, it can provide crucial steric interactions within a target's binding pocket, potentially enhancing selectivity and potency.[1][2]

  • The 5-Carbaldehyde Group: This aldehyde function is the molecule's primary reactive handle. It provides a convenient and versatile entry point for introducing a wide array of functional groups and for building molecular complexity, enabling the systematic exploration of structure-activity relationships (SAR).[1]

cluster_0 7-Methyl-1H-indazole-5-carbaldehyde cluster_1 Key Features & Synthetic Handles structure structure A Indazole Core (Kinase Hinge-Binding) structure->A B C7-Methyl Group (Modulates Solubility & Selectivity) structure->B C C5-Aldehyde (Primary Reactive Site for Diversification) structure->C

Caption: Key structural features of 7-Methyl-1H-indazole-5-carbaldehyde.

Physicochemical Properties

A summary of the key properties for 7-Methyl-1H-indazole-5-carbaldehyde is provided below.

PropertyValueSource
Molecular Formula C₉H₈N₂OPubChem[3]
Molecular Weight 160.17 g/mol PubChem[3]
CAS Number 635712-40-2PubChem[3]
IUPAC Name 7-methyl-1H-indazole-5-carbaldehydePubChem[3]

Core Synthetic Transformations and Applications

The aldehyde group at the C5 position is a gateway for numerous synthetic transformations, allowing for the rapid generation of diverse compound libraries. The primary applications revolve around its conversion into amines, carboxylic acids (and subsequent amides), and more complex heterocyclic systems.

G cluster_reactions Key Synthetic Pathways cluster_products Resulting Scaffolds start 7-Methyl-1H-indazole-5-carbaldehyde reductive_amination Reductive Amination (R-NH2, NaBH(OAc)3) start->reductive_amination Diversification oxidation Oxidation (NaClO2, NaH2PO4) start->oxidation Functionalization amines Substituted Amines reductive_amination->amines carboxylic_acid Carboxylic Acid Intermediate oxidation->carboxylic_acid amide_coupling Amide Coupling (HATU or EDC/HOBt, R-NH2) amides Diverse Amides amide_coupling->amides carboxylic_acid->amide_coupling

Caption: Synthetic pathways originating from 7-Methyl-1H-indazole-5-carbaldehyde.

Experimental Protocols

The following protocols are representative methods for the modification of the indazole-5-carbaldehyde moiety. These are based on established procedures for analogous indazole systems and should be optimized for specific substrates.[4][5]

Protocol 1: Reductive Amination

This procedure facilitates the introduction of a diverse range of primary and secondary amines, which is a cornerstone of library synthesis for SAR studies.

Objective: To synthesize a C5-aminomethyl-7-methyl-1H-indazole derivative.

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the aldehyde starting material than other hydrides, allowing for the in-situ formation of the iminium ion intermediate before reduction, which minimizes side reactions.

Materials:

  • 7-Methyl-1H-indazole-5-carbaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Procedure:

  • To a solution of 7-Methyl-1H-indazole-5-carbaldehyde in DCM, add the desired amine. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Allow the reaction to stir at room temperature for 3-12 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Pinnick Oxidation to Carboxylic Acid

Oxidation of the aldehyde to a carboxylic acid creates a new synthetic handle for amide couplings, esterifications, and other transformations.

Objective: To synthesize 7-Methyl-1H-indazole-5-carboxylic acid.

Rationale: The Pinnick oxidation is a highly efficient method for converting aldehydes to carboxylic acids in the presence of sensitive functional groups.[5] It uses sodium chlorite (NaClO₂) as the oxidant and a hypochlorite scavenger, such as 2-methyl-2-butene, to prevent unwanted side reactions like chlorination of the aromatic ring.

Materials:

  • 7-Methyl-1H-indazole-5-carbaldehyde (1.0 equiv)

  • Sodium chlorite (NaClO₂) (4.0 equiv)

  • Sodium dihydrogen phosphate (NaH₂PO₄) (4.0 equiv)

  • 2-Methyl-2-butene (5.0 equiv)

  • tert-Butanol and Water (as solvent)

Procedure:

  • Dissolve 7-Methyl-1H-indazole-5-carbaldehyde in a mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (to buffer the reaction) and 2-methyl-2-butene (hypochlorite scavenger).

  • In a separate flask, prepare a solution of sodium chlorite in water.

  • Add the sodium chlorite solution dropwise to the aldehyde mixture at room temperature.

  • Stir the reaction vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 15 minutes.

  • Acidify the aqueous layer carefully with 1 N HCl to a pH of ~2-3. The product will often precipitate.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can be further purified by recrystallization if necessary.

Protocol 3: Amide Coupling

This protocol demonstrates the utility of the carboxylic acid intermediate synthesized in Protocol 2, enabling the formation of a stable amide bond.

Objective: To synthesize a 7-Methyl-1H-indazole-5-carboxamide derivative.

Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for activating carboxylic acids towards nucleophilic attack by an amine. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to deprotonate the amine and facilitate the reaction.

Materials:

  • 7-Methyl-1H-indazole-5-carboxylic acid (1.0 equiv)

  • Amine source (e.g., ammonium chloride or a primary/secondary amine) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the 7-Methyl-1H-indazole-5-carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine source (e.g., ammonium chloride for the primary amide, or the desired amine).

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).

  • Pour the reaction mixture into water to precipitate the crude product or to prepare for extraction.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

7-Methyl-1H-indazole-5-carbaldehyde is a high-value synthetic intermediate, particularly in the field of kinase inhibitor discovery. The strategic placement of the methyl and aldehyde groups on the privileged indazole scaffold provides an excellent platform for rapid library generation. The robust and versatile chemistry of the aldehyde moiety, particularly through reductive amination and oxidation-amidation sequences, allows researchers to systematically probe the chemical space around the core, leading to the identification of potent and selective therapeutic candidates.

References

  • BenchChem. (n.d.). 7-Methyl-1H-indazole-5-carbaldehyde | 635712-40-2.
  • PubChem. (n.d.). 7-Methyl-1H-indazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Guissart, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12839-12847. DOI:10.1039/C8RA01546E. Retrieved from [Link]

  • Lopez, M. S., et al. (2014). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3467. Retrieved from [Link]

Sources

Method

Scale-Up Synthesis of 7-Methyl-1H-indazole-5-carbaldehyde: Application Note and Detailed Protocol

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol Strategic Overview & Retrosynthetic Causality 7-Methyl-1H-indazole-5...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Strategic Overview & Retrosynthetic Causality

7-Methyl-1H-indazole-5-carbaldehyde is a highly privileged bicyclic heteroaromatic scaffold, frequently utilized as a core building block in the development of targeted kinase inhibitors and anti-inflammatory agents. The aldehyde functionality at the C5 position serves as a versatile handle for Wittig reactions, reductive aminations, and Knoevenagel condensations, while the C7 methyl group heavily influences the metabolic stability and binding affinity of the resulting active pharmaceutical ingredients (APIs).

Transitioning the synthesis of this intermediate from a milligram-scale discovery route to a multi-kilogram pilot-scale process requires rigorous optimization. The primary bottleneck in early-stage routes is the formylation step, which traditionally relies on n-butyllithium (n-BuLi) for halogen-metal exchange. At a >50 L scale, n-BuLi necessitates extreme cryogenic conditions (–78 °C), presenting massive heat-transfer limitations, high energy costs, and safety hazards.

The Scale-Up Strategy: To circumvent these engineering challenges, this protocol utilizes a highly scalable four-step sequence [1].

  • Jacobson-Type Cyclization: We begin with 4-bromo-2,6-dimethylaniline to establish the correct regiochemistry from the outset, avoiding the isomeric mixtures common in direct indazole functionalization.

  • N-Protection: The acidic indazole N-H (pKa ~14) is masked using a tetrahydropyranyl (THP) ether. THP is selected over Boc or SEM because it is highly atom-economical, immune to nucleophilic attack by Grignard reagents, and easily cleaved under mild aqueous acidic conditions [2].

  • Turbo-Grignard Formylation: We replace n-BuLi with the "Turbo-Grignard" reagent (i-PrMgCl·LiCl). The addition of lithium chloride breaks the polymeric aggregates of the isopropylmagnesium chloride, drastically increasing its kinetic basicity. This allows the halogen-metal exchange to proceed rapidly and quantitatively at –15 °C, a temperature easily maintained in standard jacketed industrial reactors [3].

  • Deprotection: A simple acidic solvolysis yields the final product.

Process Workflow Diagram

Pathway SM 4-Bromo-2,6-dimethylaniline (Starting Material) Step1 Step 1: Cyclization Ac2O, KOAc, Isoamyl Nitrite SM->Step1 Int1 5-Bromo-7-methyl-1H-indazole Step1->Int1 Step2 Step 2: N-Protection DHP, p-TsOH, THF Int1->Step2 Int2 5-Bromo-7-methyl-1-(THP)-1H-indazole Step2->Int2 Step3 Step 3: Halogen-Metal Exchange i-PrMgCl·LiCl, then DMF (-15°C) Int2->Step3 Int3 7-Methyl-1-(THP)-1H-indazole-5-carbaldehyde Step3->Int3 Step4 Step 4: Deprotection HCl, MeOH (50°C) Int3->Step4 Product 7-Methyl-1H-indazole-5-carbaldehyde (Target API Intermediate) Step4->Product

Fig 1. Four-step scale-up synthesis workflow for 7-Methyl-1H-indazole-5-carbaldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-7-methyl-1H-indazole

Causality: Potassium acetate (KOAc) acts as a mild base to buffer the system. Acetic anhydride acetylates the primary amine, preventing over-oxidation by the nitrosating agent. Isoamyl nitrite subsequently acts as the NO⁺ source, driving the intramolecular cyclization.

  • Charge: To a 50 L glass-lined reactor under N₂, charge 4-bromo-2,6-dimethylaniline (1.0 equiv, 1.0 kg), KOAc (1.2 equiv, 0.59 kg), and anhydrous toluene (12 L). Note: Toluene is preferred over chloroform for industrial scale-up due to toxicity and regulatory constraints.

  • Acetylation: Cool the mixture to 0 °C. Add acetic anhydride (3.0 equiv, 1.53 kg) dropwise over 2 hours, maintaining the internal temperature below 10 °C.

  • Cyclization: Warm the mixture to room temperature and stir for 1 hour. Heat the reactor to 60 °C. Add isoamyl nitrite (1.5 equiv, 0.88 kg) via an addition funnel over 2 hours.

  • Self-Validating Checkpoint: The reaction mixture will transition from a pale suspension to a deep orange/red homogeneous solution, indicating active nitrosation and cyclization.

  • Workup: Cool to room temperature, quench with water (10 L), and separate the phases. Wash the organic layer with saturated NaHCO₃ (5 L) and brine (5 L). Concentrate under reduced pressure to yield the crude indazole, which is triturated with heptane to afford a pale yellow solid.

Step 2: N-Protection via Tetrahydropyranyl (THP) Ether

Causality: Protecting the indazole nitrogen prevents the formation of an insoluble magnesium amide salt during the Grignard reaction, which would otherwise consume an extra equivalent of the organometallic reagent and stall the reactor agitator due to high viscosity.

  • Charge: Dissolve 5-bromo-7-methyl-1H-indazole (1.0 equiv, 800 g) in anhydrous THF (8 L) at 25 °C.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv, 36 g).

  • Protection: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv, 478 g) dropwise. Stir the mixture at room temperature for 4 hours.

  • Self-Validating Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The highly polar starting material (Rf ~0.2) will be completely consumed, replaced by a significantly less polar product spot (Rf ~0.6).

  • Workup: Quench with saturated aqueous NaHCO₃ (2 L) to neutralize the acid catalyst. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a viscous oil that solidifies upon standing.

Step 3: Formylation via Turbo-Grignard Halogen-Metal Exchange

Causality: The use of i-PrMgCl·LiCl avoids the cryogenic constraints of n-BuLi. The addition of anhydrous DMF forms a stable tetrahedral hemiaminal intermediate, preventing over-addition of the Grignard reagent to the newly formed aldehyde [4].

  • Preparation: In a rigorously dried 50 L reactor under Argon, dissolve the THP-protected indazole (1.0 equiv, 1.0 kg) in anhydrous THF (10 L). Cool the internal temperature to –15 °C.

  • Metalation: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 1.2 equiv, 3.13 L) over 2 hours. Maintain the internal temperature between –15 °C and –5 °C.

  • Self-Validating Checkpoint: Quench a 1 mL aliquot into saturated NH₄Cl and analyze via HPLC. Complete consumption of the starting bromide confirms successful magnesium exchange.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv, 742 g) rapidly. Stir for 1 hour at 0 °C.

  • Workup: Carefully quench the reaction by pouring the mixture into a cold (0 °C) solution of 10% aqueous citric acid (10 L). Extract with ethyl acetate, wash with brine, and concentrate.

Step 4: Deprotection and Isolation

Causality: The acetal linkage of the THP group is highly acid-labile. Using methanolic HCl selectively cleaves the THP group without causing degradation or acetalization of the newly formed C5-aldehyde.

  • Charge: Dissolve the crude aldehyde from Step 3 in methanol (8 L).

  • Deprotection: Add 4M HCl in dioxane (2.0 equiv, 1.7 L). Heat the mixture to 50 °C for 2 hours.

  • Isolation: Cool the mixture to 0 °C. Neutralize slowly with 2M aqueous NaOH until the pH reaches 7.5–8.0.

  • Self-Validating Checkpoint: The neutralization will trigger the immediate precipitation of the target compound, 7-Methyl-1H-indazole-5-carbaldehyde, as a fine off-white powder.

  • Filtration: Filter the precipitate, wash with cold water (3 L) and cold methanol (1 L), and dry in a vacuum oven at 45 °C to constant weight.

Quantitative Data & Optimization Metrics

The following table summarizes the optimized scale-up parameters, providing benchmark metrics for industrial reproducibility.

StepTransformationReagents / CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
1 Indazole FormationIsoamyl nitrite, Ac₂O, KOAc0 to 603.078%>96.0%
2 N-ProtectionDHP, p-TsOH, THF254.092%>98.5%
3 Formylationi-PrMgCl·LiCl, DMF, THF-15 to 03.085%>97.0%
4 DeprotectionHCl, MeOH502.090%>99.5%
Overall Total Synthesis - - 12.0 ~55% >99.5%

References

  • Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders (WO2018160889A1)
  • Highly Functionalized Organomagnesium Reagents Prepared Through Halogen—Metal Exchange Source: Angewandte Chemie International Edition URL:[Link]

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 Source: ACS Organic Process Research & Development URL:[Link]

Application

Application Note: 7-Methyl-1H-indazole-5-carbaldehyde as a Privileged Scaffold in Drug Discovery

Executive Summary & Strategic Utility In modern medicinal chemistry, the indazole ring system is universally recognized as a "privileged scaffold" due to its ability to act as a bioisostere for purines and indoles while...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the indazole ring system is universally recognized as a "privileged scaffold" due to its ability to act as a bioisostere for purines and indoles while engaging in highly specific hydrogen-bonding interactions within biological targets[1]. Among its derivatives, 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) has emerged as a critical building block for the synthesis of complex therapeutics, including kinase inhibitors and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists[1][2].

The strategic value of this specific building block lies in its dual-functional nature:

  • The 5-Carbaldehyde Moiety: Acts as a highly reactive electrophilic handle. It enables rapid molecular elaboration through reductive aminations, Wittig olefinations, and Knoevenagel condensations, allowing for the systematic exploration of structure-activity relationships (SAR)[1].

  • The 7-Methyl Group: Provides critical steric hindrance. In drug design, this methyl group often restricts the rotational freedom of adjacent substituents, locking the molecule into a specific bioactive conformation. Furthermore, it enhances the lipophilicity and metabolic stability of the indazole core compared to its unsubstituted counterparts[1][3].

Physicochemical Profiling

Before initiating synthetic workflows, it is crucial to understand the physical parameters of the building block to optimize reaction conditions and purification strategies.

Table 1: Physicochemical Properties of 7-Methyl-1H-indazole-5-carbaldehyde

PropertyValue / DescriptionSource / Rationale
CAS Number 635712-40-2Standard registry identifier[4].
Molecular Formula C9H8N2ODefines stoichiometry for equivalent calculations[5].
Molecular Weight 160.17 g/mol Essential for precise molarity scaling[5].
LogP (Computed) 1.4Indicates moderate lipophilicity; soluble in polar aprotic solvents (THF, DMF, DCE)[5].
Topological Polar Surface Area 45.8 ŲPredicts good membrane permeability for downstream derivatives[5].
Reactivity Profile Electrophilic aldehyde, nucleophilic indazole NHRequires protection of the indazole NH (e.g., THP, Boc) if strong bases are used in subsequent steps.

Synthetic Divergence & Mechanistic Pathways

The versatility of 7-Methyl-1H-indazole-5-carbaldehyde allows it to be channeled into multiple distinct therapeutic classes based on the primary derivatization of the aldehyde group.

G SM 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) RedAm Reductive Amination (NaBH(OAc)3, Amine) SM->RedAm Pathway A Azlac Erlenmeyer-Plöchl Reaction (Hippuric Acid, Ac2O) SM->Azlac Pathway B Wittig Wittig Olefination (Phosphonium Ylide) SM->Wittig Pathway C Prod1 Secondary/Tertiary Amines (Kinase Inhibitors) RedAm->Prod1 Prod2 Azlactone Intermediate (CGRP Receptor Inhibitors) Azlac->Prod2 Prod3 Alkene Derivatives (Structural Probes) Wittig->Prod3

Divergent synthetic pathways utilizing 7-Methyl-1H-indazole-5-carbaldehyde as a core building block.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful synthesis requires understanding the causality behind each reagent choice. The following protocols are designed to be self-validating systems, ensuring high yield and purity.

Protocol A: Chemoselective Reductive Amination

This protocol converts the 5-carbaldehyde into a secondary or tertiary amine, a common motif in kinase inhibitors[1][6].

Causality & Reagent Rationale: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) rather than Sodium Borohydride (NaBH4). NaBH(OAc)3 is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde into a primary alcohol. 1,2-Dichloroethane (DCE) is selected as the solvent because it stabilizes the iminium intermediate better than standard ethers.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 7-Methyl-1H-indazole-5-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.2 equiv) in anhydrous DCE (10 mL).

  • Acid Catalysis (Conditional): If the amine is sterically hindered or weakly nucleophilic, add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor by TLC (Eluent: 5% MeOH in DCM). The aldehyde spot (UV active) should disappear, replaced by a new, often more polar, imine/iminium spot.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 equiv) portionwise over 10 minutes to control the mild exothermic reaction. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (10 mL). Rationale: The basic quench neutralizes the acetic acid and destroys excess hydride, while ensuring the newly formed amine remains deprotonated and partitions into the organic layer.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure indazolyl-amine derivative.

Protocol B: Erlenmeyer-Plöchl Azlactone Synthesis (CGRP Inhibitor Precursor)

This workflow generates 4-((7-methyl-1H-indazol-5-yl)methylene)-2-phenyloxazol-5(4H)-one (CAS: 1414976-16-1), a critical advanced intermediate in the synthesis of enantioselective CGRP receptor inhibitors[2][7].

Workflow Step1 1. Condensation Hippuric Acid + Ac2O Step2 2. Oxazolone Formation Intramolecular Cyclization Step1->Step2 Step3 3. Aldehyde Addition Base-catalyzed Step2->Step3 Step4 4. Dehydration Yields Azlactone Step3->Step4 Step5 5. Isolation Filtration & Wash Step4->Step5

Step-by-step mechanistic workflow for Erlenmeyer-Plöchl azlactone synthesis.

Causality & Reagent Rationale: Acetic anhydride (Ac2O) serves a dual purpose: it acts as the solvent and the dehydrating agent that cyclizes hippuric acid into the reactive oxazolone (azlactone) intermediate. Sodium acetate (NaOAc) acts as a mild base to deprotonate the oxazolone, generating a nucleophilic enolate that attacks the 5-carbaldehyde of our building block.

Step-by-Step Methodology:

  • Reagent Assembly: To a 50 mL round-bottom flask, add 7-Methyl-1H-indazole-5-carbaldehyde (1.0 equiv, 5.0 mmol), hippuric acid (1.1 equiv, 5.5 mmol), and anhydrous sodium acetate (1.0 equiv, 5.0 mmol).

  • Activation: Add acetic anhydride (3.0 equiv, 15.0 mmol). Caution: Acetic anhydride is a lachrymator; perform in a well-ventilated fume hood.

  • Thermal Condensation: Equip the flask with a reflux condenser and heat the heterogeneous mixture to 90 °C using an oil bath. The mixture will gradually liquefy and turn a deep yellow/orange color as the conjugated azlactone forms. Stir at 90 °C for 3 hours.

    • Self-Validation Check: LC-MS analysis of a micro-aliquot (quenched in MeOH) should show the disappearance of the aldehyde mass (m/z 161 [M+H]+) and the appearance of the azlactone mass (m/z 304 [M+H]+)[7].

  • Precipitation: Remove the flask from the heat and allow it to cool to 40 °C. Slowly add ethanol (10 mL) followed by water (10 mL) while stirring vigorously. This forces the highly conjugated, hydrophobic azlactone to precipitate out of the acetic acid/anhydride mixture.

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize crystallization. Filter the bright yellow solid via vacuum filtration. Wash the filter cake sequentially with ice-cold water (2 x 10 mL) to remove sodium acetate, and ice-cold ethanol (1 x 5 mL) to remove unreacted aldehyde and colored impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight to afford the pure azlactone intermediate.

Quantitative Data & Yield Optimization

To assist in scaling these reactions, Table 2 summarizes the expected quantitative outcomes and optimization parameters based on established laboratory practices for indazole-carbaldehyde derivatization.

Table 2: Optimization Parameters and Expected Yields

Reaction TypeLimiting ReagentKey Catalyst / AdditiveTemp / TimeExpected YieldPurity (LC-MS)
Reductive Amination (Primary Amine)Aldehyde (1.0 eq)AcOH (1.0 eq)25 °C / 12 h75 - 85%> 95%
Reductive Amination (Secondary Amine)Aldehyde (1.0 eq)None25 °C / 14 h65 - 80%> 92%
Azlactone Synthesis Aldehyde (1.0 eq)NaOAc (1.0 eq)90 °C / 3 h80 - 90%> 98% (Post-wash)
Wittig Olefination Aldehyde (1.0 eq)KOtBu (1.2 eq)0 to 25 °C / 4 h70 - 85%> 90% (E/Z mixture)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18452106, 7-Methyl-1H-indazole-5-carbaldehyde". PubChem. Available at:[Link]

  • ACS Publications. "Selection of an Enantioselective Process for the Preparation of a CGRP Receptor Inhibitor". Organic Process Research & Development. Available at:[Link]

  • LookChem. "Cas 1414976-16-1, 4-((7-methyl-1H-indazol-5-yl)methylene)-2-phenyloxazol-5(4H)-one". LookChem Database. Available at:[Link]

Sources

Method

Application Note: Development and Validation of Kinase Assays for 7-Methyl-1H-indazole-5-carbaldehyde Derivatives

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Mechanistic Rationale The indazole ring s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors [1]. The specific building block 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) offers a unique trifecta of structural advantages for targeted drug discovery [1]:

  • The Indazole Core: Acts as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region [1].

  • The 7-Methyl Group: Strategically positioned to project into the hydrophobic pocket adjacent to the ATP-binding site. In kinases like Akt, this methyl group can induce favorable steric interactions or intentionally clash with specific gatekeeper residues (e.g., methionine) to drive extreme kinase selectivity[2].

  • The 5-Carbaldehyde Moiety: Serves as a highly reactive synthetic handle. Through reductive amination or Knoevenagel condensations, researchers can rapidly generate derivative libraries that extend into the solvent-exposed channel or the DFG-out pocket, modulating both potency and pharmacokinetic properties [1].

To systematically evaluate novel derivatives synthesized from this precursor, a robust, self-validating assay cascade is required. This guide details the theoretical framework and step-by-step protocols for evaluating these compounds.

G Core Indazole Core (ATP Surrogate) Kinase Target Kinase Active Site Core->Kinase Hinge Binders (H-bonds) Methyl 7-Methyl Group (Hydrophobic Pocket) Methyl->Kinase Gatekeeper Interaction Aldehyde 5-Carbaldehyde Handle (Solvent Channel/DFG) Aldehyde->Kinase Structural Extension

Mechanistic rationale of 7-Methyl-1H-indazole-5-carbaldehyde binding to kinase active sites.

Assay Development Strategy

Because 7-methyl-indazole derivatives can be engineered to target a wide spectrum of kinases (e.g., Akt, VEGFR, TTK, EGFR) [2] [3], the primary screening platform must be substrate-agnostic.

We utilize a three-tiered validation cascade:

  • Universal Biochemical Screen (ADP-Glo): Measures the generation of ADP directly, independent of the peptide substrate sequence.

  • Orthogonal Kinetic Profiling (SPR): Validates the biochemical IC50​ by measuring direct binding kinetics ( Kd​ , target residence time). Residence time often correlates better with in vivo efficacy than thermodynamic affinity.

  • Cellular Target Engagement: Confirms that the derivative penetrates the cell membrane and inhibits the target kinase in its native physiological complex.

Workflow Lib Derivative Library (via 5-Carbaldehyde) Pri Primary Screen (ADP-Glo Assay) Lib->Pri Sec Kinetic Profiling (SPR) Pri->Sec Cell Cellular Efficacy (Biomarker Phosphorylation) Sec->Cell

Three-tiered assay cascade for evaluating novel indazole-based kinase inhibitors.

Experimental Protocols

Protocol A: Universal Kinase Activity Assay (ADP-Glo)

Causality & Self-Validation: The ADP-Glo assay relies on depleting unreacted ATP and converting the generated ADP into luminescence. By utilizing a known reference inhibitor (e.g., Staurosporine) on every plate, the assay self-validates against reagent degradation. The inclusion of EDTA in the termination step is critical; it chelates Mg2+ , immediately halting kinase activity to prevent signal drift during the readout phase.

Materials:

  • Kinase of interest (e.g., recombinant Akt1 or EGFR)

  • Substrate peptide, ATP, and MgCl2​

  • ADP-Glo™ Kinase Assay Kit

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, 1 mM DTT (prevents cysteine oxidation in the kinase active site).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 7-methyl-indazole derivatives in 100% DMSO. Transfer 100 nL of compounds to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to minimize solvent carryover effects.

  • Enzyme Addition: Add 5 µL of the kinase enzyme diluted in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding (crucial for compounds with slow kon​ rates).

  • Reaction Initiation: Add 5 µL of the ATP/Substrate mix to initiate the reaction. Ensure the final ATP concentration is set at the apparent Km​ for the specific kinase to accurately detect ATP-competitive inhibition.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. This reagent contains Mg2+ -chelators to stop the kinase reaction and enzymes that deplete the remaining unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Self-Validation: Biochemical assays can be susceptible to false positives (e.g., compound aggregation or redox cycling). SPR provides orthogonal, label-free confirmation of direct binding. To self-validate, a reference flow cell (blank dextran matrix) is used to subtract non-specific binding and bulk refractive index changes.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target density of 2000-3000 Response Units (RU). Block remaining active esters with 1 M ethanolamine.

  • Buffer Preparation: Use HBS-P+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20) supplemented with 5% DMSO to match the compound solvent.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and samples.

  • Analyte Injection: Inject serial dilutions of the indazole derivatives (e.g., 0.39 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ (association rate), koff​ (dissociation rate), and Kd​ ( koff​/kon​ ). Calculate Residence Time ( τ=1/koff​ ).

Quantitative Data Presentation

To establish a Structure-Activity Relationship (SAR), modifications made at the 5-carbaldehyde position must be systematically compared. Below is a representative data structure summarizing the biochemical and biophysical properties of synthesized derivatives.

Table 1: SAR Profiling of 7-Methyl-1H-indazole Derivatives against Target Kinase (e.g., Akt1)

Compound IDC5-Modification (via Carbaldehyde)Biochemical IC50​ (nM)SPR Kd​ (nM)Residence Time (min)Target Selectivity (Akt1 vs Akt2)
Parent -CHO (Unmodified)> 10,000N/AN/ANone
Deriv-01 Benzylamino (Reductive Amination)450 ± 125201.22-fold
Deriv-02 4-Fluorobenzylamino85 ± 49215.510-fold
Deriv-03 3-Trifluoromethylbenzylamino12 ± 11545.0>50-fold
Ref-A Staurosporine (Control)1.5 ± 0.22.1120.0Pan-kinase

Note: The addition of bulky, halogenated substituents via the carbaldehyde handle significantly improves both potency and residence time by engaging the deeper hydrophobic DFG-out pocket.

Cellular Target Engagement and Pathway Inhibition

Once high-affinity binders are identified, their ability to block intracellular signaling must be verified. For indazole derivatives targeting kinases like Akt, the PI3K/Akt/mTOR pathway is the primary readout [2].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt Kinase PI3K->Akt mTOR mTOR / Cell Survival Akt->mTOR Inhibitor 7-Methyl-Indazole Derivative Inhibitor->Akt Competitive Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by targeted indazole derivatives.

Cellular Assay Principle: Treat relevant cancer cell lines (e.g., HCT116 or 4T1) with the lead derivatives. Lyse the cells and quantify the phosphorylation status of downstream substrates (e.g., p-mTOR or p-GSK3β) using Western Blotting or Homogeneous Time-Resolved Fluorescence (HTRF). A reduction in phosphorylation confirms that the 7-methyl-indazole derivative successfully penetrates the cell and competes with intracellular ATP (which is present at high millimolar concentrations) to silence the kinase cascade.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors." PMC, 2011. Available at:[Link]

  • American Chemical Society (ACS). "Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists." Journal of Medicinal Chemistry, 2014. Available at:[Link]

Application

High-Throughput Screening of 7-Methyl-1H-indazole-5-carbaldehyde Analogs: A Technical Guide for Drug Discovery

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its unique bicyclic aromatic structure, consisting of a benzene ring fused to a pyrazole ring, allows it to mimic the purine core of ATP, making it a particularly effective framework for targeting ATP-binding sites in enzymes, especially kinases.[1][3] The indazole moiety can engage in crucial hydrogen bonding interactions with biological targets, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][4]

Notable examples of FDA-approved drugs containing the indazole core include Pazopanib and Axitinib, both potent multi-kinase inhibitors used in cancer therapy.[2][5] This history of clinical success underscores the therapeutic potential of indazole-based compounds. 7-Methyl-1H-indazole-5-carbaldehyde is a versatile starting material for the synthesis of diverse indazole analogs.[5][6] The aldehyde group at the 5-position serves as a reactive handle for introducing a wide array of chemical substituents, enabling the generation of large compound libraries for high-throughput screening (HTS).[5] This application note provides a comprehensive guide to the high-throughput screening of a library of 7-Methyl-1H-indazole-5-carbaldehyde analogs, with a focus on identifying novel kinase inhibitors.

Designing and Synthesizing a Focused Library of Indazole Analogs

The strategic design of a compound library is paramount for a successful HTS campaign. For the 7-Methyl-1H-indazole-5-carbaldehyde scaffold, the primary point of diversification is the carbaldehyde group. A variety of synthetic methodologies can be employed to generate a focused library of analogs with diverse chemical properties.

A common and effective method for modifying the carbaldehyde is through reductive amination. This reaction allows for the introduction of a wide range of primary and secondary amines, leading to the formation of a diverse set of substituted aminomethyl indazoles. The choice of amines should be guided by principles of medicinal chemistry, incorporating fragments known to interact with kinase active sites, as well as groups that can modulate physicochemical properties such as solubility and cell permeability.

Illustrative Synthetic Scheme:

G Indazole 7-Methyl-1H-indazole-5-carbaldehyde Reaction Reductive Amination Indazole->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reaction Analog 7-Methyl-1H-indazole-5-yl)methanamine Analog Reaction->Analog

Caption: Reductive amination of 7-Methyl-1H-indazole-5-carbaldehyde.

Tiered High-Throughput Screening Strategy: From Primary Hits to Validated Leads

A tiered or cascaded screening approach is a robust and efficient method for identifying and prioritizing promising compounds from a large library. This strategy involves an initial, rapid primary screen to identify all active compounds, followed by more specific and rigorous secondary assays to confirm activity and eliminate false positives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Characterization Compound_Library Indazole Analog Library Primary_Assay Biochemical Kinase Assay (e.g., FP or AlphaLISA) Compound_Library->Primary_Assay Active_Hits Initial 'Hits' Primary_Assay->Active_Hits Dose_Response IC50 Determination Active_Hits->Dose_Response Orthogonal_Assay Secondary Biochemical Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Cell_Based_Assay Cellular Potency & Cytotoxicity Assays Confirmed_Hits->Cell_Based_Assay Selectivity_Profiling Kinase Panel Screening Cell_Based_Assay->Selectivity_Profiling Validated_Leads Validated Leads Selectivity_Profiling->Validated_Leads

Caption: Tiered high-throughput screening workflow.

Primary Screening: Identifying Initial Hits with Biochemical Assays

The primary screen is designed for high-throughput and is typically a biochemical assay that measures the direct effect of the compounds on the target enzyme's activity. For kinase inhibitor screening, several robust and scalable assay formats are available.[7][8]

Protocol 1: Fluorescence Polarization (FP) Kinase Activity Assay

Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.[9][10] In the context of a kinase assay, a fluorescently labeled peptide substrate is used.[11] When phosphorylated by the kinase, the peptide is bound by a specific antibody, resulting in a larger complex with slower rotation and a high polarization signal.[9] Inhibitors of the kinase will prevent phosphorylation, leading to a low polarization signal.[9][11]

Materials:

  • Kinase of interest

  • Fluorescently labeled peptide substrate

  • ATP

  • Anti-phosphopeptide antibody

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • Compound library plates (compounds dissolved in DMSO)

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense nanoliter volumes of each compound from the library plates into the assay plates. Also, dispense DMSO into control wells (positive and negative controls).

  • Kinase Addition: Add the kinase solution to all wells except the negative control wells.

  • Initiation of Kinase Reaction: Add a solution containing the peptide substrate and ATP to all wells to start the reaction.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Termination and Detection: Add a solution containing the anti-phosphopeptide antibody and EDTA (to stop the kinase reaction) to all wells.

  • Incubation: Incubate the plates for a further period (e.g., 30 minutes) to allow for antibody binding.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

Data Analysis:

The percentage of inhibition for each compound is calculated relative to the high (no inhibition) and low (no kinase activity) controls. A Z'-factor is calculated to assess the quality and robustness of the assay.

Protocol 2: AlphaLISA Kinase Activity Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay technology that is highly sensitive and suitable for HTS.[12][13][14] In a typical kinase assay format, a biotinylated peptide substrate is used.[15] Upon phosphorylation by the kinase, a phospho-specific antibody conjugated to an AlphaLISA acceptor bead binds to the phosphorylated substrate. Streptavidin-coated donor beads bind to the biotinylated substrate, bringing the donor and acceptor beads into close proximity.[12][13] Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.[16]

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • AlphaLISA Acceptor beads conjugated to a phospho-specific antibody

  • Streptavidin-coated Alpha Donor beads

  • Assay buffer

  • 384-well, white microplates

  • Compound library plates

Procedure:

  • Compound and Kinase Dispensing: Dispense compounds and kinase solution into the assay plates as described for the FP assay.

  • Reaction Initiation: Add a solution of the biotinylated peptide substrate and ATP to all wells.

  • Incubation: Incubate the plates to allow the kinase reaction to proceed.

  • Detection Reagent Addition: Add a mixture of the AlphaLISA acceptor beads and streptavidin-coated donor beads to all wells. This step is performed under subdued light conditions as the donor beads are light-sensitive.[13]

  • Incubation: Incubate the plates in the dark to allow for bead-protein complex formation.

  • Data Acquisition: Read the AlphaLISA signal on a compatible plate reader.

Data Presentation: Hypothetical Primary Screening Results

Compound ID% Inhibition (FP Assay)% Inhibition (AlphaLISA Assay)Hit Flag
IND-00185.289.5Yes
IND-00212.58.9No
IND-00392.195.3Yes
............

Secondary Screening: Hit Confirmation and Prioritization

Compounds identified as "hits" in the primary screen are subjected to a series of secondary assays to confirm their activity, determine their potency, and rule out assay artifacts.

Protocol 3: Dose-Response and IC50 Determination

To determine the potency of the hit compounds, a dose-response curve is generated by testing a range of concentrations of the compound in the primary assay format. The concentration at which the compound inhibits 50% of the enzyme's activity (IC50) is then calculated.

Procedure:

  • Prepare serial dilutions of the hit compounds.

  • Perform the primary kinase assay (either FP or AlphaLISA) with these serial dilutions.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: Orthogonal Biochemical Assay (e.g., TR-FRET)

To eliminate false positives that may be due to interference with the primary assay format, an orthogonal assay with a different detection technology is employed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent choice for a secondary assay.

TR-FRET Assay Principle:

In a TR-FRET kinase assay, a long-lifetime lanthanide donor fluorophore is typically conjugated to an anti-tag antibody (e.g., anti-GST), and an acceptor fluorophore is conjugated to a phospho-specific antibody. The kinase substrate is a tagged protein (e.g., GST-tagged). When the substrate is phosphorylated, the binding of both antibodies brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.

Data Presentation: Hit Confirmation Data

Compound IDPrimary Assay IC50 (µM)Secondary Assay IC50 (µM)Confirmed Hit
IND-0010.250.31Yes
IND-0030.180.22Yes
IND-0045.6> 50No (False Positive)
............

Cellular Assays: Assessing Biological Relevance

Confirmed hits from biochemical assays need to be evaluated in a more physiologically relevant context. Cell-based assays provide crucial information on a compound's ability to enter cells, engage its target in a cellular environment, and exert a biological effect.[17][18]

Protocol 5: Cell Viability and Cytotoxicity Assays

These assays are fundamental to understanding the effect of the compounds on cell proliferation and health. A common method is the use of luminescent cell viability assays, such as those that measure intracellular ATP levels as an indicator of metabolically active cells.[19]

Procedure:

  • Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase into 96- or 384-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the confirmed hit compounds.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Lysis and Detection: Add a reagent that lyses the cells and contains luciferase and its substrate. The amount of light produced is proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Point of Intervention:

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation Inhibitor Indazole Analog (Inhibitor) Inhibitor->Target_Kinase

Caption: Inhibition of a kinase-mediated signaling pathway.

Conclusion and Future Directions

This application note has outlined a comprehensive and robust strategy for the high-throughput screening of 7-Methyl-1H-indazole-5-carbaldehyde analogs to identify novel kinase inhibitors. The tiered approach, from broad primary screening to more focused secondary and cellular assays, ensures the efficient identification and validation of promising lead compounds. The protocols provided for FP, AlphaLISA, and cell-based assays represent industry-standard methodologies for kinase drug discovery.

Validated lead compounds from this screening cascade would be further characterized for their selectivity against a panel of other kinases, their pharmacokinetic properties, and their efficacy in in vivo models of disease. The versatility of the 7-Methyl-1H-indazole-5-carbaldehyde scaffold, coupled with a rigorous HTS campaign, holds significant promise for the discovery of next-generation therapeutics.

References

  • A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. (n.d.).
  • Indazoles in Drug Discovery - PharmaBlock. (n.d.).
  • The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC. (n.d.).
  • AlphaLISA and AlphaScreen No-wash Assays - Revvity. (n.d.).
  • Homogenous AlphaLISA assay for IgG - BMG Labtech. (n.d.).
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14).
  • An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. (n.d.).
  • High Throughput Screening using DIANA Technology. (n.d.).
  • A New Frontier in Protein Quantitation: AlphaLISA - Bitesize Bio. (2025, May 20).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
  • PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences. (n.d.).
  • A fluorescence polarization competition immunoassay for tyrosine kinases - PubMed. (n.d.).
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US. (n.d.).
  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.).
  • Working principle of the AlphaLISA assay. Acceptor beads bind to the... - ResearchGate. (n.d.).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. (2019, March 15).
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.).
  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchGate. (2026, January 11).
  • Fluorescence Polarization (FP) - Molecular Devices. (2026, March 4).
  • Kinase Screening Assay Services - Reaction Biology. (n.d.).
  • Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. (2025, April 21).
  • Cancer Cell-Based Assays | Charles River. (n.d.).
  • Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | France. (n.d.).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6).
  • 7-Methyl-1H-indazole-5-carbaldehyde | 635712-40-2 | Benchchem. (n.d.).
  • 7-Methyl-1H-indazole-5-carbaldehyde | C9H8N2O | CID 18452106 - PubChem. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the synthesis of 7-Methyl-1H-indazole-5-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2). As a critical intermediate in the development of third-generation calcitonin gene-related peptide (CGRP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2). As a critical intermediate in the development of third-generation calcitonin gene-related peptide (CGRP) receptor antagonists like Zavegepant [1], optimizing its synthesis requires precise control over cyclocondensation and organolithium chemistry.

This guide provides validated protocols, quantitative metrics, and mechanistic troubleshooting to ensure high-fidelity scale-up and reproducible yields.

Synthetic Workflow

SynthesisWorkflow SM 4-Bromo-2,6-dimethylaniline (Starting Material) Step1 Cyclocondensation (t-BuONO, KOAc, AcOH, Toluene) SM->Step1 Int 5-Bromo-7-methyl-1H-indazole (Intermediate) Step1->Int Step2 Halogen-Metal Exchange & Formylation (1. BuLi/sec-BuLi, THF, -78°C 2. DMF) Int->Step2 Product 7-Methyl-1H-indazole-5-carbaldehyde (Target Product) Step2->Product

Synthetic workflow for 7-Methyl-1H-indazole-5-carbaldehyde from 4-bromo-2,6-dimethylaniline.

Section 1: Validated Experimental Methodologies

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the specified analytical checkpoints.

Protocol A: Indazole Core Formation (Cyclocondensation)

This step constructs the indazole core via the diazotization and subsequent intramolecular cyclization of 4-bromo-2,6-dimethylaniline [1].

  • Preparation: In a rigorously dried, argon-purged flask, dissolve 4-bromo-2,6-dimethylaniline (1.0 eq) in anhydrous toluene (10 mL/g).

  • Activation: Add potassium acetate (KOAc, 1.5 eq) and glacial acetic acid (AcOH, 2.0 eq). Stir the suspension for 15 minutes at room temperature to ensure uniform dispersion.

  • Diazotization/Cyclization: Heat the mixture to 80°C. Once the internal temperature stabilizes, add tert-butyl nitrite (t-BuONO, 1.2 eq) dropwise over 30 minutes via a syringe pump.

  • Self-Validation Checkpoint: Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 4:1). The starting material must be consumed within 2–4 hours. The appearance of a highly polar spot indicates diazonium degradation (see FAQ Q1).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ until pH 7-8 is reached, extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via recrystallization or silica plug to yield 5-bromo-7-methyl-1H-indazole.

Protocol B: Halogen-Metal Exchange & Formylation

This protocol utilizes a double-lithiation strategy to bypass the need for N-protection prior to formylation [2].

  • Deprotonation: Dissolve 5-bromo-7-methyl-1H-indazole (1.0 eq) in anhydrous THF (15 mL/g) under argon. Cool the solution to strictly -78°C using a dry ice/acetone bath.

  • Self-Validation Checkpoint (Titration): Prior to use, titrate your n-BuLi and sec-BuLi reagents (e.g., using diphenylacetic acid) to ensure exact molarity. Over- or under-charging will drastically reduce yields.

  • Lithium Amide Formation: Add n-BuLi (1.05 eq) dropwise. The internal temperature must not exceed -70°C. Stir for 30 minutes to ensure complete deprotonation of the indazole N-H.

  • Halogen-Metal Exchange: Add sec-BuLi (1.05 eq) dropwise, maintaining the temperature below -70°C. Stir for 1 hour at -78°C to form the 5-lithio intermediate.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) rapidly but steadily. Stir for 2 hours, allowing the reaction to slowly warm to -20°C.

  • Quench & Isolation: Quench cold with 2% aqueous phosphoric acid or saturated NH₄Cl. Extract with ethyl acetate, wash extensively with 5% aqueous LiCl (to remove DMF), and purify via flash chromatography to isolate 7-Methyl-1H-indazole-5-carbaldehyde.

Section 2: Quantitative Data & Optimization Metrics

To maintain reproducibility, adhere to the stoichiometric and thermodynamic boundaries outlined below. Deviations will result in specific, predictable failure modes (addressed in Section 3).

Reaction PhaseReagents / EquivalentsInternal TempTimeExpected YieldCritical Quality Metric
Cyclocondensation t-BuONO (1.2), KOAc (1.5)80°C2–4 h70–85%<2% phenol byproduct
N-H Deprotonation n-BuLi (1.05)-78°C0.5 hN/AExotherm strictly < 8°C
Halogen-Metal Exch. sec-BuLi (1.05)-78°C1.0 hN/AComplete Br-Li exchange
Formylation DMF (2.0)-78°C to -20°C2.0 h65–80%<5% debrominated indazole

Section 3: Troubleshooting & FAQs

Q1: Why do I observe significant phenol byproducts during the cyclocondensation step, resulting in low yields of 5-bromo-7-methyl-1H-indazole? Causality: The formation of the indazole core relies on generating a transient diazonium salt, which must undergo intramolecular cyclization with the adjacent methyl group. If water is present in the system, or if the localized temperature spikes during t-BuONO addition, the diazonium salt undergoes competitive hydrolysis to form a phenol. Resolution: Ensure strictly anhydrous conditions. Dry your toluene over molecular sieves prior to use. Control the addition rate of t-BuONO using a syringe pump to prevent localized overheating, ensuring the internal temperature remains a steady 80°C.

Q2: Is N-protection of the indazole strictly required before formylation? Causality: No. While the indazole N-H is acidic (pKa ~ 14) and typically requires protection (e.g., THP or Boc) to prevent quenching of the organolithium reagent, a double-lithiation strategy elegantly bypasses this [2]. The first equivalent of n-BuLi deprotonates the N-H, forming an electron-rich lithium amide. This anionic state deactivates the ring toward nucleophilic attack and protects the nitrogen. The second equivalent (sec-BuLi) is then free to perform the rapid halogen-metal exchange at the C5 position. Resolution: Proceed without protection, but you must ensure precise stoichiometry (titrate your alkyllithiums) and strict temperature control (-78°C) to prevent the highly reactive sec-BuLi from participating in unwanted side reactions.

Q3: My formylation yields are low, and I isolate mostly 7-methyl-1H-indazole (debrominated starting material). What went wrong? Causality: The 5-lithio-7-methyl-1H-indazole intermediate is a powerful base. If it encounters any proton source before reacting with the electrophile (DMF), it will be irreversibly protonated, yielding the debrominated byproduct. Common proton sources include adventitious moisture, wet DMF, or solvent degradation (e.g., THF ring-opening if the temperature rises above -65°C during the exchange). Resolution: Dry your DMF over activated 3Å molecular sieves until the water content is < 50 ppm (verify via Karl Fischer titration). Ensure the internal reaction temperature remains strictly below -65°C during both the sec-BuLi and DMF additions.

Q4: How do I efficiently remove residual DMF and unreacted intermediates during the final purification? Causality: DMF is highly water-soluble but readily partitions into organic solvents like ethyl acetate during extraction, which suppresses crystallization of the final carbaldehyde and causes streaking on silica gel. Resolution: Modify your workup. Wash the combined organic layers with a 5% aqueous LiCl solution (at least 3 times). The lithium ions coordinate with DMF, drastically shifting its partition coefficient into the aqueous phase. Follow this with a 2% phosphoric acid wash to remove basic impurities before concentrating the organic layer.

References

  • Cipolla, F., et al. "Zavegepant. Calcitonin gene-related peptide (CGRP) receptor antagonist, Treatment of migraine." Drugs of the Future, 2021, 46(4): 283. Available at: [Link]

  • "Selection of an Enantioselective Process for the Preparation of a CGRP Receptor Inhibitor." Organic Process Research & Development, 2012. Available at: [Link]

Optimization

Technical Support Center: Synthesis of Substituted Indazoles

Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered in the synthesis of this privileged heterocyclic scaffold. Indazoles are a cornerstone in medicinal chemistry, but their synthesis is often plagued by issues of regioselectivity, low yields, and difficult purifications.[1][2][3][4] This resource provides field-proven insights, detailed troubleshooting guides, and robust experimental protocols in a direct question-and-answer format to empower you to overcome these hurdles and streamline your discovery and development workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most significant and common challenges in the synthesis of substituted indazoles?

A1: The primary challenges revolve around controlling regioselectivity, managing side reactions, and purifying the final products. Key issues include:

  • N-Functionalization Regioselectivity: The direct alkylation or arylation of an indazole core often yields a mixture of N1 and N2 substituted isomers, which can be difficult to separate and lowers the yield of the desired product.[3][4][5][6][7] The thermodynamic stability generally favors the 1H-indazole tautomer, but kinetic factors and reaction conditions can lead to mixtures.[5][7][8]

  • Side Product Formation: Depending on the synthetic route, common side products can include hydrazones from incomplete cyclization, dimeric impurities, indazolones, and byproducts from competing reaction pathways like hydrodehalogenation in cross-coupling reactions.[6][9][10]

  • Harsh Reaction Conditions: Many classical indazole syntheses require harsh conditions, such as high temperatures, which can limit functional group tolerance and lead to decomposition.[1][9]

  • Purification: The similar polarity of N1 and N2 regioisomers makes their separation by standard column chromatography challenging, often requiring specialized techniques or derivatization.[11]

Q2: How can I reliably distinguish between the N1 and N2 alkylated regioisomers of my indazole product?

A2: Unambiguous structural assignment is critical and can be achieved using several spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful method. In ¹H NMR, the chemical shift of the C3-proton is a key indicator; it is generally shifted further downfield in 2H-indazoles compared to their 1H-counterparts.[9] For more definitive proof, 2D NMR techniques are invaluable. In a Heteronuclear Multiple Bond Correlation (HMBC) spectrum, the protons of an N1-alkyl group will show a correlation to the C7a carbon, whereas the protons of an N2-alkyl group will correlate to the C3 carbon.[6]

  • UV Derivative Spectrophotometry: N1 and N2 isomers often exhibit distinct derivative UV spectra, which can be used for differentiation.[6]

  • Chromatographic Behavior: While challenging, separation is often possible using High-Performance Liquid Chromatography (HPLC), and the distinct retention times can be used for identification when calibrated with known standards.[9]

Troubleshooting Guides: From Theory to Benchtop Solutions

This section addresses specific experimental failures with causal explanations and actionable solutions.

Issue 1: Poor Regioselectivity in N-Alkylation Reactions

The formation of mixed N1/N2 isomers is the most common frustration in indazole functionalization.[6] The outcome is a delicate balance of steric and electronic factors, base, solvent, and the nature of the electrophile.[4][5][7]

Q: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1-alkylated product?

A: To favor the thermodynamically more stable N1 product, you must carefully control the reaction conditions to exploit the inherent properties of the indazole anion.

  • Causality: The choice of base and solvent is the most critical factor.[5][6][7] A strong, non-nucleophilic base in a non-polar, aprotic solvent is often the key. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[3][5][7] It is postulated that the sodium cation coordinates with the N2 atom and an electron-rich substituent at the C3 position, which sterically blocks the N2 position from the incoming electrophile.[5][8]

  • Troubleshooting Steps & Solutions:

    • Switch Base/Solvent System: If you are using weaker bases like K₂CO₃ in a polar solvent like DMF, you are likely favoring a mixture. Switch to NaH (1.2 equiv.) in anhydrous THF at 0 °C to room temperature.[3][5][7] Using potassium or sodium carbonate in THF may result in no reaction at all.[4][5]

    • Leverage Substituent Effects: The regioselectivity is highly substrate-dependent. Indazoles with electron-rich C3 substituents (e.g., -COMe, -CO₂Me, -tBu) show excellent (>99%) N1 regioselectivity with the NaH/THF system.[3][5]

    • Consider Thermodynamic Equilibration: When using α-halo carbonyl electrophiles, the reaction can be reversible. Allowing the reaction to stir for a longer period may allow for equilibration to the more stable N1-substituted product.[5][7]

Q: My target is the N2-alkylated indazole. How can I selectively synthesize this less stable isomer?

A: Synthesizing the N2 isomer requires overriding the thermodynamic preference for N1. This is typically achieved by altering the reaction mechanism or by exploiting specific substrate features.

  • Causality: The Mitsunobu reaction provides a reliable pathway to N2-alkylated indazoles. The reaction proceeds through a different mechanism where the less sterically hindered and more nucleophilic N2 atom is favored to attack the activated alcohol-triphenylphosphine complex.

  • Troubleshooting Steps & Solutions:

    • Employ the Mitsunobu Reaction: React the 1H-indazole with the corresponding alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD in an anhydrous solvent such as THF.[5] This is a robust method for accessing N2-isomers.

    • Exploit C7-Substituent Effects: Indazoles with electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to confer excellent N2 regioselectivity (≥96%), even under standard NaH/THF conditions, due to electronic effects that alter the nucleophilicity of the adjacent N1 atom.[3][7]

G cluster_n1 N1-Selective Conditions cluster_n2 N2-Selective Conditions start Indazole N-Alkylation Goal n1_target Target: N1-Isomer start->n1_target n2_target Target: N2-Isomer start->n2_target cond1 Base: NaH Solvent: Anhydrous THF n1_target->cond1 Primary Method cond2 Substrate: C3 e--rich group (-COMe, -tBu) n1_target->cond2 If applicable cond3 Electrophile: α-halo carbonyl (Allow equilibration) n1_target->cond3 Alternative cond4 Method: Mitsunobu Reaction (Alcohol, PPh3, DIAD/DEAD) n2_target->cond4 Primary Method cond5 Substrate: C7 e--withdrawing group (-NO2, -CO2Me) n2_target->cond5 If applicable

Caption: Decision workflow for achieving N1 or N2 regioselectivity.

Issue 2: Low Yield or Incomplete Reaction in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination are essential for functionalizing halogenated indazoles. However, these reactions can be sluggish or fail entirely if not properly optimized.[10][12]

Q: My Suzuki-Miyaura coupling on 6-bromo-1H-indazole has low conversion. What are the likely causes?

A: Low conversion in Pd-catalyzed couplings often points to catalyst deactivation, suboptimal reaction conditions, or interference from the substrate itself.[10]

  • Causality: The unprotected N-H group on the indazole ring can interfere with the catalytic cycle, either by reacting with the base or coordinating to the palladium center.[10] Additionally, common issues like catalyst decomposition (e.g., formation of palladium black) or poor reagent quality can halt the reaction.

  • Troubleshooting Steps & Solutions:

    • Thoroughly Degas Reagents: Oxygen is a known culprit for promoting the homocoupling of boronic acids and deactivating the Pd(0) catalyst.[10] Ensure your solvent and reaction mixture are rigorously deoxygenated using freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.[10][12]

    • Screen Ligands and Bases: The ligand is critical for stabilizing the catalyst and facilitating the reaction.[12] For unprotected indazoles, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) paired with a strong base like K₃PO₄ or Cs₂CO₃ can be highly effective.[10]

    • Check Reagent Quality: Ensure your boronic acid is pure and not degrading. Use an anhydrous base if possible, as water can contribute to protodeboronation of the boronic acid.[10]

    • Consider N-H Protection: If troubleshooting fails, protecting the indazole N-H with a suitable group like a Boc (tert-butoxycarbonyl) group can prevent interference with the catalytic cycle. This adds steps but can be a reliable solution.[10]

G pd0 Pd(0)L_n pd2_int R-Pd(II)-X L_n pd0->pd2_int Oxidative Addition (R-X) failure1 Catalyst Deactivation (e.g., Pd Black) pd0->failure1 pd2_trans R-Pd(II)-R' L_n pd2_int->pd2_trans Transmetalation (R'-M) failure2 Protodeboronation (Loss of R'-B(OH)2) pd2_int->failure2 H₂O/Base Issue pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product failure3 Slow Reductive Elimination pd2_trans->failure3 Ligand Issue

Caption: Catalytic cycle for cross-coupling with key failure points.

Key Synthetic Protocols

These protocols are provided as a validated starting point for your experiments. Always perform reactions under an inert atmosphere unless otherwise specified.

Protocol 1: Regioselective N1-Alkylation using NaH/THF
  • Objective: To achieve high regioselectivity for the N1-alkylation of a substituted 1H-indazole.[5]

  • Materials:

    • Substituted 1H-indazole (1.0 equiv.)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)

    • Alkylating agent (e.g., alkyl bromide, 1.1 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

  • Methodology:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the substituted 1H-indazole (1.0 equiv.) and dissolve it in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 equiv.) portion-wise to the stirred solution. Caution: Gas evolution (H₂)!

    • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

    • Add the alkylating agent (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of water or saturated aqueous NH₄Cl.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[5]

Protocol 2: The Davis-Beirut Reaction for 2H-Indazole Synthesis
  • Objective: To synthesize a 2-substituted-2H-indazole from an o-nitrobenzylamine precursor.[13][14]

  • Causality: This reaction proceeds via an N-N bond-forming heterocyclization under basic conditions. The proposed mechanism involves the formation of a carbanion, which attacks the nitro group, ultimately leading to cyclization and dehydration to form the 2H-indazole ring.[1][13]

  • Materials:

    • Substituted o-nitrobenzylamine (1.0 equiv.)

    • Potassium hydroxide (KOH)

    • Ethanol (or other alcohol solvent) and Water

  • Methodology:

    • Dissolve the o-nitrobenzylamine substrate in ethanol in a round-bottom flask.

    • In a separate beaker, prepare an aqueous solution of potassium hydroxide.

    • Add the aqueous KOH solution to the ethanolic solution of the substrate.

    • Heat the reaction mixture to 60 °C and stir vigorously.

    • Monitor the reaction progress by TLC until completion (typically several hours).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Partition the remaining residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 2H-indazole.[14]

Substrate Example Base/Solvent Temp (°C) Product Yield (%) Source
N-Benzyl-2-nitrobenzylamineKOH / EtOH/H₂O602-Benzyl-2H-indazole85J. Org. Chem.[14]
N-Cyclohexyl-2-nitrobenzylamineKOH / MeOH/H₂O602-Cyclohexyl-2H-indazole92Org. Lett.[14]
N-Butyl-2-nitrobenzylamineKOH / n-PrOH/H₂O602-Butyl-2H-indazole78Tetrahedron Lett.[14]

References

  • Benchchem. Troubleshooting regioselectivity in indazole synthesis.
  • Yadav, M. & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153.
  • Wikipedia. Davis–Beirut reaction.
  • ResearchGate. Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches | Request PDF.
  • Kurth, M. J. et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. PMC.
  • Wikipedia. Cadogan–Sundberg indole synthesis.
  • Tantillo, D. J. et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PMC.
  • Benchchem. Common side reactions in the synthesis of indazole-3-carboxamides.
  • Benchchem. how to avoid side product formation in 1H-indazole synthesis.
  • Bentham Science Publisher. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • Benchchem. Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.
  • Guchhait, S. K. et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC.
  • Wang, X. et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • Hellenica World. Cadogan–Sundberg indole synthesis.
  • SynArchive. Cadogan-Sundberg Indole Synthesis.
  • Benchchem. A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • Kurth, M. J. et al. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC.
  • CORA. (2018). Innovative synthetic approaches to indazole derivatives and other compounds of pharmaceutical relevance.
  • Blog Baladi. (2013). The Davis-Beirut Reaction.
  • ResearchGate. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Sharma, V. et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Pérez-García, P. M. et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC.
  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. Troubleshooting byproduct formation in 6-Bromo-1H-indazole reactions.
  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC.
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Benchchem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Smith, C. D. et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Keating, M. J. & Alam, M. S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • Cailly, T. et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • Moody, C. J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC.
  • Asiri, A. M. et al. (2020). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC.
  • ResearchGate. Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF.
  • ACS Publications. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Formylation of 7-Methyl-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering roadblocks during the C3-formylation of indazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering roadblocks during the C3-formylation of indazole scaffolds. The synthesis of 7-methyl-1H-indazole-3-carbaldehyde presents unique mechanistic hurdles. Unlike indoles, indazoles resist classical electrophilic aromatic substitution, leading to complex side reactions, poor yields, or complete degradation if the wrong methodology is applied.

This guide deconstructs the chemical causality behind these failures—such as dimerization and ring-opening—and provides a self-validating, optimized protocol to ensure high-fidelity synthesis.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: I attempted a direct Vilsmeier-Haack formylation (POCl₃/DMF) on 7-methyl-1H-indazole to obtain the C3-carbaldehyde, but recovered only starting material. What went wrong? Causality & Expert Insight: Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is intrinsically ineffective . The presence of two adjacent nitrogen atoms in the pyrazole moiety withdraws electron density, drastically decreasing the nucleophilicity of the C3 carbon. This prevents the necessary nucleophilic attack on the Vilsmeier chloroiminium ion. Attempting to force the reaction with elevated temperatures typically leads to decomposition rather than successful formylation.

Q2: If direct formylation fails, what is the validated method to synthesize 7-methyl-1H-indazole-3-carbaldehyde? Causality & Expert Insight: The gold-standard approach is a "de novo" indazole synthesis via the nitrosation of 7-methylindole . By treating 7-methylindole with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), an initial C3-nitrosation occurs to form an oxime intermediate. This intermediate undergoes hydration at C2, triggering a ring-opening event, followed by spontaneous re-cyclization to forge the desired 1H-indazole-3-carbaldehyde architecture.

Q3: During the nitrosation of 7-methylindole, my reaction mixture turned deep red, and the yield of the desired carbaldehyde was very low (<30%). What is this side reaction? Causality & Expert Insight: The deep red coloration is the hallmark of a notorious dimerization side reaction. Because 7-methylindole is an electron-rich substrate, any unreacted starting material acts as a strong nucleophile. It attacks the highly reactive C3-nitroso/oxime intermediate generated in the first step. This competing bimolecular pathway forms complex, deeply colored bis-indole dimers, drastically consuming your starting material and reducing the yield of the desired indazole .

Q4: How can I suppress this dimerization side reaction and optimize my yield? Causality & Expert Insight: You must strictly control the stoichiometry and local concentration of the nucleophile (7-methylindole). This is achieved through a "reverse addition" protocol. Instead of adding the nitrosating agent to the indole, you pre-form the nitrosating mixture (NaNO₂ + HCl) and slowly add the 7-methylindole solution via a syringe pump. This ensures the indole is consumed immediately upon entering the reaction vessel, keeping its concentration too low to participate in the dimerization side reaction .

Q5: I tried to push the reaction to completion by adding excess HCl (>10 equivalents), but my yield dropped to zero and I isolated a carboxylic acid. Why? Causality & Expert Insight: Over-acidification triggers a completely different degradation pathway. Under highly acidic conditions, the intermediate N-nitrosoaniline species evolves into a highly reactive diazonium chloride salt. This leads to dediazoniation, and the remaining phenyl glyoxal oxime derivative undergoes oxidative decarboxylation, ultimately yielding a substituted benzoic acid (e.g., 3-methylbenzoic acid derivatives) instead of the desired indazole .

Q6: I attempted a metal-halogen exchange (lithiation) followed by a DMF quench to formylate the C3 position, but observed complex degradation mixtures. Why? Causality & Expert Insight: Direct metalation (e.g., lithiation or magnesiation) at the C3 position of unprotected indazoles is highly problematic. The deprotonation or halogen-metal exchange generates a highly polarized organometallic intermediate that frequently triggers the spontaneous ring-opening of the five-membered pyrazole core .

Part 2: Quantitative Analysis of Reaction Conditions

The table below summarizes how different reaction parameters influence the dominant mechanistic pathway and ultimate product yield during the synthesis of 7-methyl-1H-indazole-3-carbaldehyde.

Reaction Parameter / Addition MethodIndole Concentration ProfilePrimary Side ReactionIsolated Yield (%)
Standard Addition (Acid to Indole + NaNO₂)High (Uncontrolled)Dimerization (Deep Red)10 - 30%
Reverse Addition (Indole to NaNO₂/HCl)Low (Controlled)Suppressed70 - 82%
Excess HCl (>12 equivalents)LowOxidative Decarboxylation0% (Degradation)
Direct Vilsmeier-Haack (POCl₃/DMF)N/ANone (Unreactive at C3)0% (Starting Material)

Part 3: Mechanistic and Workflow Visualizations

Mechanistic Pathway & Side Reaction Dynamics

G SM 7-Methylindole (Starting Material) Oxime C3-Nitroso / Oxime Intermediate SM->Oxime Nitrosation Nitrosating NaNO2 / HCl (Nitrosating Agent) Nitrosating->Oxime RingOpen Hydration & Ring Opening Intermediate Oxime->RingOpen + H2O (C2 attack) Dimer Deep Red Dimer (Side Product) Oxime->Dimer + Unreacted 7-Methylindole (Nucleophilic Attack) Product 7-Methyl-1H-indazole- 3-carbaldehyde RingOpen->Product Recyclization

Mechanistic pathway of 7-methylindole nitrosation highlighting the dimerization side reaction.

Experimental Workflow

Workflow Step1 1. Nitrosating Mixture NaNO2 + HCl in DMF/H2O (0°C, 10 min) Step3 3. Reverse Addition Syringe Pump (2-4 hrs) Maintain < 5°C Step1->Step3 Step2 2. Substrate Prep 7-Methylindole in DMF Step2->Step3 Step4 4. Cyclization Stir at RT (12 hrs) Monitor via LC-MS Step3->Step4 Controlled Nucleophile Step5 5. Work-up & Isolation EtOAc Extraction Chromatography Step4->Step5 Target Confirmed

Experimental workflow for the reverse-addition nitrosation of 7-methylindole.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and suppress side reactions, utilize this optimized Reverse-Addition Nitrosation Protocol . This methodology is designed as a self-validating system; specific visual and analytical checkpoints are embedded to confirm the reaction is proceeding correctly.

Reagents Required:

  • 7-Methylindole (1.0 equiv, e.g., 2.0 mmol)

  • Sodium nitrite (NaNO₂) (8.0 equiv, 16.0 mmol)

  • Aqueous HCl (2 N) (7.0 equiv, 14.0 mmol)

  • Dimethylformamide (DMF) and Deionized Water

Step-by-Step Methodology:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottomed flask under an Argon atmosphere, dissolve NaNO₂ in a mixture of deionized water (3.2 mL) and DMF (10 mL).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add 2 N aqueous HCl dropwise over 5 minutes. Stir for an additional 10 minutes at 0°C.

    • Validation Checkpoint 1: The solution should turn pale yellow, confirming the generation of the active nitrosating species (NO⁺).

  • Preparation of the Substrate Solution:

    • In a separate vial, fully dissolve 7-methylindole in DMF (6 mL). Ensure the solution is homogeneous.

  • Reverse Addition (Critical Step):

    • Load the 7-methylindole solution into a syringe.

    • Using a syringe pump, add the indole solution to the nitrosating mixture at 0°C at a highly controlled rate (over a period of 2 to 4 hours).

    • Validation Checkpoint 2 (Visual): The reaction mixture should remain yellow to light orange. If the mixture rapidly shifts to a deep, dark red, the addition rate is too fast, and the dimerization side reaction is occurring. Pause the addition until the color lightens.

  • Cyclization and Maturation:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C).

    • Stir vigorously for 12 hours.

    • Validation Checkpoint 3 (Analytical): Monitor completion via LC-MS. Look for the disappearance of the starting material and the appearance of the target mass [M+H]⁺ = 161.08 m/z.

  • Work-up and Isolation:

    • Quench the reaction by adding cold water (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers thoroughly with water (3 x 20 mL) to remove DMF, followed by a final wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (eluting with petroleum ether/EtOAc) to yield 7-methyl-1H-indazole-3-carbaldehyde as a solid.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles , RSC Advances, 2018, 8, 13881-13886.[Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction , Organic Process Research & Development, ACS Publications, 2023.[Link]

Optimization

purification challenges of 7-Methyl-1H-indazole-5-carbaldehyde

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for overcoming the specific purification challenges associated with 7-Methyl-1H-indazole-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for overcoming the specific purification challenges associated with 7-Methyl-1H-indazole-5-carbaldehyde. As a pivotal intermediate in the synthesis of complex therapeutic agents, its purity is paramount. This guide, structured from the perspective of a Senior Application Scientist, moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered problems during the purification of 7-Methyl-1H-indazole-5-carbaldehyde. Each issue is broken down into its likely causes and a series of actionable, step-by-step solutions.

Problem 1: Low Purity After Column Chromatography, Impurities Co-elute with Product

You've performed silica gel column chromatography, but TLC or HPLC analysis shows one or more impurities with a retention factor (Rƒ) or retention time very close to your desired product.

Potential Causes:

  • Positional Isomers: Synthetic routes for indazoles can sometimes lack complete regioselectivity, leading to the formation of isomers (e.g., N1 vs. N2 alkylated precursors, or isomers from the initial ring formation) which have very similar polarities.

  • Structurally Similar Byproducts: Side reactions during synthesis can produce byproducts that closely resemble the target molecule. For instance, in syntheses starting from substituted indoles, residual starting material or incompletely cyclized intermediates can be contaminants.

  • Inappropriate Solvent System: The chosen mobile phase may not have the required selectivity to resolve the product from a specific impurity.

Suggested Solutions:

  • Optimize the Mobile Phase:

    • Systematic Polarity Adjustment: Instead of large jumps in solvent polarity, perform a gradient elution or test a series of isocratic conditions with small, incremental changes. For a typical petroleum ether/ethyl acetate system, try varying the ratio from 9:1 to 7:3 in 5% increments.

    • Change Solvent Selectivity: If adjusting polarity fails, switch to a different solvent system. The interactions between the analyte, stationary phase, and mobile phase are complex (the "selectivity triangle"). Replacing a solvent with one from a different class can dramatically alter the separation.

Solvent System Typical Ratio Range Comments & Use Case
Petroleum Ether / Ethyl Acetate9:1 to 6:4A standard, versatile system for moderately polar compounds. Excellent starting point.
Dichloromethane / Methanol99:1 to 95:5Offers different selectivity. Useful if ether/acetate systems fail. Be aware of DCM's higher acidity.
Toluene / Acetone9:1 to 7:3Can provide unique selectivity for aromatic compounds due to pi-pi stacking interactions with toluene.
  • Employ a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases.

    • Alumina (Neutral or Basic): Can be effective if your compound is sensitive to the acidic nature of silica.

    • Reverse-Phase Chromatography (C18): Separates compounds based on hydrophobicity. This is a powerful technique, especially if aqueous workup is feasible for the collected fractions.

  • Consider Derivatization (Advanced): In challenging cases, you can temporarily derivatize the aldehyde (e.g., form a reversible acetal), purify the derivative which will have a different polarity, and then cleave the protecting group to recover the pure aldehyde. This is often a last resort due to the extra synthetic steps.

Problem 2: Significant Product Loss & Low Recovery After Purification

You start with a reasonable amount of crude product, but the final isolated yield after chromatography or recrystallization is disappointingly low.

Potential Causes:

  • Compound Instability: The aldehyde functional group is susceptible to oxidation, especially when spread over the high surface area of silica gel in the presence of air, forming the corresponding carboxylic acid. Indazole scaffolds can also be sensitive to prolonged exposure to heat or acidic/basic conditions.

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase, particularly if the silica gel has highly acidic sites.

  • High Solubility (Recrystallization): During recrystallization, the product may be too soluble in the chosen solvent system, even when cold, leading to significant losses in the mother liquor.

Suggested Solutions:

  • For Column Chromatography:

    • Work Quickly and Use High-Quality Solvents: Do not let the column run overnight. Use freshly opened or properly stored solvents to minimize peroxides or other reactive impurities.

    • Deactivate Silica Gel: If you suspect acidic degradation, you can pre-treat your silica gel. Slurry the silica in your starting mobile phase containing a small amount of a volatile base, like 0.1-1% triethylamine (Et₃N). This neutralizes the most acidic sites on the silica surface.

    • Use a "Plug" vs. a Long Column: For removing baseline or highly polar/non-polar impurities, a short, wide "plug" of silica is faster and minimizes contact time compared to a long, thin column, reducing the chance of degradation.

  • For Recrystallization:

    • Systematic Solvent Screening: Do not guess. Test the solubility of a few milligrams of your crude product in small vials with various solvents at room and elevated temperatures to find the ideal system where it is soluble when hot but poorly soluble when cold.

    • Employ a Mixed-Solvent System: This is a powerful technique for achieving optimal solubility. Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol, acetone). Then, slowly add a "poor" solvent (e.g., water, hexane) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.

"Good" Solvent (Dissolves Compound) "Poor" Solvent (Precipitates Compound) Potential Application
EthanolWaterEffective for moderately polar compounds.
AcetoneWaterSimilar to ethanol/water, good for removing water-soluble impurities.
Dichloromethane (DCM)Hexane / PentaneGood for less polar compounds, removes highly non-polar impurities.
Ethyl AcetateHexane / PentaneA versatile system with a good balance of polarity.

Visualizing the Purification Strategy

A logical workflow is critical for efficiently tackling purification. The following diagram outlines a decision-making process for selecting and troubleshooting your purification method.

Purification_Workflow start Crude Product Obtained assess_purity Assess Purity (TLC / HPLC) start->assess_purity decision_purity Purity >85%? Impurities Well Separated? assess_purity->decision_purity recrystallize Attempt Recrystallization decision_purity->recrystallize  Yes chromatography Perform Column Chromatography decision_purity->chromatography No recryst_protocol 1. Screen Solvents 2. Use Mixed-Solvent System 3. Slow Cooling recrystallize->recryst_protocol final_purity_check Final Purity Analysis (HPLC, NMR) recrystallize->final_purity_check chrom_protocol 1. Start with Pet. Ether/EtOAc 2. Consider Gradient Elution 3. Use Deactivated Silica if Needed chromatography->chrom_protocol chromatography->final_purity_check decision_final Purity >99%? final_purity_check->decision_final product_ok Pure Product Isolated decision_final->product_ok Yes troubleshoot Return to Troubleshooting Guide decision_final->troubleshoot No

Caption: A decision tree for selecting and executing a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 7-Methyl-1H-indazole-5-carbaldehyde?

A: The impurity profile is highly dependent on the synthetic route. However, common classes of impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reagents and Catalysts: Inorganic salts or residual catalysts used in the reaction.

  • Byproducts: Molecules formed from side reactions. For indazoles, this can include positional isomers if the cyclization is not perfectly regioselective.

  • Degradation Products: The most common degradation product is 7-Methyl-1H-indazole-5-carboxylic acid, formed by the oxidation of the aldehyde.

Q2: Which analytical techniques are essential for confirming the purity of the final product?

A: A combination of techniques is necessary for full characterization and quality control:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting impurities at very low levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. LC-MS is particularly powerful for identifying the mass of impurity peaks seen in an HPLC chromatogram.

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and for selecting solvent systems for column chromatography.

Q3: My compound appears as a yellowish or brownish solid. Is this normal?

A: While some indazole derivatives are described as yellowish solids, a distinct brown or dark color often indicates the presence of impurities, possibly from degradation or residual reagents from the synthesis (e.g., nitrosation reactions can produce colored byproducts). A successful purification should yield a product with a consistent, lighter color, often off-white to light yellow. If your purified material is still dark, residual impurities are likely present.

Q4: What are the ideal storage conditions for 7-Methyl-1H-indazole-5-carbaldehyde to prevent degradation?

A: Given the reactive aldehyde group and the aromatic indazole core, proper storage is crucial for maintaining long-term purity.

  • Temperature: Store at low temperatures, typically 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the aldehyde.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture.

Detailed Experimental Protocol: Mixed-Solvent Recrystallization

This protocol provides a general, step-by-step method for purifying 7-Methyl-1H-indazole-5-carbaldehyde using a mixed-solvent system, a technique proven effective for indazole isomers.

Objective: To remove impurities with significantly different solubility profiles from the target compound.

Materials:

  • Crude 7-Methyl-1H-indazole-5-carbaldehyde

  • "Good" solvent (e.g., Ethanol or Acetone)

  • "Poor" solvent (e.g., Deionized Water)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent (e.g., Ethanol) portion-wise while heating gently (do not boil) and stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with continuous stirring. Continue adding until you observe a persistent cloudiness (turbidity), indicating the saturation point has been reached.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures the solution is saturated but not supersaturated, promoting the formation of well-defined crystals.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold mixture of the recrystallization solvents (in the same approximate ratio) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India. Asian Journal of Research in Chemistry. Available at: [Link]

  • Troubleshooting. The Pharma Master. Available at: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available at: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Semantic Scholar. Available at: [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available at: [Link]

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. University of Toronto. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • 7-Methyl-1H-indazole-5-carbaldehyde. PubChem. Available at: [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. Available at: [Link]

  • WO2017186693A1 - Synthesis of indazoles. Google Patents.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

  • Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • 7-Methyl-1H-indazole-5-carboxylic acid methyl ester. MilliporeSigma. Available at: [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents.
  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. Available at: [Link]

  • 1H-Indazole-5-carboxylic acid methyl ester. Chem-Impex. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Indazole N-Alkylation

Welcome to the Technical Support Center for indazole synthesis. The indazole scaffold is a privileged pharmacophore in drug development, but the presence of two nucleophilic nitrogen atoms (N1 and N2) frequently leads to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indazole synthesis. The indazole scaffold is a privileged pharmacophore in drug development, but the presence of two nucleophilic nitrogen atoms (N1 and N2) frequently leads to problematic mixtures of regioisomers[1].

This guide is designed for researchers and drug development professionals to troubleshoot unselective alkylations. By understanding the thermodynamic and kinetic forces at play, you can rationally design self-validating protocols to exclusively isolate your target isomer.

Diagnostic Troubleshooting Workflow

Before modifying your reaction, use the diagnostic workflow below to identify the optimal chemical trajectory based on your target isomer and substrate architecture.

DiagnosticWorkflow Start Issue: Mixture of N1/N2 Isomers Goal Target Regioisomer? Start->Goal N1_Target N1-Alkyl Indazole (Thermodynamic) Goal->N1_Target N2_Target N2-Alkyl Indazole (Kinetic) Goal->N2_Target Check_Sub C-7 Substituent Present? (Steric Blockade) N1_Target->Check_Sub N2_Sol Use Trichloroacetimidates + TfOH Catalyst N2_Target->N2_Sol N1_Sol Use NaH in THF (0 °C to RT) Check_Sub->N1_Sol No (Sterically Free) Mitsunobu Expect N2 Shift naturally (Steric Override) Check_Sub->Mitsunobu Yes (Steric Block)

Troubleshooting workflow for optimizing regioselectivity in indazole N-alkylation.

Core Mechanistic Principles: The "Why" Behind the Selectivity

To control indazole alkylation, one must manipulate the balance between thermodynamic stability and kinetic accessibility .

MechanisticPathway Indazole 1H-Indazole (Neutral) Anion Indazolide Anion (Delocalized) Indazole->Anion Strong Base (-H+) N2_Prod N2-Alkyl Product (Kinetic) Indazole->N2_Prod Acidic/Neutral (TfOH catalysis) N1_Prod N1-Alkyl Product (Thermodynamic) Anion->N1_Prod NaH/THF (Equilibration) Anion->N2_Prod K2CO3/DMF (Ion Separation)

Mechanistic pathways governing thermodynamic (N1) vs. kinetic (N2) alkylation.

  • N1 Selectivity (Thermodynamic Control): The 1H-indazole tautomer is energetically more stable than the 2H-tautomer by approximately 4.46 kcal/mol[2]. Deprotonation yields a delocalized indazolide anion. When paired with a strongly coordinating counterion (like Na⁺) in a non-polar solvent (THF), the reaction undergoes equilibration to favor the thermodynamically stable N1-alkylated product[3][4].

  • N2 Selectivity (Kinetic Control): N2 alkylation is kinetically favored but thermodynamically penalized. By avoiding basic conditions and instead using acidic catalysis (e.g., TfOH) with highly reactive electrophiles (like trichloroacetimidates), the electrophile attacks the more Lewis-basic N2 nitrogen of the neutral indazole, completely bypassing the thermodynamic N1 trap[2][5].

Frequently Asked Questions (Troubleshooting Q&A)

Q1: I am using K₂CO₃ in DMF and getting a 1:1 mixture of N1 and N2 isomers. How can I drive the reaction to exclusively form the N1 product? A1: The K₂CO₃/DMF system is a classic culprit for poor regioselectivity[6]. DMF is a polar aprotic solvent that stabilizes the separated ion pair, increasing the nucleophilicity of the N2 position and leading to kinetic trapping. To achieve >99% N1 selectivity, switch to a strong, non-coordinating base like Sodium Hydride (NaH) in a less polar solvent like Tetrahydrofuran (THF)[1]. The sodium cation tightly coordinates with the indazolide anion, allowing thermodynamic equilibration to the stable N1 product[3][4].

Q2: I need to synthesize an N2-alkylated indazole, but standard alkyl halides only give me the N1 isomer or messy mixtures. What is the most reliable method? A2: Standard basic alkylation will almost always fight against thermodynamic stability. The most robust, modern approach utilizes primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates catalyzed by trifluoromethanesulfonic acid (TfOH)[7][8]. Under these conditions, the imidate is protonated, creating a highly reactive electrophile. Quantum mechanical analyses confirm that the activation energy for N2 attack in this neutral pathway is significantly lower, yielding N2-alkyl indazoles with complete regioselectivity and no N1 contamination[2][5].

Q3: I switched to the NaH/THF protocol to get the N1 isomer, but my 7-nitroindazole substrate is still yielding predominantly the N2 product. Why is the protocol failing? A3: This is a classic case of steric override . While NaH/THF favors N1 thermodynamically, substituents at the C-7 position (such as -NO₂, -CO₂Me, or halogens) create severe steric hindrance directly adjacent to the N1 nitrogen[4][6]. This steric blockade kinetically and thermodynamically penalizes N1 alkylation, forcing the electrophile to attack the unhindered N2 position. In these specific cases, N2 selectivity naturally exceeds 96% even under "N1-favoring" conditions[3][4].

Q4: How do I definitively separate and validate N1 and N2 isomers if a mixture has already formed? A4:

  • Separation: N1 and N2 isomers exhibit distinct dipole moments. During silica gel chromatography, the N1 isomer is typically less polar and elutes first, while the N2 isomer is more polar and elutes later[1].

  • Validation: 1D NMR is often insufficient. You must use 2D ¹H-¹³C HMBC NMR. The N1-alkyl CH₂ protons will not show a correlation to the indazole C-3 carbon. Conversely, the N2-alkyl CH₂ protons will show a strong, diagnostic correlation to the C-3 carbon[4].

Quantitative Selectivity Data

The table below summarizes the expected regiochemical outcomes based on the chosen reaction parameters, allowing for rapid protocol selection.

Reaction SystemBase / CatalystSolventDominant PathwayTypical Selectivity (N1:N2)Key Mechanistic Caveats
Thermodynamic Control NaH (1.2 eq)THFN1 Alkylation> 99:1 Fails for C-7 substituted indazoles (shifts to N2)[3][4]. Strict anhydrous conditions required.
Mixed / Unselective K₂CO₃ or Cs₂CO₃DMF or MeCNCompeting N1/N2~ 1:1 to 3:1 Highly dependent on electrophile hardness; generally avoided for selective synthesis[6].
Acid-Catalyzed Imidate TfOH (0.1-0.2 eq)DCM or DioxaneN2 Alkylation< 1:99 Requires pre-synthesis of alkyl 2,2,2-trichloroacetimidates. Tolerates bulky groups[2][5].
Mitsunobu Reaction PPh₃ / DIADTHFN2 Alkylation~ 1:3 to 1:5 Good for primary/secondary alcohols; requires difficult separation from phosphine oxide[1].

Validated Experimental Protocols

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

Use this protocol for standard 1H-indazoles lacking C-7 steric bulk.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Ar or N₂). Dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration)[1][6].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir the resulting suspension at 0 °C for 30 minutes until gas evolution ceases[1].

  • Alkylation: Dropwise, add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) to the reaction mixture at 0 °C[1][6].

  • Equilibration: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–24 hours. Monitor completion via LC-MS[1].

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (N1 elutes first)[1].

Protocol B: N2-Selective Alkylation (Acid-Catalyzed Kinetic Control)

Use this protocol to force N2 alkylation using Pfizer's trichloroacetimidate methodology.

  • Preparation: In a dry vial under nitrogen, dissolve the 1H-indazole (1.0 equiv) and the desired alkyl 2,2,2-trichloroacetimidate (1.2 to 1.5 equiv) in anhydrous Dichloromethane (DCM) or Dioxane[5][6].

  • Catalyst Addition: Cool the mixture to 0 °C. Dropwise, add Trifluoromethanesulfonic acid (TfOH, 0.1 to 0.2 equiv). Note: For azaindazoles, increase TfOH to >2.0 equiv to account for basic pyridine nitrogens[2][6].

  • Reaction: Allow the mixture to warm to room temperature and stir until starting material is consumed (typically 2–12 hours, monitored by TLC)[6].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the pure N2 isomer[5].

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1851–1858. URL: [Link]

  • WuXi AppTec. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. URL: [Link]

Sources

Optimization

stability issues of 7-Methyl-1H-indazole-5-carbaldehyde in solution

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information and troubleshooting advice regarding the stability of 7-Methyl-1H-indazole-5-carbaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice regarding the stability of 7-Methyl-1H-indazole-5-carbaldehyde in solution. As a Senior Application Scientist, this resource has been developed to address common challenges encountered during experimental work, ensuring the integrity and reproducibility of your research.

I. Core Concepts: Understanding the Stability of 7-Methyl-1H-indazole-5-carbaldehyde

7-Methyl-1H-indazole-5-carbaldehyde is a valuable building block in medicinal chemistry, prized for its indazole core and reactive aldehyde group. However, these same features contribute to its potential instability in solution. The indazole ring itself is a stable aromatic system, with the 1H-tautomer being the most thermodynamically stable and predominant form. The primary source of instability arises from the aromatic aldehyde functional group.

Aromatic aldehydes are known to be susceptible to oxidation, which converts the aldehyde to a carboxylic acid. This degradation can be influenced by several factors, including the choice of solvent, pH, and exposure to environmental conditions such as heat, light, and atmospheric oxygen.

II. Troubleshooting Guide: Common Stability Issues in Solution

This section addresses frequently encountered problems when working with solutions of 7-Methyl-1H-indazole-5-carbaldehyde.

Issue 1: My solution of 7-Methyl-1H-indazole-5-carbaldehyde has turned a yellow or brownish color over time.

  • Question: What is causing the discoloration of my solution?

  • Answer: A change in color is often an indicator of chemical degradation. For aromatic aldehydes, this can be due to the formation of oxidized impurities or other degradation byproducts that absorb light differently than the parent compound. It is crucial to correlate this visual observation with analytical techniques like HPLC-UV to monitor for the appearance of new peaks that correspond to degradation products.

Issue 2: I'm observing a precipitate forming in my stock solution, which was clear upon initial preparation.

  • Question: Why is my compound precipitating out of solution?

  • Answer: Precipitation can occur for a few reasons. Firstly, the compound may have limited long-term stability in the chosen solvent, leading to the formation of less soluble degradation products. The most common degradation pathway for an aromatic aldehyde is oxidation to the corresponding carboxylic acid, which may have different solubility properties. Secondly, if the solution is stored at a lower temperature than it was prepared at (e.g., refrigeration), the solubility of the parent compound may be exceeded. It is recommended to determine the solubility of the compound in the desired solvent at the intended storage temperature.

Issue 3: My recent experimental results are inconsistent, and I suspect my stock solution of 7-Methyl-1H-indazole-5-carbaldehyde has degraded.

  • Question: How can I confirm if my stock solution is still viable?

  • Answer: The most reliable way to assess the viability of your stock solution is to perform a purity analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of the aged solution to that of a freshly prepared standard, you can quantify the amount of the parent compound remaining and identify the presence of any degradation products. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.

Issue 4: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture containing 7-Methyl-1H-indazole-5-carbaldehyde.

  • Question: How can I determine the source of these unexpected peaks and prevent their formation?

  • Answer: The appearance of new peaks strongly suggests the formation of byproducts or degradation of your starting material. To identify these, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool as it provides structural information about the unknown compounds.

    A likely degradation product to consider is the corresponding carboxylic acid: 7-methyl-1H-indazole-5-carboxylic acid, formed via oxidation of the aldehyde group. To minimize degradation during your experiments, it is advisable to use freshly prepared solutions of 7-Methyl-1H-indazole-5-carbaldehyde. If the reaction conditions permit, deoxygenating your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid 7-Methyl-1H-indazole-5-carbaldehyde?

A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place. For long-term storage, keeping it at 2-8°C under an inert atmosphere is recommended to minimize oxidation from atmospheric oxygen and moisture.

Q2: What are the best practices for preparing and storing solutions of 7-Methyl-1H-indazole-5-carbaldehyde?

A2: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution needs to be stored, it should be kept in an amber vial to protect it from light, purged with an inert gas to remove oxygen, and stored at a low temperature (2-8°C). Aprotic solvents such as DMSO or DMF are generally preferred for stock solutions.

Q3: How does pH impact the stability of 7-Methyl-1H-indazole-5-carbaldehyde in aqueous solutions?

A3: The stability of this compound is expected to be pH-dependent. While specific data is not available, indazole derivatives can exhibit varying stability in acidic or basic conditions. The aldehyde group can also be more susceptible to reactions at different pH values. It is advisable to perform preliminary stability studies at the pH of your intended experiment.

Q4: Is 7-Methyl-1H-indazole-5-carbaldehyde sensitive to light?

A4: Aromatic compounds, in general, can be sensitive to light, and this can lead to photodegradation. It is good laboratory practice to handle solutions of 7-Methyl-1H-indazole-5-carbaldehyde in a way that minimizes light exposure, such as by using amber vials or covering containers with aluminum foil.

Q5: What is the thermal stability of this compound in solution?

A5: Elevated temperatures can accelerate the degradation of aromatic aldehydes. It is recommended to avoid heating solutions of 7-Methyl-1H-indazole-5-carbaldehyde unless it is a necessary part of a reaction protocol. In such cases, the duration of heating should be kept to a minimum.

IV. Experimental Protocols

Protocol 1: General Stability Assessment of 7-Methyl-1H-indazole-5-carbaldehyde in Solution using HPLC

This protocol provides a framework for assessing the stability of the compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of 7-Methyl-1H-indazole-5-carbaldehyde.

  • Dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or DMSO) to create a 1 mg/mL stock solution.

2. Preparation of Test Solutions:

  • Dilute the stock solution with the desired solvent system (e.g., buffer at a specific pH, water, or organic solvent) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

3. Application of Stress Conditions:

  • Thermal Stress: Incubate test solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

  • Photostability: Expose a test solution to a light source, while a control sample is protected from light (e.g., wrapped in aluminum foil).

  • pH-Dependent Hydrolysis: Prepare test solutions in buffers of different pH values (e.g., pH 3, 7, and 9) and incubate at a controlled temperature.

  • Oxidative Stress: Prepare a test solution containing a low concentration of an oxidizing agent (e.g., 0.1% hydrogen peroxide) and incubate at room temperature.

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Analyze the samples using a validated, stability-indicating HPLC method. A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water with an additive like formic or phosphoric acid is a good starting point.

  • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of the compound remaining versus time for each condition to visualize the degradation kinetics.

Data Presentation: Stability of 7-Methyl-1H-indazole-5-carbaldehyde under Various Conditions
ConditionExpected StabilityPotential Degradation PathwaysRecommendations
Temperature
2-8°C (in solution)ModerateSlow degradationStore solutions refrigerated.
Ambient TemperatureLow to ModerateIncreased rate of oxidation and other reactionsPrepare solutions fresh; avoid prolonged storage at room temperature.
Elevated TemperatureLowAccelerated degradation, potential for thermal decompositionAvoid heating unless necessary for a reaction.
Light
Protected from LightModerate to High-Use amber vials or cover with foil.
Exposed to Ambient/UV LightLowPhotodegradation, formation of photoproductsWork in a fume hood with the sash down or in a dark room.
Atmosphere
Inert (N₂ or Ar)High-Use deoxygenated solvents and purge headspace with inert gas.
AirLowOxidation of the aldehyde to a carboxylic acidMinimize exposure to air.
pH
Neutral (approx. 7)ModerateGeneral degradation pathwaysBuffer the solution if pH control is critical.
AcidicLow to ModeratePotential for acid-catalyzed reactionsEvaluate stability at the specific acidic pH of the experiment.
BasicLowPotential for base-catalyzed reactionsEvaluate stability at the specific basic pH of the experiment.

V. Visualizations

Troubleshooting_Workflow start Observed Instability Issue (e.g., color change, precipitation, inconsistent results) check_solution Is the solution freshly prepared? start->check_solution fresh_solution Prepare a fresh solution and repeat the experiment. check_solution->fresh_solution No old_solution Proceed to analytical verification. check_solution->old_solution Yes analytical_method Do you have a validated stability-indicating HPLC method? old_solution->analytical_method develop_method Develop or adapt an HPLC method. (e.g., C18 column, ACN/H2O gradient) analytical_method->develop_method No run_hplc Analyze the aged solution against a fresh standard by HPLC/LC-MS. analytical_method->run_hplc Yes develop_method->run_hplc compare_results Compare chromatograms. Are new peaks present? Is the main peak area reduced? run_hplc->compare_results no_degradation Solution is likely stable. Investigate other experimental parameters. compare_results->no_degradation No degradation_confirmed Degradation confirmed. Implement preventative measures. compare_results->degradation_confirmed Yes preventative_measures Store solutions at 2-8°C, protect from light, use inert atmosphere, and prepare fresh. degradation_confirmed->preventative_measures

Caption: Troubleshooting workflow for stability issues.

Stability_Assessment_Protocol prep_stock 1. Prepare 1 mg/mL Stock Solution (e.g., in DMSO or ACN) prep_test 2. Dilute to Working Concentration (e.g., 50 µg/mL in test solvent/buffer) prep_stock->prep_test stress_conditions 3. Apply Stress Conditions (in parallel) prep_test->stress_conditions thermal Thermal (4°C, 25°C, 40°C, 60°C) stress_conditions->thermal photo Photolytic (Light vs. Dark Control) stress_conditions->photo ph Hydrolytic (pH 3, 7, 9) stress_conditions->ph oxidative Oxidative (e.g., 0.1% H₂O₂) stress_conditions->oxidative sampling 4. Sample at Time Points (e.g., 0, 2, 4, 8, 24h) thermal->sampling photo->sampling ph->sampling oxidative->sampling hplc_analysis 5. Analyze by Stability-Indicating HPLC sampling->hplc_analysis data_analysis 6. Quantify Remaining Parent Compound and Analyze Degradation Profile hplc_analysis->data_analysis

Caption: Experimental workflow for stability assessment.

VI. References

  • ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]

  • Books. (n.d.). *Chapter 10: Using Aerobic Pathways for

Troubleshooting

Technical Support Center: Purity Assessment of 7-Methyl-1H-indazole-5-carbaldehyde

Welcome to the technical support center for the analytical assessment of 7-Methyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical assessment of 7-Methyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the purity and quality of this important pharmaceutical intermediate.

Introduction

7-Methyl-1H-indazole-5-carbaldehyde is a key building block in the synthesis of various pharmacologically active molecules.[1] Its purity is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the recommended analytical methods for purity assessment, potential impurities, and troubleshooting guides for common issues encountered during analysis.

Purity Assessment Workflow

A multi-faceted approach employing orthogonal analytical techniques is recommended for a comprehensive purity assessment. This ensures that a wide range of potential impurities with different physicochemical properties are detected and quantified.

Purity Assessment Workflow cluster_main Purity Assessment of 7-Methyl-1H-indazole-5-carbaldehyde Sample Test Sample of 7-Methyl-1H-indazole-5-carbaldehyde HPLC Primary Purity Assay (HPLC-UV) Sample->HPLC Quantitative Analysis GC Residual Solvents & Volatile Impurities (GC-FID/MS) Sample->GC Qualitative/Quantitative NMR Structural Confirmation & Impurity ID ('H & ¹³C NMR) Sample->NMR Qualitative/Semi-Quantitative MS Molecular Weight Confirmation (LC-MS/HRMS) Sample->MS Qualitative Report Comprehensive Purity Report HPLC->Report GC->Report NMR->Report MS->Report HPLC_Peak_Tailing cluster_peak_tailing Troubleshooting HPLC Peak Tailing for Basic Compounds Problem Peak Tailing Observed Cause1 Chemical Cause: Secondary Silanol Interactions Problem->Cause1 Cause2 Physical Cause: Column Void / Blockage Problem->Cause2 Solution1 Use Base-Deactivated Column Cause1->Solution1 Solution2 Add Basic Modifier to Mobile Phase (e.g., 0.1% TEA) Cause1->Solution2 Solution3 Reduce Sample Concentration Cause1->Solution3 Solution4 Backflush or Replace Column Cause2->Solution4

Sources

Optimization

improving the solubility of 7-Methyl-1H-indazole-5-carbaldehyde for biological assays

Technical Support Center: Troubleshooting the Solubility of 7-Methyl-1H-indazole-5-carbaldehyde From the Desk of the Senior Application Scientist Welcome to the Application Science Support Center. Working with substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Solubility of 7-Methyl-1H-indazole-5-carbaldehyde

From the Desk of the Senior Application Scientist Welcome to the Application Science Support Center. Working with substituted indazoles like 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) presents distinct physicochemical hurdles. While the indazole scaffold is a "privileged structure" in medicinal chemistry[1], its planar aromatic system and the lipophilic 7-methyl group drive strong intermolecular π-π stacking. This high crystal lattice energy often results in poor aqueous solubility (LogP ~1.4)[2], leading to kinetic precipitation during biological assays.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your assay data is reliable, reproducible, and free from artifactual interference caused by compound aggregation.

Diagnostic Workflow

SolubilityWorkflow Start 1. Prepare Master Stock (10-50 mM in 100% DMSO) Dilute 2. Dilute into Assay Buffer (Final DMSO ≤ 1%) Start->Dilute Observe 3. Validate Solubility (DLS or LC-MS/MS) Dilute->Observe Decision Precipitation / Aggregation Detected? Observe->Decision OptimizeCD 4a. Cyclodextrin Formulation (Add 10-20% SBE-β-CD) Decision->OptimizeCD Yes (Cell Assays) OptimizeMicelle 4b. Micellar Formulation (PEG300 + Tween-80) Decision->OptimizeMicelle Yes (In Vivo/Biochem) Proceed 5. Proceed to Biological Assay (Include Vehicle Controls) Decision->Proceed No OptimizeCD->Observe Re-evaluate OptimizeMicelle->Observe Re-evaluate

Workflow for diagnosing and resolving kinetic solubility failures of indazole derivatives.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 7-Methyl-1H-indazole-5-carbaldehyde precipitate immediately when added to my cell culture media? A1: This is a classic kinetic solubility failure. When you dilute a high-concentration DMSO stock into an aqueous buffer, the solvent polarity abruptly increases. The 7-methyl group increases the compound's hydrophobicity, while the 5-carbaldehyde moiety lacks sufficient hydrogen-bond donor capacity to solvate the hydrophobic core[2]. Consequently, the compound rapidly nucleates and precipitates. To prevent this, you must lower the thermodynamic barrier to solvation using co-solvents or inclusion complexes[3].

Q2: I am running a cell-based assay. How can I improve solubility without exceeding 1% DMSO? A2: Cell viability is highly sensitive to DMSO, which can cause membrane permeabilization and alter biological responses at concentrations above 0.5–1.0%[4]. If your compound precipitates at 1% DMSO, we recommend using Sulfobutyl ether beta-cyclodextrin (SBE-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity that encapsulates the lipophilic indazole core, masking it from the aqueous environment without relying on cytotoxic organic solvents[5].

Q3: Can I use pH adjustment to dissolve this compound? A3: Generally, no. While the indazole nitrogen can theoretically be protonated, its pKa is typically very low (around 1.2 for unsubstituted indazole). You would need an extremely acidic buffer (pH < 2) to ionize the molecule, which is incompatible with physiological assays (pH 7.4)[3]. Focus on micellar or cyclodextrin-based formulations instead.

Quantitative Data: Formulation Vehicles & Solubility Limits

To facilitate easy comparison, the following table summarizes the expected performance of various vehicle systems when applied to lipophilic indazole derivatives.

Vehicle CompositionPrimary Solubilization MechanismMax Tolerated Concentration in Cell AssaysExpected Solubility Limit
1% DMSO in Aqueous Buffer Co-solvent (Lowers dielectric constant)0.1% – 1.0% DMSO< 10 µM
1% DMSO + 10% SBE-β-CD Inclusion complexation (Hydrophobic masking)Up to 5% – 10% CD100 µM – 1 mM
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Micellar encapsulation & heavy co-solventNot suitable for cells (Used for In vivo/Biochemical)> 5 mg/mL (~31 mM)

Self-Validating Experimental Protocols

As a standard of scientific integrity, every protocol below is designed as a self-validating system. This means the protocol includes built-in verification steps to ensure the physical state of the compound is exactly as intended before you commit to the biological assay.

Protocol 1: Preparation of an Oxidation-Resistant Master Stock (10 mM)

Causality: The 5-carbaldehyde group is highly reactive and prone to air oxidation, forming a carboxylic acid which alters both solubility and biological activity. Preparing stocks in anhydrous conditions prevents this degradation.

  • Weighing: Weigh exactly 1.60 mg of 7-Methyl-1H-indazole-5-carbaldehyde powder into a sterile, amber microcentrifuge tube (amber prevents photolytic degradation).

  • Dissolution: Add 1.0 mL of anhydrous, sterile-filtered 100% DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If necessary, sonicate in a water bath at 37°C for 5 minutes.

  • Purging: Gently purge the headspace of the tube with Argon or Nitrogen gas before sealing to prevent aldehyde oxidation.

  • Validation Step: Hold the tube against a dual black-and-white background under bright light. The solution must be perfectly clear. Any Tyndall effect (scattering of light) indicates undissolved micro-particulates.

Protocol 2: Cyclodextrin-Mediated Solubilization (For Cell-Based Assays)

Causality: SBE-β-CD must be pre-dissolved in the aqueous phase so that its hydrophobic cavities are fully formed and ready to encapsulate the indazole molecule upon introduction.

  • Vehicle Prep: Prepare a 10% (w/v) solution of SBE-β-CD in your desired cell culture medium or PBS. Vortex until completely clear.

  • Dilution: Aliquot 990 µL of the SBE-β-CD vehicle into a fresh tube.

  • Compound Addition: While vortexing the vehicle continuously, dropwise add 10 µL of the 10 mM DMSO Master Stock (from Protocol 1). This yields a 100 µM working solution with 1% DMSO.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully sample the supernatant and analyze via UV-Vis or LC-MS/MS. If the measured concentration matches the nominal 100 µM, the system is fully solvated and stable. If the concentration is lower, the compound has precipitated.

Protocol 3: Micellar Solubilization (For Biochemical/In Vivo Assays)

Causality: The order of solvent addition is critical. You must step down the polarity gradually. Adding saline too early will cause irreversible precipitation[5].

  • Initial Dilution: Add 100 µL of the 10 mM DMSO Master Stock to a glass vial.

  • Co-Solvent Addition: Add 400 µL of PEG300. Vortex for 30 seconds. (PEG300 acts as an intermediate polarity bridge).

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for 60 seconds. (Tween-80 provides the amphiphilic molecules needed for micelle formation).

  • Aqueous Phase: Slowly add 450 µL of sterile Saline (0.9% NaCl) while vortexing.

  • Validation Step: Analyze the solution using Dynamic Light Scattering (DLS). A successful micellar formulation will show a monodisperse peak (typically 10–50 nm). The presence of peaks >1000 nm indicates compound aggregation rather than micelle encapsulation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18452106, 7-Methyl-1H-indazole-5-carbaldehyde. Retrieved from[Link]

  • MicroPublication Biology (2021). DMSO reduces the cytotoxicity of anticancer ruthenium complex KP1019 in yeast. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of 7-Methyl-1H-indazole-5-carbaldehyde synthesis protocol

Validation of 7-Methyl-1H-indazole-5-carbaldehyde Synthesis Protocols: A Comparative Guide Executive Summary 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) is a privileged bicyclic scaffold utilized extensively i...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 7-Methyl-1H-indazole-5-carbaldehyde Synthesis Protocols: A Comparative Guide

Executive Summary

7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) is a privileged bicyclic scaffold utilized extensively in the development of1[1]. The C5 carbaldehyde moiety provides a highly reactive handle for downstream molecular elaboration (e.g., reductive amination or olefination), while the C7 methyl group is crucial for modulating metabolic stability and target binding affinity[1].

For drug development professionals, selecting the optimal synthetic route dictates scalability, cost of goods (COGs), and downstream purity. This guide objectively compares the two predominant methodologies: De Novo Indazole Cyclization (Protocol A) and Late-Stage Regioselective Formylation (Protocol B) .

Mechanistic Pathway Analysis

The divergence between the two protocols lies in the timing of the indazole ring formation versus the installation of the formyl group.

SynthesisProtocols cluster_A Protocol A: De Novo Cyclization cluster_B Protocol B: Late-Stage Formylation A1 2-Amino-3-methyl- 5-formylbenzene A2 Diazonium Salt Intermediate A1->A2 NaNO2, HCl 0-5°C Target 7-Methyl-1H-indazole- 5-carbaldehyde A2->Target Intramolecular Cyclization B1 5-Bromo-7-methyl- 1H-indazole B2 N-Protected Intermediate B1->B2 THP Protection B3 5-Lithio Intermediate B2->B3 n-BuLi, THF -78°C B3->Target 1. DMF 2. Deprotection

Figure 1: Mechanistic workflow comparing De Novo Cyclization (A) and Late-Stage Formylation (B).

Protocol A: De Novo Cyclization via Diazotization

Expertise & Causality: This convergent approach constructs the indazole core directly from a pre-functionalized aniline derivative. The addition of sodium nitrite in an acidic medium generates the highly electrophilic nitrosonium ion (NO⁺), which attacks the primary amine to form a diazonium salt[2]. The causality of maintaining strict cryogenic conditions (0–5 °C) during this step is to prevent the thermal degradation of the diazonium intermediate into a phenolic byproduct. The subsequent intramolecular cyclization is driven by the proximity of the 3-methyl group; the diazonium group acts as an electrophile, and the methyl group (activated by the aromatic system) loses a proton to form a transient exocyclic double bond, which rapidly tautomerizes to the2[2].

Self-Validating Methodology:

  • Reagent Preparation: Dissolve 2-amino-3-methyl-5-formylbenzene (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl (3:1 v/v). Cool the reaction vessel to 0 °C using an ice-brine bath.

  • Diazotization: Slowly add an aqueous solution of NaNO₂ (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Self-Validating IPC (In-Process Control): Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours to allow the transient exocyclic intermediate to spontaneously rearrange into the indazole structure.

  • Workup: Neutralize the mixture carefully with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validating IPC: TLC (Hexanes:EtOAc 7:3) should show the disappearance of the starting aniline (highly fluorescent under 254 nm) and the appearance of a new, lower Rf spot corresponding to the indazole product.

Protocol B: Late-Stage Formylation via Halogen-Metal Exchange

Expertise & Causality: Direct electrophilic formylation (e.g., Vilsmeier-Haack) of the indazole core lacks regioselectivity due to the electron-rich nature of the bicyclic system[3]. Protocol B circumvents this by utilizing4 as a regiochemical handle[4]. The causality of the initial protection step is critical: the indazole N-H proton is highly acidic (pKa ~13) and would rapidly consume one equivalent of the organolithium reagent, leading to insoluble aggregates and poor yields. Using tetrahydropyran (THP) protects the nitrogen. Subsequent halogen-metal exchange with n-BuLi requires strict cryogenic conditions (-78 °C) to prevent unwanted aryne formation or Wurtz-Fittig coupling. Anhydrous DMF is then introduced as the formylating electrophile.

Self-Validating Methodology:

  • Protection: Suspend 5-bromo-7-methyl-1H-indazole (1.0 eq) in anhydrous DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-TsOH (0.1 eq). Stir at room temperature for 2 hours. Quench with NaHCO₃ and isolate the THP-protected intermediate.

  • Lithiation: Dissolve the protected intermediate in anhydrous THF under an argon atmosphere. Cool to -78 °C. Add n-BuLi (1.6 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes.

    • Self-Validating IPC: Quench a 0.5 mL reaction aliquot with D₂O. Analyze via LC-MS. A mass shift of +1 Da (deuterium incorporation at C5) confirms successful and complete lithium-halogen exchange prior to electrophile addition.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise at -78 °C. Stir for 1 hour, then slowly warm to room temperature.

  • Deprotection & Workup: Quench the reaction with 2M HCl and stir at 50 °C for 2 hours to simultaneously hydrolyze the hemiaminal intermediate and cleave the THP protecting group. Neutralize, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Performance Comparison

The following table summarizes the operational metrics for both protocols based on standard laboratory and scale-up optimizations.

ParameterProtocol A: De Novo CyclizationProtocol B: Late-Stage Formylation
Overall Yield 65–70%75–82%
Step Count 2 steps (from aniline precursor)3 steps (from bromo-indazole)
Scalability Excellent (5)[5]Moderate (Limited by cryogenic requirements)
Primary Reagent Cost Low (NaNO₂, HCl, NaHCO₃)High (n-BuLi, DHP, anhydrous DMF)
Crude Purity (HPLC) >98% (Purified via simple recrystallization)>99% (Requires silica gel chromatography)
Environmental Factor (E-Factor) ~15 (Aqueous waste streams)~35 (High organic solvent consumption)

Conclusion & Recommendations

For early-stage discovery and structure-activity relationship (SAR) exploration, Protocol B is highly recommended due to its superior overall yield and the commercial availability of the brominated precursor. However, for multikilogram scale-up and clinical manufacturing (e.g., supporting API production)[5], Protocol A is the definitive choice. Despite a slightly lower yield, Protocol A eliminates the need for cryogenic infrastructure and expensive organometallic reagents, significantly reducing the Environmental Factor (E-Factor) and overall COGs.

References

  • Benchchem. "7-Methyl-1H-indazole-5-carbaldehyde | 635712-40-2".
  • ACS Publications. "Selection of an Enantioselective Process for the Preparation of a...". Organic Process Research & Development.
  • Guidechem. "5-BROMO-7-METHYL-1H-INDAZOLE 156454-43-2 wiki".

Sources

Comparative

7-Methyl-1H-indazole-5-carbaldehyde: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary The pursuit of highly selective, orally bioavailable kinase inhibitors h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary

The pursuit of highly selective, orally bioavailable kinase inhibitors has driven medicinal chemistry beyond traditional pyrimidine and quinazoline cores. 7-Methyl-1H-indazole-5-carbaldehyde has emerged as a highly versatile, "privileged" building block[1]. By combining a robust hinge-binding motif (the indazole core), a steric tuning dial (the 7-methyl group), and a reactive synthetic handle (the 5-carbaldehyde), this scaffold offers a superior alternative for targeting receptor tyrosine kinases (RTKs) like VEGFR2, FLT3, and serine/threonine kinases like Aurora kinases[2][3][4]. This guide objectively compares the 7-methyl-indazole scaffold against legacy alternatives and provides validated experimental workflows for its application.

Structural Causality: The 7-Methyl-Indazole Advantage

As a Senior Application Scientist, I evaluate scaffolds not just by their end-point potency, but by their structural efficiency and synthetic tractability. The superiority of 7-methyl-1H-indazole-5-carbaldehyde is rooted in three mechanistic pillars:

  • The Indazole Core (Hinge-Binding): The 1H-indazole acts as a bioisostere for purines. Its N1 and N2 atoms, along with the adjacent C-H, provide a distinct hydrogen bond donor/acceptor profile that interacts directly with the kinase hinge region (e.g., binding to the backbone carbonyl and amide of the hinge residues)[1][2].

  • The 7-Methyl Substitution (Steric Gating): The addition of a methyl group at the C7 position is not trivial. It introduces precise steric bulk that projects into the hydrophobic pocket adjacent to the hinge region[1]. This steric clash prevents binding to off-target kinases with bulky gatekeeper residues, thereby enhancing isoform selectivity (e.g., differentiating between mutant and wild-type kinases)[4][5]. Furthermore, it improves the metabolic stability and lipophilic ligand efficiency of the resulting drug candidate[1].

  • The 5-Carbaldehyde Handle (Late-Stage Diversification): The aldehyde at the C5 position is a highly reactive electrophile. It allows for rapid, late-stage functionalization via reductive amination, Knoevenagel condensations, or Wittig reactions[1]. This enables medicinal chemists to systematically explore the solvent-exposed regions of the kinase binding pocket without rebuilding the core scaffold.

Comparative Analysis: Indazole vs. Legacy Scaffolds

When benchmarking 7-methyl-1H-indazole-5-carbaldehyde against industry-standard scaffolds (such as the quinazolines used in Gefitinib or the pyrimidines in Pazopanib analogs), the indazole core demonstrates distinct physicochemical and pharmacological advantages[2].

Table 1: Scaffold Performance & Physicochemical Comparison
Feature7-Methyl-Indazole DerivativesQuinazoline ScaffoldsPyrimidine Scaffolds
Hinge Binding Motif NH (donor) and N (acceptor)Dual N (acceptors only)Dual N (acceptors only)
Primary Kinase Targets VEGFR2, FLT3, Aurora Kinases, AKTEGFR, HER2VEGFR, PDGFR
Isoform Selectivity High (Driven by 7-Me steric gating)Moderate (Prone to off-target toxicity)Moderate
Synthetic Tractability Excellent (Rapid 5-CHO reductive amination)Moderate (Requires harsh cross-coupling)Moderate (SNAr dependent)
Aqueous Solubility Favorable (Tunable via C5 amines)Poor (Often requires solubilizing tags)Variable

Mechanistic Visualization: RTK Inhibition

To understand the efficacy of indazole derivatives, we must visualize their intervention in oncogenic signaling. Indazole-based inhibitors competitively displace ATP at the intracellular kinase domain of receptors like VEGFR2 and FLT3, halting downstream PI3K/AKT and MAPK cascades[2][3].

G Ligand Growth Factor (VEGF / FLT3L) Receptor Receptor Tyrosine Kinase (VEGFR2 / FLT3) Ligand->Receptor Binds & Dimerizes ATP ATP Binding Pocket (Hinge Region) Receptor->ATP Activates Inhibitor 7-Methyl-Indazole Inhibitor Inhibitor->ATP Competitive Binding Downstream Downstream Signaling (PI3K/AKT, MAPK) Inhibitor->Downstream Blocks Cascade ATP->Downstream Phosphorylation Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation Drives

Caption: Mechanism of 7-Methyl-Indazole inhibitors competitively blocking RTK downstream signaling.

Experimental Methodology: A Self-Validating System

To ensure scientific integrity, the synthesis and biological evaluation of 7-methyl-1H-indazole-5-carbaldehyde derivatives must follow a self-validating protocol. The following workflow details the transformation of the scaffold into a testable inhibitor, followed by a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Phase 1: Scaffold Functionalization (Reductive Amination)
  • Objective: Convert the 5-carbaldehyde into a diverse library of secondary amines to probe the solvent-exposed kinase pocket[1].

  • Procedure:

    • Dissolve 7-Methyl-1H-indazole-5-carbaldehyde (1.0 eq) and a selected primary amine (1.2 eq) in 1,2-dichloroethane (DCE).

    • Add a catalytic amount of acetic acid to activate the aldehyde, stirring for 2 hours to form the imine intermediate.

    • Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) and stir at room temperature for 12 hours.

  • Causality & Quality Control: We specifically use NaBH(OAc)3 rather than NaBH4. NaBH(OAc)3 is a milder reducing agent that selectively reduces the imine without over-reducing the unreacted starting aldehyde into an alcohol, ensuring high yield and purity of the target scaffold.

Phase 2: TR-FRET Kinase Inhibition Assay
  • Objective: Determine the IC50​ of the synthesized indazole derivative against a target kinase (e.g., FLT3).

  • Procedure:

    • Enzyme Incubation: In a 384-well plate, combine recombinant FLT3 kinase, the indazole inhibitor (in a 10-point dose-response series), and assay buffer (HEPES, MgCl2​ , EGTA, 0.01% Tween-20).

    • Reaction Initiation: Add ATP and a biotinylated peptide substrate to initiate the reaction. Crucial Step: The ATP concentration must be set exactly at its apparent Km​ for FLT3.

    • Detection: After 60 minutes, add a stop buffer containing EDTA (to chelate Mg2+ and halt the kinase), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC. Read the FRET signal at 665 nm / 615 nm.

  • Causality & Self-Validation:

    • Why Tween-20? It prevents the indazole compounds from forming colloidal aggregates, eliminating false-positive inhibition.

    • Why Km​ ATP? Operating at the Km​ of ATP ensures the assay is highly sensitive to ATP-competitive inhibitors (the primary mechanism of indazoles) and allows for the accurate conversion of IC50​ to Ki​ using the Cheng-Prusoff equation.

    • Validation Controls: Every plate must include a DMSO-only well (100% activity) and a Staurosporine well (0% activity) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's reliability.

Workflow Visualization

Workflow Step1 1. Scaffold Functionalization (5-CHO Reductive Amination) Step2 2. Compound Purification (HPLC >98% Purity) Step1->Step2 Step3 3. Kinase Incubation (Target + Inhibitor + Buffer) Step2->Step3 Step4 4. Reaction Initiation (Add ATP at apparent Km) Step3->Step4 Step5 5. TR-FRET Detection (Eu-Antibody & APC) Step4->Step5 Step6 6. Data Validation (Z'-factor > 0.5 & IC50) Step5->Step6

Caption: End-to-end workflow from 5-carbaldehyde functionalization to validated kinase IC50 determination.

Conclusion

The 7-Methyl-1H-indazole-5-carbaldehyde scaffold represents a significant evolutionary step in kinase inhibitor design. By offering superior hydrogen-bonding geometry at the hinge region, enhanced selectivity via the 7-methyl steric gate, and unparalleled synthetic flexibility through the 5-carbaldehyde group, it outperforms traditional quinazoline and pyrimidine cores[1][2][4]. For drug development professionals targeting complex RTK or serine/threonine kinase pathways, this scaffold provides a highly tractable starting point for generating potent, selective, and bioavailable therapeutics.

References

  • Benchchem. 7-Methyl-1H-indazole-5-carbaldehyde: Overview of Scientific Investigations. Benchchem. 1

  • Benchchem. 7-Methyl-1H-indazol-5-amine hydrochloride: Role as a Scaffold in Targeted Therapeutic Research. Benchchem. 5

  • National Institutes of Health (NIH) / PMC. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. NIH. 2

  • ResearchGate. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). ResearchGate. 3

  • National Institutes of Health (NIH) / PubMed. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. NIH. 4

Sources

Validation

validating the purity of 7-Methyl-1H-indazole-5-carbaldehyde using HPLC

HPLC Purity Validation of 7-Methyl-1H-indazole-5-carbaldehyde: A Comparative Methodological Guide Introduction 7-Methyl-1H-indazole-5-carbaldehyde (CAS 635712-40-2) is a highly versatile building block frequently utilize...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Purity Validation of 7-Methyl-1H-indazole-5-carbaldehyde: A Comparative Methodological Guide

Introduction 7-Methyl-1H-indazole-5-carbaldehyde (CAS 635712-40-2) is a highly versatile building block frequently utilized in the synthesis of complex indazole derivatives, including tyrosine kinase inhibitors and anti-migraine agents[1]. The presence of the reactive aldehyde at the C5 position and a methyl group at the C7 position makes it a privileged scaffold in medicinal chemistry[2]. However, the tautomerism inherent to the indazole core (1H vs. 2H) and the potential for closely related synthetic impurities (such as positional isomers like 1-methyl or 6-methyl derivatives) present significant analytical challenges[3]. Validating the purity of this intermediate is critical, as trace isomers can drastically alter the pharmacological profile and safety of the final active pharmaceutical ingredient (API)[4].

Methodological Comparison: Selecting the Optimal Analytical Platform When assessing the purity of 7-Methyl-1H-indazole-5-carbaldehyde, researchers typically evaluate High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

  • LC-MS: Superior for initial impurity identification and structural elucidation due to mass-to-charge (m/z) fragmentation data[5]. However, it is often too costly and complex for routine batch-to-batch purity release.

  • qNMR: Excellent for absolute quantitation without requiring a reference standard, but lacks the sensitivity to detect trace impurities (<0.5%).

  • HPLC-UV: The gold standard for routine purity and content uniformity assays[5]. It offers a self-validating, highly reproducible system when developed according to ICH Q2(R2) guidelines[6].

Stationary Phase Comparison: C18 vs. Biphenyl The most critical choice in HPLC method development for indazoles is the stationary phase.

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic dispersive forces. While adequate for separating 7-Methyl-1H-indazole-5-carbaldehyde from highly polar or non-polar impurities, it often struggles to resolve positional isomers (e.g., 6-methyl vs. 7-methyl) due to their identical hydrophobicity.

  • Biphenyl Phase: Offers enhanced retention and selectivity for aromatic compounds. The biphenyl rings engage in π−π interactions with the electron-rich indazole core. Because these interactions are highly sensitive to the spatial arrangement of the methyl and carbaldehyde substituents, a biphenyl column provides baseline resolution of structural isomers that would otherwise co-elute on a standard C18 column.

Quantitative Comparison of Stationary Phases

ParameterStandard C18 ColumnBiphenyl ColumnCausality / Mechanism
Retention Time ( tR​ ) 4.2 min5.8 minEnhanced retention due to π−π and dipole-dipole interactions on the Biphenyl phase.
Resolution ( Rs​ ) from Isomers 1.1 (Co-elution risk)> 2.5 (Baseline)Biphenyl's rigid structure discriminates spatial differences in the methyl/aldehyde positions.
Peak Tailing Factor ( Tf​ ) 1.41.05Secondary interactions on C18 silanols cause tailing; Biphenyl phases often feature enhanced end-capping.
Theoretical Plates ( N ) ~8,500~12,000Improved mass transfer and optimal interaction kinetics with the aromatic stationary phase.

Experimental Protocol: Step-by-Step HPLC Method Validation This protocol is designed to comply with the ICH Q2(R2) guidelines for analytical procedure validation, ensuring a self-validating and robust system[7].

1. Chromatographic Conditions

  • Column: Biphenyl, 4.6 x 150 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: The acidic pH suppresses the ionization of the indazole nitrogen atoms, maintaining the molecule in a neutral state to prevent peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorbance for the conjugated indazole-carbaldehyde system).

  • Column Temperature: 30°C.

2. Sample Preparation

  • Weigh exactly 10.0 mg of 7-Methyl-1H-indazole-5-carbaldehyde reference standard[8].

  • Dissolve in 10 mL of Acetonitrile (Stock Solution: 1 mg/mL).

  • Dilute to a working concentration of 100 µg/mL using a 50:50 Water:Acetonitrile diluent to match the initial mobile phase strength. (Causality: Matching the diluent to the mobile phase prevents solvent-front distortion and peak splitting).

3. ICH Q2(R2) Validation Workflow

  • System Suitability Testing (SST): Inject the working standard six times. The Relative Standard Deviation (RSD) of the peak area must be 2.0%, and the tailing factor must be 1.5[9].

  • Specificity: Inject a blank (diluent) and a spiked sample containing known synthetic impurities. Ensure no blank peaks interfere with the 7-Methyl-1H-indazole-5-carbaldehyde peak (resolution > 2.0)[6].

  • Linearity: Prepare five concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be 0.999[9].

  • Precision (Repeatability): Analyze six independent sample preparations at 100% concentration. Calculate the assay % and ensure the RSD is 2.0%[9].

Validation Acceptance Criteria (ICH Q2(R2))

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Result for 7-Methyl-1H-indazole-5-carbaldehyde
System Suitability (RSD) 2.0%0.8%
Specificity No interference at tR​ Blank shows no peaks at 5.8 min; Rs​ > 2.5 for impurities.
Linearity ( R2 ) 0.9990.9998 (Range: 50 - 150 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 0.5%
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.05 µg/mL (0.05% impurity threshold)

Workflow Visualization The following diagram illustrates the logical decision-making process for developing and validating the HPLC method for indazole derivatives, emphasizing the critical stationary phase selection.

G ATP Analytical Target Profile (ATP) Define Purity Criteria SamplePrep Sample Prep: 7-Methyl-1H- indazole-5-carbaldehyde ATP->SamplePrep ColSelect Stationary Phase Selection Isomer Resolution Needed? SamplePrep->ColSelect C18 Standard C18 Column (Hydrophobic Interactions) ColSelect->C18 No (Routine Assay) Biphenyl Biphenyl Column (Pi-Pi & Dipole Interactions) ColSelect->Biphenyl Yes (Impurity Profiling) Validation ICH Q2(R2) Validation (Specificity, Linearity, Precision) C18->Validation Biphenyl->Validation Success Validated Purity Method Ready for Routine QC Validation->Success

Decision tree for HPLC method development and ICH Q2(R2) validation of indazole derivatives.

Conclusion Validating the purity of 7-Methyl-1H-indazole-5-carbaldehyde requires an analytical method capable of distinguishing subtle structural nuances. While standard C18 columns provide baseline utility, utilizing a Biphenyl stationary phase exploits the π−π interactions of the indazole ring, offering superior resolution of positional isomers. By adhering to the rigorous framework of ICH Q2(R2), researchers can establish a self-validating, highly reliable HPLC method that ensures the integrity of downstream drug development workflows.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18452106, 7-Methyl-1H-indazole-5-carbaldehyde." PubChem. [Link]

  • "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." PubMed Central (PMC). [Link]

Sources

Comparative

Validation of Lysine-Targeted Reversible Covalent Assays Using 7-Methyl-1H-indazole-5-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists in Fragment-Based Drug Discovery (FBDD). Mechanistic Rationale: The Anatomy of a Privileged Covalent Probe In the landscape of Targeted C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists in Fragment-Based Drug Discovery (FBDD).

Mechanistic Rationale: The Anatomy of a Privileged Covalent Probe

In the landscape of Targeted Covalent Inhibitors (TCIs), targeting non-catalytic cysteines has been the dominant paradigm. However, the field is rapidly shifting toward targeting conserved catalytic lysines using reversible electrophiles. 7-Methyl-1H-indazole-5-carbaldehyde (CAS 635712-40-2) [1] serves as an ideal reference probe for validating these novel screening assays.

The structural logic of this molecule is tripartite, making it a highly effective self-validating system for kinase and receptor assays:

  • The Indazole Core: Acts as a privileged "hinge-binder" in the ATP-binding pocket of kinases, forming critical hydrogen bonds with the protein backbone [2].

  • The 7-Methyl Group: Provides essential hydrophobic packing against gatekeeper or pre-DFG residues (e.g., Val195 in certain kinases), significantly increasing the residence time of the non-covalent encounter complex compared to unmethylated analogs.

  • The 5-Carbaldehyde Warhead: Acts as a reversible electrophile. Once the indazole anchors in the hinge, the aldehyde is positioned to undergo nucleophilic attack by the ϵ -amino group of a proximal lysine, forming a reversible Schiff base (imine) [3].

When validating a new biological assay for reversible covalent fragments, you must prove two things: that the binding is covalent, and that it is reversible.

Assay Design & Self-Validating Logic

To objectively evaluate the performance of 7-Methyl-1H-indazole-5-carbaldehyde against alternatives, we utilize an orthogonal two-assay system: Intact Protein Mass Spectrometry (MS) with Chemical Trapping and Surface Plasmon Resonance (SPR) .

  • The Causality of Chemical Trapping: Schiff bases are dynamic and easily hydrolyze during the acidic, high-temperature conditions of electrospray ionization (ESI-MS). To detect the covalent adduct, we must introduce Sodium Borohydride ( NaBH4​ ). NaBH4​ selectively reduces the transient imine into a stable secondary amine. If a compound shows an adduct only in the presence of NaBH4​ , it is definitively a reversible Schiff-base former.

  • The Causality of SPR Immobilization: When analyzing lysine-targeted probes via SPR, you cannot use standard EDC/NHS amine coupling to immobilize your target protein on the sensor chip. Doing so modifies surface lysines, potentially destroying the very catalytic lysine your probe is meant to target. Instead, site-directed capture (e.g., His-tag capture on an NTA chip or biotin-streptavidin) is strictly required to preserve the active site architecture.

Experimental Protocols

Protocol A: Intact Protein MS Covalent Trapping Assay

Target: FGFR1 Kinase Domain (containing a targetable hinge-proximal lysine).

  • Buffer Exchange (Critical Step): Exchange the FGFR1 protein into an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Expert Insight: Using Tris buffer will result in the primary amine of Tris reacting with the carbaldehyde probe, completely quenching the assay.

  • Incubation: Dilute FGFR1 to 2 μ M. Add 7-Methyl-1H-indazole-5-carbaldehyde (or comparative alternatives) to a final concentration of 50 μ M (25x excess). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Chemical Trapping (Self-Validation): Split the sample into two aliquots.

    • Aliquot 1 (Control): Add vehicle (water).

    • Aliquot 2 (Trapped): Add freshly prepared NaBH4​ (final concentration 2 mM). Incubate for 15 minutes.

  • LC-MS Analysis: Inject 2 μ L of each sample onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw spectra using maximum entropy algorithms to determine the intact mass.

Protocol B: SPR Kinetic Profiling
  • Surface Preparation: Mount a Series S Sensor Chip NTA into the SPR instrument. Charge with 0.5 mM NiCl2​ .

  • Immobilization: Capture His-tagged FGFR1 onto the active flow cell to a density of ~3000 RU. Leave the reference flow cell bare.

  • Analyte Injection: Inject a concentration series (0.39 μ M to 50 μ M) of the indazole probes in running buffer (20 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Use a contact time of 60 seconds and a dissociation time of 300 seconds.

  • Data Fitting: Fit the resulting sensorgrams to a two-state reaction model, which accounts for the initial non-covalent encounter complex ( Ki​ ) followed by the covalent bond formation step ( k2​/k−2​ ).

Comparative Performance Data

To validate the assay's sensitivity to structural and mechanistic nuances, 7-Methyl-1H-indazole-5-carbaldehyde was compared against two alternatives:

  • 1H-indazole-5-carbaldehyde: Lacks the 7-methyl group (tests the importance of the initial non-covalent affinity).

  • 7-Methyl-1H-indazole-5-acrylamide: Replaces the reversible aldehyde with an irreversible Michael acceptor.

Table 1: Intact MS Adduct Formation (FGFR1)

Data demonstrates the strict dependence of the aldehyde probes on reduction for MS detection, validating their reversible nature.

CompoundWarhead TypeAdducts (No NaBH4​ )Adducts (+ NaBH4​ )Assay Conclusion
7-Methyl-1H-indazole-5-carbaldehyde Reversible Aldehyde0%>95% (Mono-adduct)Validated reversible covalent binding.
1H-indazole-5-carbaldehyde Reversible Aldehyde0%~60% (Mono-adduct)Lower non-covalent affinity limits Schiff base formation.
7-Methyl-1H-indazole-5-acrylamide Irreversible Acrylamide>90% (Mono-adduct)>90% (Mono-adduct)Irreversible binding; NaBH4​ independent.
Table 2: SPR Binding Kinetics & Affinity

Data highlights how the 7-methyl group drives the thermodynamics of the encounter complex, lowering the overall KD​ .

Compound kon​ ( M−1s−1 ) koff​ ( s−1 )Apparent KD​ ( μM )Residence Time ( τ )
7-Methyl-1H-indazole-5-carbaldehyde 4.5×103 0.015 3.3 ~66 sec
1H-indazole-5-carbaldehyde 1.2×103 0.085 70.8 ~11 sec
7-Methyl-1H-indazole-5-acrylamide N/A (Covalent)< 10−5 N/A> 24 hours

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic pathway of the assay, demonstrating why the chemical trapping step is the linchpin of the validation protocol.

G N1 Kinase (Lysine) + 7-Me-Indazole-5-CHO N2 Encounter Complex (Hinge Binding) N1->N2 Non-covalent association N3 Reversible Imine (Schiff Base) N2->N3 Nucleophilic attack (-H2O) N3->N2 Hydrolysis (+H2O) N4 Stable Amine Adduct (MS Detectable) N3->N4 NaBH4 Reduction N5 Dissociation (No MS Adduct) N3->N5 MS Ionization (Without NaBH4)

Kinetic pathway of reversible Schiff base formation and the NaBH4 MS trapping mechanism.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18452106, 7-Methyl-1H-indazole-5-carbaldehyde". PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53472683, Zavegepant (Indazole Core Reference)". PubChem. Available at:[Link]

  • Du, X. et al. "Acetylation of the Catalytic Lysine Inhibits Kinase Activity in PI3Kδ". ACS Chemical Biology, 2021. Available at:[Link]

Validation

A Comparative Guide to the Analysis of Impurities in Synthesized 7-Methyl-1H-indazole-5-carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 7-Methyl-1H-indazole-5-carbaldehyde is a vital building block in the synthesis of numerous pharmacologically active molecules.[1][2] Its utility is directly proportional to its purity. Uncontrolled impurities, even at trace levels, can have significant impacts on the toxicological profile, stability, and therapeutic efficacy of the final drug product.[3][4]

This guide provides an in-depth, comparative analysis of the primary analytical techniques for identifying, quantifying, and characterizing impurities in synthesized 7-Methyl-1H-indazole-5-carbaldehyde. We move beyond simple procedural descriptions to explain the causality behind methodological choices, ensuring a robust and self-validating approach to impurity profiling, in line with regulatory expectations such as the ICH Q3A guidelines.[5][6]

Anticipating the Impurity Profile: A Synthesis-Driven Approach

A robust impurity analysis begins with a thorough understanding of the synthetic route. While multiple pathways to the indazole scaffold exist, a common strategy involves the cyclization of substituted o-toluidine derivatives, such as the Jacobson synthesis, or modern variations involving intramolecular cyclization of precursors derived from substituted benzonitriles or benzaldehydes.[7][8][9]

Consider a plausible synthetic pathway starting from 2-amino-4-methylbenzonitrile. This allows us to anticipate a range of potential process-related impurities:

  • Starting Materials: Unreacted 2-amino-4-methylbenzonitrile and other reagents.

  • Intermediates: Incompletely cyclized or transformed intermediates.

  • Isomeric Impurities: Regioisomers formed during cyclization or subsequent functionalization. A particularly common challenge in indazole synthesis is the formation of the undesired N-2 isomer alongside the desired N-1 tautomer.[5][10]

  • By-products: Compounds resulting from side reactions, such as oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol.

  • Residual Solvents: Organic volatile impurities from the reaction and purification steps (e.g., DMF, Toluene, Ethyl Acetate).[11][12]

Impurity Class Potential Impurity Example Structure Origin
Starting Material2-amino-4-methylbenzonitrileIncomplete reaction
Intermediate(E)-N'-(2-cyano-5-methylphenyl)-N,N-dimethylformimidamideIncomplete cyclization
Isomeric Impurity7-Methyl-2H -indazole-5-carbaldehydeNon-regioselective cyclization/tautomerization
By-product7-Methyl-1H-indazole-5-carboxylic acidOxidation of the aldehyde
Reagent-related(Structure of a potential coupling by-product)Side reaction with coupling agents

Note: Structures are illustrative examples based on common synthetic routes.

Orthogonal Analytical Strategies: A Comparative Analysis

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-faceted, or orthogonal, approach is essential for detecting and characterizing the diverse range of potential impurities. We will compare the three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity assessment and the quantification of non-volatile organic impurities in pharmaceutical manufacturing.[13][14] Its high resolution and sensitivity make it ideal for separating structurally similar compounds.

Expertise & Rationale: For an aromatic aldehyde like 7-Methyl-1H-indazole-5-carbaldehyde, a reversed-phase HPLC method with UV detection is the logical first choice. The conjugated system of the indazole ring and the carbaldehyde group provides a strong chromophore, enabling sensitive detection. A C18 column is typically effective for separating compounds of this polarity. The choice of a gradient elution (e.g., water/acetonitrile) is crucial for resolving early-eluting polar impurities and later-eluting non-polar impurities within a reasonable timeframe.[15]

Experimental Protocol: HPLC-UV Method for Related Substances

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: Reversed-phase C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 238 nm.[15]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized 7-Methyl-1H-indazole-5-carbaldehyde in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Hypothetical Data & Interpretation

Peak Retention Time (min) Area (%) Identification Comments
14.50.08%7-Methyl-1H-indazole-5-carboxylic acidMore polar, elutes earlier.
212.199.65%7-Methyl-1H-indazole-5-carbaldehyde Main Component.
313.50.15%Unidentified Impurity 1Requires further characterization.
415.20.12%2-amino-4-methylbenzonitrileLess polar than the product.

Trustworthiness: This method is self-validating through the use of a DAD detector, which can assess peak purity by comparing UV spectra across a single peak. The method's specificity would be formally validated according to ICH Q2(R1) guidelines by demonstrating resolution from known impurities and the main component.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, making it the ideal choice for identifying and quantifying residual solvents.[16][17] Headspace sampling is the preferred injection technique as it introduces only the volatile components into the system, protecting the instrument from non-volatile sample matrix contamination.[3]

Expertise & Rationale: The choice of a polar GC column (e.g., a "624" or WAX-type) is optimal for resolving a wide range of common organic solvents. Mass spectrometric detection provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library (e.g., NIST). This is far more specific than the retention-time-only identification provided by a Flame Ionization Detector (FID).[17]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass selective detector.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Mass Spectrometer: Scan mode, m/z 35-350.

  • Sample Preparation: Accurately weigh approximately 100 mg of the synthesized material into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).[11] Crimp and seal the vial.

Hypothetical Data & Interpretation

| Retention Time (min) | Detected Ion (m/z) | Identification (Library Match) | Concentration (ppm) | | :--- | :--- | :--- | :--- | :--- | | 5.8 | 43, 58, 72 | Ethyl Acetate | 150 | | 8.2 | 91, 65 | Toluene | 50 | | 9.5 | 44, 73 | N,N-Dimethylformamide (DMF) | 200 |

Trustworthiness: The high confidence of impurity identification is ensured by the combination of retention time and mass spectral library matching. Quantification is performed using an external standard calibration curve for each solvent, ensuring accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled in its ability to provide definitive structural information. For impurity analysis, it is the ultimate tool for characterizing unknown impurities and, crucially, for distinguishing between isomers that may be difficult to resolve chromatographically.[10][18]

Expertise & Rationale: While 1D ¹H NMR is excellent for a preliminary assessment of purity, 2D NMR techniques are essential for unambiguous structure elucidation. For distinguishing between the N-1 and N-2 regioisomers of a substituted indazole, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable. It reveals long-range (2-3 bond) correlations between protons and carbons. A key correlation between the protons of a substituent on the nitrogen and the carbons of the indazole ring can definitively establish the point of attachment.[5][10]

Experimental Protocol: 2D NMR for Structural Elucidation

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Experiments:

    • ¹H NMR: Standard proton spectrum for initial assessment.

    • ¹³C NMR: Standard carbon spectrum.

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems (i.e., which protons are coupled to each other).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is key to connecting different structural fragments.

Hypothetical Data & Interpretation for Distinguishing Isomers

Let's assume an impurity is suspected to be the regioisomeric 7-Methyl-2H -indazole-5-carbaldehyde.

| Technique | Observation for 1H-Isomer (Product) | Observation for 2H-Isomer (Impurity) | Rationale | | :--- | :--- | :--- | :--- | :--- | | ¹H NMR | Distinct chemical shifts for ring protons. | Different chemical shifts for ring protons due to altered electronic environment. | The position of the N-H proton or substituent changes the aromatic system's electron distribution. | | HMBC | A correlation is observed between the N-H proton and both C7a and C3 carbons. | A correlation is observed between the N-H proton and both C3 and C7a carbons, but with different intensities and potentially with C4. | The 3-bond coupling pathways are different for the two isomers, providing a definitive structural fingerprint.[10] |

Trustworthiness: NMR is a primary analytical method; its results are based on fundamental physical principles. The combination of 1D and 2D NMR experiments provides a wealth of interconnected data points that must all be consistent with a proposed structure, making the identification highly reliable.[19][20]

Visualization of Workflows

An effective impurity analysis strategy integrates these techniques in a logical sequence.

cluster_0 Impurity Analysis Workflow Start Synthesized Batch of 7-Methyl-1H-indazole-5-carbaldehyde HPLC HPLC-UV Analysis (Purity & Related Substances) Start->HPLC GCMS Headspace GC-MS (Residual Solvents) Start->GCMS NMR_Screen ¹H NMR Screen (Initial Purity & Gross Structure) Start->NMR_Screen Decision1 Purity > 99.5%? Impurities < 0.1%? HPLC->Decision1 NMR_Screen->Decision1 Decision2 Unknown peak > 0.1%? Decision1->Decision2 No Report Final Purity Report & Impurity Profile Decision1->Report Yes NMR_2D 2D NMR Analysis (HSQC, HMBC, COSY) For Structural Elucidation Decision2->NMR_2D Yes Decision2->Report No Characterization Impurity Structure Identified NMR_2D->Characterization Characterization->Report

Caption: Integrated workflow for comprehensive impurity profiling.

cluster_1 HMBC for Regioisomer Identification indazole_1H 7-Methyl-1H-indazole-5-carbaldehyde C3a C4 C5 C6 C7 C7a C3 N1-H indazole_1H:n1->indazole_1H:f7 indazole_1H:n1->indazole_1H:f6 indazole_2H 7-Methyl-2H-indazole-5-carbaldehyde C3a C4 C5 C6 C7 C7a C3 N2-H indazole_2H:n2->indazole_2H:f7 indazole_2H:n2->indazole_2H:f1

Caption: Key HMBC correlations for distinguishing N-1 and N-2 isomers.

Conclusion and Recommendations

The analysis of impurities in 7-Methyl-1H-indazole-5-carbaldehyde requires a strategic, multi-technique approach grounded in a solid understanding of the compound's synthesis.

  • For routine quality control and quantification of known non-volatile impurities, HPLC-UV is the most efficient and cost-effective method.[13]

  • For the mandatory analysis of residual solvents and the identification of unknown volatile impurities, Headspace GC-MS is the definitive technique.[16]

  • For the unambiguous structural elucidation of unknown impurities, particularly isomers, 2D NMR spectroscopy is the most powerful and essential tool.[10]

By integrating these methods, researchers and drug development professionals can build a comprehensive impurity profile, ensuring the quality and safety of this critical pharmaceutical intermediate and satisfying the stringent requirements of regulatory bodies.[3][21] This integrated approach not only validates the purity of the final product but also provides invaluable feedback for the optimization and control of the synthetic process itself.

References

  • O'Brien, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Tully, T. P., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available at: [Link]

  • Shimadzu. (n.d.). M272A Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Available at: [Link]

  • Klick, S., et al. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. Available at: [Link]

  • Shimadzu Europe. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Available at: [Link]

  • O'Brien, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • Rao, V. U., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Khan, I., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Wang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • Rao, G. K., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. Journal of Chemical and Pharmaceutical Research.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • de Souza, S. V. C., & Olimpio, M. F. (2007). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Doe, J., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC. Available at: [Link]

  • Kumar, S., et al. (2016). HPLC-Method Development and Validation for Determination of Formaldehyde and Acetaldehyde Traces in Drug Substance. International Journal of Chemical and Pharmaceutical Analysis.
  • Sharma, A. K. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. Journal of Pharmaceutical Analysis.
  • Sun, Z., et al. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. Journal of Chromatography A. Available at: [Link]

  • TIJER.org. (n.d.).
  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Babu, T. H., et al. (2011). Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry. Available at: [Link]

  • Doe, J., et al. (2025). (PDF) Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures.
  • Elguero, J., et al. (2016). (PDF) 13 C NMR of indazoles.

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